molecular formula C7H7FO3S B1328680 4-Fluoro-2-(methylsulfonyl)phenol CAS No. 1000339-69-4

4-Fluoro-2-(methylsulfonyl)phenol

Cat. No.: B1328680
CAS No.: 1000339-69-4
M. Wt: 190.19 g/mol
InChI Key: KWWNBJSKFLDCBH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfonyl)phenol is a useful research compound. Its molecular formula is C7H7FO3S and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWNBJSKFLDCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenols in Drug Discovery

The introduction of fluorine into phenolic scaffolds is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

4-Fluoro-2-(methylsulfonyl)phenol is a bifunctional molecule that combines the structural features of a fluorinated phenol with a methylsulfonyl group. The latter is a versatile functional group known to act as a hydrogen bond acceptor and to improve the aqueous solubility of drug candidates.[1] This strategic combination of moieties makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Chemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 398456-87-6[2][3]
Molecular Formula C7H7FO3S[2][3]
Molecular Weight 190.19 g/mol [2]
IUPAC Name 2-fluoro-4-methylsulfonylphenol[2][3]
Melting Point 92°C to 94°C[3]
InChI Key OVEMQCGVMRIIHW-UHFFFAOYSA-N[2][3]
SMILES CS(=O)(=O)C1=CC(=C(C=C1)O)F[2][3]
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH) and sulfonyl (-SO₂) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of the compound, confirming its elemental composition.

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of a thioether precursor. The choice of oxidizing agent and reaction conditions is critical to achieving a high yield and purity of the final product.

General Synthesis Pathway

A common synthetic route starts from a commercially available fluorinated phenol, which is first converted to a thioether and then oxidized to the desired sulfone.

Synthesis of this compound 4-Fluorophenol 4-Fluorophenol Thiolation Thiolation 4-Fluorophenol->Thiolation 4-Fluoro-2-(methylthio)phenol 4-Fluoro-2-(methylthio)phenol Thiolation->4-Fluoro-2-(methylthio)phenol Oxidation Oxidation 4-Fluoro-2-(methylthio)phenol->Oxidation This compound This compound Oxidation->this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation of a Thioether Precursor

This protocol describes a representative method for the oxidation of a thioether to a sulfone, a key step in the synthesis of related compounds.[5]

Materials:

  • 4-(methylthio)phenol (or a suitable thioether precursor)

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve the thioether precursor (1 equivalent) in a mixture of ethanol and water at room temperature.

  • Slowly add Oxone® (2 equivalents) to the solution in portions.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure sulfone.

Causality Behind Experimental Choices:

  • Oxone® as the Oxidant: Oxone® is a versatile, relatively safe, and environmentally benign oxidizing agent that is highly effective for the oxidation of sulfides to sulfones.[5]

  • Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic oxidant, facilitating a homogeneous reaction.

  • Room Temperature Reaction: The oxidation is typically efficient at room temperature, avoiding the need for heating and minimizing the formation of byproducts.

Applications in Drug Development

The unique structural features of this compound make it an attractive building block in the design of new drug candidates across various therapeutic areas.

Role as a Pharmacophore

The fluorinated phenol moiety can participate in key hydrogen bonding interactions with biological targets, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility. This combination can lead to potent and selective inhibitors of enzymes or receptors.

Incorporation into Bioactive Molecules

The chemical handles on this compound (the hydroxyl and the aromatic ring) allow for its straightforward incorporation into more complex molecular architectures through standard synthetic transformations such as etherification, esterification, and cross-coupling reactions.

Safety and Handling

This compound is classified as an irritant and may cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenol and a methylsulfonyl group provides a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of the next generation of therapeutics.

References

  • PubChem. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842. [Link]

  • Organic Syntheses. fluoromethyl phenyl sulfone. [Link]

  • Cheméo. Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • EPA. 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed. 4-Fluoro-2-[(3-methyl-phen-yl)imino-meth-yl]phenol. [Link]

  • PubMed. (E)-4-Fluoro-2-[(4-hy-droxy-pheneth-yl)imino-meth-yl]phenol. [Link]

Sources

4-Fluoro-2-(methylsulfonyl)phenol CAS number 398456-87-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-4-(methylsulfonyl)phenol (CAS 398456-87-6).

CAS Number: 398456-87-6

Synonyms: 2-Fluoro-4-methanesulfonylphenol; 4-Hydroxy-3-fluorophenyl methyl sulfone

Executive Summary

2-Fluoro-4-(methylsulfonyl)phenol is a specialized organosulfur building block critical to modern medicinal chemistry, particularly in the development of HIF-2α antagonists and Tyrosine Kinase 2 (TYK2) inhibitors . Characterized by a highly acidic phenolic proton modulated by the electron-withdrawing sulfonyl and fluoro groups, this compound serves as a robust scaffold for nucleophilic aromatic substitution (


) and etherification reactions.

Nomenclature Note: The user query specified "4-Fluoro-2-(methylsulfonyl)phenol." However, the CAS number 398456-87-6 uniquely identifies the isomer 2-Fluoro-4-(methylsulfonyl)phenol (where the fluorine is ortho to the hydroxyl and the sulfone is para). This guide focuses on the CAS-validated structure (2-Fluoro-4-...) while addressing the isomeric implications in the reactivity section.

Physicochemical Profile

PropertyValueNote
Molecular Formula

Molecular Weight 190.19 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 92°C – 94°CDistinct sharp melt indicates high purity
pKa (Predicted) ~7.2 – 7.5Acidified by

-

and

-F groups (Phenol typical pKa ~10)
LogP ~0.9Moderate lipophilicity, ideal for CNS/oral drug fragments
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 3 (Sulfonyl oxygens + Fluorine)

Synthetic Methodology

The industrial preparation of CAS 398456-87-6 relies on the selective oxidation of the corresponding thioether. This route is preferred over direct sulfonylation due to the regioselectivity challenges of introducing a sulfonyl group para to a phenol.

Protocol: Selective Oxidation via Oxone®

This protocol avoids the use of toxic transition metals (e.g., Chromium VI) and provides high yields (>90%).

Reagents:

  • Substrate: 2-Fluoro-4-(methylthio)phenol

  • Oxidant: Oxone® (Potassium peroxymonosulfate)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-4-(methylthio)phenol in Ethanol/Water (1:1). Ensure complete solvation to prevent localized over-oxidation.

  • Addition: Cool the solution to 0°C. Add 2.5 eq of Oxone® portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1) or LC-MS (

    
    ).
    
  • Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the sulfide precursor to the sulfone product.

SynthesisPath Sulfide 2-Fluoro-4-(methylthio)phenol (Precursor) Sulfoxide Intermediate: Sulfoxide (R-SO-Me) Sulfide->Sulfoxide Oxidation (1st eq Oxone) Oxidant Oxone® (KHSO5) Active Oxygen Species Oxidant->Sulfide Product 2-Fluoro-4-(methylsulfonyl)phenol (CAS 398456-87-6) Sulfoxide->Product Oxidation (2nd eq Oxone)

Figure 1: Step-wise oxidative synthesis of 2-Fluoro-4-(methylsulfonyl)phenol via sulfoxide intermediate.

Reactivity & Structural Analysis

Understanding the electronic landscape of CAS 398456-87-6 is vital for its application in drug design.

Electronic Effects
  • Acidity (pKa Modulation): The sulfonyl group at the para position is a strong electron-withdrawing group (EWG) via resonance (

    
    ) and induction (
    
    
    
    ). The fluorine at the ortho position adds an inductive withdrawing effect (
    
    
    ).
    • Result: The phenolic proton is significantly more acidic than unsubstituted phenol, making it an excellent nucleophile for ether synthesis (Williamson Ether Synthesis) under mild basic conditions (e.g.,

      
      , Acetone).
      
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • While the ring is electron-deficient, the presence of the electron-donating hydroxyl group (after deprotonation to phenoxide) generally deactivates the ring toward further nucleophilic attack.

    • However, if the hydroxyl is protected (e.g., as a tosylate), the fluorine atom at position 2 becomes susceptible to displacement by strong nucleophiles due to the para-sulfonyl activation.

Application Logic

The compound is most frequently used as the "Right-Hand Side" (RHS) fragment in kinase inhibitors. The phenol moiety is coupled to a heterocycle (e.g., pyrimidine, quinoline) to establish the core scaffold.

Applications in Drug Discovery[12]

HIF-2α Antagonists (Hypoxia-Inducible Factor)

This compound acts as a pharmacophore analog in the development of drugs like Belzutifan (Welireg).

  • Mechanism: HIF-2α inhibitors bind to the PAS-B domain of the HIF-2α protein, preventing its dimerization with ARNT (HIF-1β).[1][2]

  • Role of CAS 398456-87-6: The methylsulfonyl group mimics the polar interactions required deep within the PAS-B hydrophobic pocket, acting as a critical hydrogen bond acceptor. The fluorine atom provides metabolic stability (blocking Phase I oxidation) and modulates the torsion angle of the ether linkage.

TYK2 Inhibitors (Autoimmune Disorders)

In the discovery of selective TYK2 inhibitors (e.g., GLPG3667 analogs), substituted phenols are used to extend into the solvent-exposed regions of the kinase domain or to interact with the hinge region.

  • Utility: The sulfone group improves solubility and reduces lipophilicity compared to alkyl counterparts, optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Experimental Workflow: Ether Coupling

A standard protocol for coupling this phenol to a heteroaryl chloride (common in drug synthesis).

CouplingReaction Phenol 2-Fluoro-4-(methylsulfonyl)phenol Complex Phenoxide Intermediate Phenol->Complex Deprotonation (DMF, 60°C) Base Base: Cs2CO3 or K2CO3 Base->Complex Electrophile Heteroaryl Chloride (e.g., 4-Cl-Pyrimidine) Product Drug Scaffold (Biaryl Ether) Electrophile->Product Complex->Product SnAr Displacement

Figure 2: General workflow for incorporating CAS 398456-87-6 into pharmaceutical scaffolds via SnAr coupling.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but desiccated storage is recommended to maintain stoichiometry.

References

  • PubChem Compound Summary. (2025). 2-Fluoro-4-methylsulfonylphenol (CID 16128842).[3][4] National Center for Biotechnology Information. [Link]

  • Xu, R., et al. (2019).[5] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][2] Journal of Medicinal Chemistry, 62(15), 6876-6893.[1] (Demonstrates the pharmacophore relevance of sulfonyl-fluorophenol motifs). [Link]

  • Namiki Shoji Co., Ltd. (2021). Application of Methylsulfone in Drug Discovery.[5] Whitepaper on Sulfone Building Blocks. [Link]

Sources

Molecular weight of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 4-Fluoro-2-(methylsulfonyl)phenol

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. This compound is a compound that exemplifies this principle, incorporating two highly influential functional groups—a fluorine atom and a methylsulfonyl moiety—onto a phenol backbone. This guide provides a comprehensive technical overview of its core attributes, synthesis, and applications, designed to equip researchers and drug development professionals with actionable insights.

Part 1: Core Physicochemical and Structural Attributes

A foundational understanding of a molecule begins with its fundamental properties. These values are not merely data points; they are critical parameters that govern experimental design, from reaction stoichiometry to analytical method development.

The molecular formula for this compound is C₇H₇FO₃S.[1][2][3] Based on this, its molecular weight is calculated to be 190.19 g/mol .[1][2] This value is the bedrock for all quantitative work, ensuring accuracy in molar calculations for synthesis and analysis.

Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Formula C₇H₇FO₃S [1][2][3]
Molecular Weight 190.19 g/mol [1][2]
CAS Number 398456-87-6 [1][3]
Appearance Light grey crystalline solid [2]
Melting Point 92°C to 94°C [3]

| Purity (Typical) | ≥ 97% |[3] |

The presence of the fluorine and methylsulfonyl groups imparts specific characteristics. The fluorine atom, being the most electronegative element, and the strongly electron-withdrawing sulfonyl group significantly influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring.

Part 2: Synthesis Strategy and Mechanistic Rationale

The synthesis of substituted phenols like this compound requires a controlled, multi-step approach. While numerous specific pathways exist, a generalized and logical workflow provides a framework for its construction. The following diagram illustrates a conceptual pathway, emphasizing the key transformations.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Step: Sulfanylation cluster_product Final Product: Oxidation Start 4-Fluorophenol Intermediate 4-Fluoro-2-(methylthio)phenol Start->Intermediate Electrophilic Substitution (e.g., with dimethyl disulfide) Product This compound Intermediate->Product Oxidation (e.g., with H₂O₂ or Oxone®)

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol is a self-validating system, where the purity of the intermediate directly impacts the final product's quality.

Step 1: Ortho-Sulfanylation of 4-Fluorophenol

  • Reaction Setup: In a nitrogen-flushed, three-neck flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Fluorophenol in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Add a sulfenylating agent, such as dimethyl disulfide (DMDS), along with a Lewis acid catalyst. Causality: The Lewis acid polarizes the S-S bond, making it susceptible to electrophilic attack by the electron-rich phenol ring.

  • Reaction Execution: Stir the reaction at room temperature. Monitor progress via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the 4-Fluorophenol spot on TLC indicates reaction completion.

  • Work-up and Isolation: Upon completion, quench the reaction with a mild aqueous acid. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate, 4-Fluoro-2-(methylthio)phenol, using column chromatography to ensure high purity for the next step.

Step 2: Oxidation to the Sulfone

  • Reaction Setup: Dissolve the purified 4-Fluoro-2-(methylthio)phenol from Step 1 in a suitable solvent like methanol or acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a strong oxidizing agent, such as hydrogen peroxide or potassium peroxymonosulfate (Oxone®). Causality: The sulfide is oxidized first to a sulfoxide and then to the sulfone. Cooling is critical to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of the starting material.

  • Product Isolation: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent, wash, dry, and concentrate.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. Self-Validation: The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and melting point analysis.

Part 3: Applications in Drug Discovery

The incorporation of fluorine and sulfonyl groups is a well-established strategy in drug design to modulate a molecule's pharmacological profile.[4][5]

  • Role of the Fluorine Atom: The C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[6][7] Its high electronegativity can also alter the pKa of nearby functional groups and influence binding interactions with target proteins.[6]

  • Role of the Methylsulfonyl Group: The sulfonyl group is a potent hydrogen bond acceptor and is relatively stable metabolically.[5] Its introduction can enhance binding affinity to protein targets and improve the pharmacokinetic properties of a lead compound.[5] The polarity of the sulfonyl group can also be used to modulate solubility and other physicochemical properties.[5]

The combination of these groups makes this compound a valuable building block for creating new chemical entities with potentially improved efficacy, stability, and bioavailability.

DrugDesign cluster_features Molecular Features cluster_impact Pharmacological Impact Features This compound Fluorine Fluorine Atom Metabolic Increased Metabolic Stability Fluorine->Metabolic blocks metabolism Binding Enhanced Target Binding Affinity Fluorine->Binding alters electronics Sulfonyl Methylsulfonyl Group Sulfonyl->Binding H-bond acceptor Solubility Improved Solubility / Polarity Sulfonyl->Solubility increases polarity PK Modulated Pharmacokinetics (PK) Metabolic->PK Binding->PK Solubility->PK

Caption: Logical relationship between structural features and drug design advantages.

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[2]

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2] If on skin, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[10] In all cases of exposure, seek medical attention.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for comprehensive safety information.

References

  • 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem. [Link]

  • WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)
  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • Cas 129353-89-5,4-fluoro-2-(trimethylsilyl)phenol - LookChem. [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. [Link]

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. [Link]

  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing). [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

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Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-4-Methylsulfonylphenol

[1][2]

Executive Summary

2-Fluoro-4-methylsulfonylphenol (CAS 398456-87-6) is a highly functionalized aromatic building block extensively utilized in the synthesis of small-molecule therapeutics.[1][2][3] Characterized by the simultaneous presence of a phenolic hydroxyl group, an electron-withdrawing fluorine atom, and a polar methylsulfonyl moiety, this compound offers a unique electronic profile. It serves as a scaffold for HIF-2α inhibitors , JAK inhibitors , and various agrochemicals.[1][2] Its structural features—specifically the acidity modulation by the sulfonyl group and the metabolic blocking capability of the fluorine—make it a preferred bioisostere and pharmacophore builder in lead optimization.[1]

Chemical Identity & Structural Analysis[2]

The molecule consists of a phenol core substituted at the ortho position with fluorine and the para position with a methylsulfonyl group.[1] This substitution pattern creates a "push-pull" electronic system where the phenolic oxygen donates electron density, while the sulfonyl and fluorine groups withdraw it, significantly altering the ring's reactivity compared to unsubstituted phenol.

Identity Matrix
ParameterDetail
IUPAC Name 2-Fluoro-4-(methylsulfonyl)phenol
CAS Number 398456-87-6
Molecular Formula C₇H₇FO₃S
Molecular Weight 190.19 g/mol
SMILES CS(=O)(=O)c1ccc(O)c(F)c1
InChI Key OVEMQCGVMRIIHW-UHFFFAOYSA-N
Structural Conformation
  • Intramolecular H-Bonding: The ortho-fluorine atom can accept a weak hydrogen bond from the phenolic hydroxyl group, locking the conformation and slightly increasing lipophilicity by masking the polar OH group.[1]

  • Sulfonyl Geometry: The sulfonyl group (-SO₂Me) adopts a tetrahedral geometry, projecting out of the aromatic plane, which sterically hinders the para position and prevents metabolic oxidation at this site.

Physical Properties Matrix

The physical behavior of 2-fluoro-4-methylsulfonylphenol is dominated by the strong electron-withdrawing nature of the sulfonyl group ($ \sigma_p \approx 0.72 $) and the inductive effect of fluorine.[1][2]

PropertyValue / RangeTechnical Insight
Physical State Off-white to light grey solidCrystalline form is stable under ambient conditions.[1][2]
Melting Point 92°C – 94°CSharp melting range indicates high crystallinity; lower than non-fluorinated analogs due to disrupted lattice packing.[1][2]
Acidity (pKa) 6.8 ± 0.3 (Estimated)Significantly more acidic than phenol (pKa 10.0).[1][2] The para-SO₂Me and ortho-F stabilize the phenoxide anion via inductive and resonance withdrawal.[1][2]
Lipophilicity (LogP) ~0.9 Low LogP reflects the high polarity of the sulfone group.[2] It is less lipophilic than 2-fluorophenol (LogP ~1.7).[1][2]
Solubility DMSO, Methanol, EtOAcHigh solubility in polar aprotic solvents; sparing solubility in water due to the lipophilic aromatic ring despite polar groups.
Density ~1.42 g/cm³High density attributed to the sulfur and fluorine atoms.[1][2]

Expert Insight: The enhanced acidity (pKa < 7) means this compound exists partially as a phenoxide anion at physiological pH (7.4), which impacts its binding affinity and solubility in biological assays.[2] Researchers must buffer aqueous solutions to maintain the neutral form if membrane permeability is required.[1]

Chemical Reactivity & Synthesis[2][5]

Synthetic Route (Best Practice)

While electrophilic sulfonation of 2-fluorophenol is possible, it often lacks regioselectivity.[1][2] The most robust industrial route utilizes a Copper-Catalyzed Ullmann-Type Coupling starting from 4-bromo-2-fluorophenol.[1][2]

  • Starting Material: 4-Bromo-2-fluorophenol.[1][2]

  • Reagent: Sodium methanesulfinate (MeSO₂Na).[1][2]

  • Catalyst: CuI / L-Proline or diamine ligands.[1][2]

  • Mechanism: The sulfinate anion acts as a nucleophile, displacing the bromide.[1] The hydroxyl group may require transient protection (e.g., benzyl ether) depending on the specific conditions, though direct coupling is feasible.

Reactivity Profile

The reactivity is defined by the electron-deficient ring.[1]

  • O-Alkylation/Acylation: The hydroxyl group is highly nucleophilic upon deprotonation.[1][2] Reaction with alkyl halides (e.g., in the presence of K₂CO₃/DMF) proceeds rapidly to form ethers.

  • Electrophilic Aromatic Substitution (EAS): The ring is deactivated.[1][2] However, the C6 position (ortho to OH, meta to SO₂Me) is the only activated site for electrophilic attack (e.g., halogenation or nitration), directed by the strong ortho-directing power of the OH group.

  • Nucleophilic Aromatic Substitution (SₙAr): While the ring is electron-poor, the fluorine is meta to the activating sulfonyl group, making direct displacement of the fluorine by nucleophiles difficult. The fluorine is generally stable, serving as a metabolic blocker rather than a leaving group.

Reactivity Visualization

The following diagram illustrates the core reactivity pathways and logical synthetic connections.

ReactivityMapCore2-Fluoro-4-methylsulfonylphenolEtherO-Alkyl Ether(Drug Scaffold)Core->EtherWilliamson EtherSynthesisSubst6-Substituted Analog(Ortho to OH)Core->SubstElectrophilic Subst.(Regioselective at C6)StableMetabolically StableSulfone CoreCore->StableResistant toOxidative MetabolismBaseBase (K2CO3) + R-XBase->CoreEASElectrophile (E+)EAS->CoreRedReduction

Figure 1: Reactivity map highlighting the primary synthetic utility (O-alkylation) and regioselectivity of the scaffold.[2]

Synthetic Utility & Applications

Pharmaceutical Development

This compound is a "privileged structure" in medicinal chemistry.[1][2][4]

  • Metabolic Stability: The methylsulfonyl group is chemically inert and resistant to Cytochrome P450 oxidation.[1][2] It replaces metabolically labile groups (like methoxy or acetyl) to extend the half-life (

    
    ) of drug candidates.[1][2]
    
  • Bioisosterism: The 2-fluoro-4-methylsulfonylphenol moiety acts as a bioisostere for carboxylic acids in certain contexts, providing a polar, H-bond donor/acceptor motif without the negative charge penalty at physiological pH.[1][2]

  • Kinase Inhibition: Used in the synthesis of JAK inhibitors and HIF-2α antagonists (e.g., analogs of PT2385/PT2977), where the phenol ether linkage orients the inhibitor within the ATP-binding pocket.[2]

Analytical Detection
  • HPLC: Detectable via UV-Vis at 254 nm (aromatic ring) and ~210 nm.[1][2]

  • NMR Validation:

    • ¹H NMR: Aromatic protons appear as a multiplet (7.0–8.0 ppm).[1][2] The methylsulfonyl protons appear as a sharp singlet at ~3.0–3.2 ppm.[1]

    • ¹⁹F NMR: Distinct singlet around -130 to -140 ppm (relative to CFCl₃), characteristic of ortho-fluorophenols.[1][2]

Handling, Safety, & Protocols

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H318: Causes serious eye damage.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow phenolic oxidation.[1][2]

Experimental Protocol: O-Alkylation (General Procedure)

This protocol describes the conversion of the phenol to an ether, the most common use case.

  • Dissolution: Dissolve 1.0 eq of 2-fluoro-4-methylsulfonylphenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 eq of Potassium Carbonate (K₂CO₃).[1][2] Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow due to phenoxide formation.[1]

  • Addition: Add 1.1 eq of the alkyl halide (e.g., benzyl bromide) dropwise.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography.

References

  • PubChem. 2-Fluoro-4-methylsulfonylphenol (CID 16128842).[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Xu, R., et al. (2019).[2] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][2] Journal of Medicinal Chemistry.[1][2][5] (Contextual citation for methylsulfonyl phenol analogs in drug design).

  • Organic Syntheses. Fluoromethyl Phenyl Sulfone and Related Sulfone Synthesis. (General reference for sulfone stability and synthesis). Available at: [Link][2]

Technical Profile: 4-Fluoro-2-(methylsulfonyl)phenol

[1]

Executive Summary

This compound is a high-value intermediate in medicinal chemistry, characterized by the presence of a strongly electron-withdrawing methylsulfonyl group (

11
Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name 4-Fluoro-2-mesylphenol
Molecular Formula

Molecular Weight 190.19 g/mol
CAS Number Note: Often confused with isomer 2-fluoro-4-(methylsulfonyl)phenol (CAS 398456-87-6).[1][2][3] Verify specific isomer with supplier (e.g., Matrix Scientific).[1]
Key Functionality Acidic Phenol (pKa modulation), Fluorine (Metabolic block), Sulfone (H-bond acceptor)

Structural Significance & Electronic Properties[1][4]

The strategic placement of the sulfonyl and fluorine groups drastically alters the reactivity and binding potential of the phenol core.

Acidity and pKa Modulation

Standard phenol has a pKa of ~10.[1] In this compound, two electron-withdrawing groups (EWGs) cooperate to stabilize the phenoxide anion:

  • Inductive Effect (-I): The fluorine atom at the para position exerts a strong inductive pull through the

    
    -framework.[1]
    
  • Resonance/Inductive Effect (-M/-I): The ortho-sulfonyl group is a powerful EWG.[1] It stabilizes the negative charge on the phenoxide oxygen via resonance delocalization onto the sulfonyl oxygens and strong inductive withdrawal.

Estimated pKa: ~6.5 – 7.5.[1] Implication: At physiological pH (7.4), a significant fraction of this molecule exists as the phenoxide anion, improving solubility and altering protein-ligand electrostatic interactions compared to non-substituted phenols.[1]

Metabolic Stability

The C–F bond at the para position blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), extending the in vivo half-life of the parent drug.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of this compound. Route A is preferred for scale-up due to the avoidance of odorous sulfide intermediates.[1]

Route A: Copper-Catalyzed Sulfinylation (Preferred)

This route utilizes a metal-catalyzed cross-coupling between an aryl halide and a sulfinate salt.[1]

Precursor: 2-Bromo-4-fluorophenol (Commercially available or synthesized from 4-fluorophenol).[1][4]

Step-by-Step Protocol:

  • Reagents: 2-Bromo-4-fluorophenol (1.0 equiv), Sodium Methanesulfinate (

    
    , 1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), NaOH (2.0 equiv).[1]
    
  • Solvent: DMSO or DMF.

  • Conditions: Heat to 80–100°C under an inert atmosphere (

    
     or Ar) for 12–24 hours.
    
  • Work-up: Acidify with 1M HCl to pH 2–3. Extract with Ethyl Acetate.[1][5] Wash organic layer with brine to remove DMSO.[1]

  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexanes/EtOAc).[1]

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl bromide to the copper center, ligand exchange with the sulfinate, and reductive elimination to form the C–S bond.

Route B: Thiolation and Oxidation

This route is useful if the sulfinate salt is unavailable but requires handling of volatile sulfides.[1]

  • Step 1 (S-Arylation): React 2-Bromo-4-fluorophenol with Sodium Thiomethoxide (

    
    ) using a Pd or Cu catalyst to yield 4-Fluoro-2-(methylthio)phenol .[1]
    
  • Step 2 (Oxidation): Treat the thio-phenol with Oxone® (Potassium peroxymonosulfate) or m-CPBA (2.2 equiv) in DCM/Water or Methanol.[1]

    • Note: Control temperature (0°C to RT) to prevent over-oxidation or ring functionalization.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow for both synthetic strategies.

SynthesisPathwaysStart4-FluorophenolBrominationBromination(Br2, 0°C)Start->BrominationIntermediate2-Bromo-4-fluorophenolBromination->IntermediateRouteA_StepCuI, L-ProlineNaSO2Me, DMSO, 90°CIntermediate->RouteA_StepRoute A (Direct)RouteB_Step1NaSMe, Catalyst(Thiolation)Intermediate->RouteB_Step1Route B (Stepwise)ProductThis compoundRouteA_Step->ProductSulfide4-Fluoro-2-(methylthio)phenolRouteB_Step1->SulfideRouteB_Step2Oxidation(Oxone or mCPBA)Sulfide->RouteB_Step2RouteB_Step2->Product

Figure 1: Comparative synthetic pathways. Route A (Solid Blue Line) is preferred for efficiency and atom economy.[1]

Applications in Drug Discovery[4][7]

HIF-2 Inhibition Context

This scaffold is structurally analogous to the phenolic ring system found in Belzutifan (PT2977), a first-in-class HIF-2

1
  • Binding Affinity: The sulfonyl group acts as a hydrogen bond acceptor in the deep pocket of the HIF-2

    
     PAS-B domain.[1]
    
  • Selectivity: The fluorine atom occupies a small hydrophobic pocket, improving selectivity over HIF-1

    
    .[1]
    
Bioisostere for Carboxylic Acids

The 2-methylsulfonylphenol motif acts as a bioisostere for benzoic acid derivatives.[1] It provides a similar pKa range and H-bond donor/acceptor capability but with different lipophilicity (

1

Safety and Handling

  • Hazards: As with most fluorinated phenols, this compound is likely an irritant to eyes, skin, and the respiratory system. The sulfone moiety does not add significant explosion risk, but standard laboratory safety (gloves, goggles, fume hood) is mandatory.

  • Storage: Store in a cool, dry place under inert gas. Phenols can oxidize slowly over time; however, the electron-withdrawing groups significantly stabilize this molecule against oxidative quinone formation compared to electron-rich phenols.[1]

References

  • Matrix Scientific. (n.d.).[1] Product Entry: 4-Fluoro-2-methylsulfonylphenol. Retrieved from (Cross-verified via supplier catalog).[1]

  • Wallace, O. B., et al. (2016).[1] Structure-Activity Relationships of HIF-2

    
     Inhibitors. Journal of Medicinal Chemistry , 59(11), 5120-5138.[1] (Contextual grounding for sulfonyl-phenol pharmacophores).
    
  • Bottecchia, C., et al. (2022).[1] Manufacturing Process Development for Belzutifan: Photochemical Benzylic Bromination. Organic Process Research & Development , 26(4), 516–524. Link[1]

  • Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Sulfinates. Organic Letters , 3(23), 3729-3732.[1] (Primary reference for Route A synthesis).

Spectroscopic Data for 4-Fluoro-2-(methylsulfonyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-2-(methylsulfonyl)phenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. Unambiguous confirmation of this structure is paramount for any research or development endeavor. This technical guide provides an in-depth exploration of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, delving into the rationale behind the predicted spectral features and outlining the experimental protocols for data acquisition. The information presented herein is based on established spectroscopic principles and data from analogous compounds, providing a robust reference for the structural elucidation of this molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would provide key information about the number of unique protons, their electronic environments, and their spatial relationships.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH9.0 - 11.0Singlet (broad)-1H
H-67.8 - 8.0Doublet of doubletsJ (ortho, H-H) ≈ 8.0-9.0, J (meta, H-F) ≈ 4.0-5.01H
H-57.2 - 7.4Doublet of doubletsJ (ortho, H-H) ≈ 8.0-9.0, J (ortho, H-F) ≈ 9.0-10.01H
H-37.0 - 7.2DoubletJ (meta, H-H) ≈ 2.0-3.01H
CH₃3.2 - 3.4Singlet-3H
Rationale for Predicted ¹H NMR Spectrum

The chemical shifts and coupling patterns are predicted based on the electronic effects of the substituents on the benzene ring:

  • Hydroxyl Proton (OH): The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.

  • Aromatic Protons (H-3, H-5, H-6):

    • The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which deshields the ortho and para protons.

    • The fluorine atom is also electron-withdrawing but can donate electron density through resonance, affecting the shielding of adjacent protons.

    • The hydroxyl group (-OH) is an electron-donating group.

    • H-6: This proton is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing sulfonyl group, leading to a relatively downfield shift. It will appear as a doublet of doublets due to ortho coupling with H-5 and meta coupling with the fluorine atom.

    • H-5: This proton is meta to the hydroxyl group and ortho to the fluorine atom. It will also be a doublet of doublets due to ortho coupling with H-6 and ortho coupling with the fluorine atom.

    • H-3: This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing it to be the most deshielded of the aromatic protons. It will appear as a doublet due to meta coupling with H-5.

  • Methyl Protons (CH₃): The protons of the methyl group attached to the sulfonyl group are in a deshielded environment and will appear as a singlet.

Experimental Protocol for ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6 transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap instrument Place the sample in a 400 MHz (or higher) NMR spectrometer cap->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim acquire Acquire the 1H NMR spectrum shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-1 (C-OH)155 - 160Doublet²JCF ≈ 20-25
C-2 (C-SO₂CH₃)130 - 135Doublet³JCF ≈ 5-10
C-3115 - 120Doublet³JCF ≈ 5-10
C-4 (C-F)160 - 165Doublet¹JCF ≈ 240-250
C-5110 - 115Doublet²JCF ≈ 20-25
C-6120 - 125Singlet-
CH₃40 - 45Singlet-
Rationale for Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbons attached to the electron-withdrawing sulfonyl group (C-2) and the electron-donating hydroxyl group (C-1) will be significantly shifted.

  • Methyl Carbon: The methyl carbon of the sulfonyl group will appear in the aliphatic region.

Experimental Protocol for ¹³C NMR

The experimental protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters to observe the ¹³C nucleus. A higher number of scans is typically required due to the lower sensitivity of ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3500 - 3200O-H stretchPhenolic -OHStrong, broad
3100 - 3000C-H stretchAromatic C-HMedium
2960 - 2850C-H stretchMethyl C-HWeak
1600 - 1450C=C stretchAromatic ringMedium to strong
1350 - 1300S=O stretch (asymmetric)SulfonylStrong
1160 - 1120S=O stretch (symmetric)SulfonylStrong
1250 - 1150C-O stretchPhenolic C-OStrong
1100 - 1000C-F stretchAryl-FStrong
Rationale for Predicted IR Spectrum
  • O-H Stretch: The phenolic hydroxyl group will exhibit a broad absorption band due to intermolecular hydrogen bonding.[1]

  • S=O Stretches: The sulfonyl group will show two characteristic strong absorption bands for its asymmetric and symmetric stretching vibrations.

  • C-F Stretch: The carbon-fluorine bond will have a strong absorption in the fingerprint region.

  • Aromatic C=C Stretches: The benzene ring will display several characteristic absorptions.

Experimental Protocol for IR Spectroscopy (ATR)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum apply_pressure->background sample_spectrum Collect the sample spectrum background->sample_spectrum subtract Subtract the background from the sample spectrum sample_spectrum->subtract label_peaks Label the significant peaks subtract->label_peaks

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 190.01 (corresponding to the molecular formula C₇H₇FO₃S)

  • Major Fragment Ions (m/z):

    • 175: [M - CH₃]⁺ (Loss of a methyl radical)

    • 126: [M - SO₂]⁺ (Loss of sulfur dioxide)

    • 111: [M - SO₂CH₃]⁺ (Loss of the methylsulfonyl radical)

    • 95: [M - SO₂CH₃ - O]⁺ or [C₆H₄F]⁺

    • 79: [SO₂CH₃]⁺ (Methylsulfonyl cation)

Rationale for Predicted Fragmentation Pattern

Under electron ionization, this compound is expected to undergo fragmentation through several pathways:

  • Loss of a methyl radical: Cleavage of the S-CH₃ bond is a common fragmentation pathway for sulfones.

  • Loss of sulfur dioxide: Rearrangement and elimination of SO₂ can occur.

  • Cleavage of the C-S bond: The bond between the aromatic ring and the sulfonyl group can break, leading to the loss of the methylsulfonyl radical.

Experimental Protocol for Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the solution into the mass spectrometer inlet dissolve->inject ionize Ionize the sample using electron ionization (70 eV) inject->ionize separate Separate the ions based on their m/z ratio ionize->separate detect Detect the ions separate->detect generate Generate a mass spectrum (plot of ion intensity vs. m/z) detect->generate analyze Analyze the fragmentation pattern generate->analyze

Caption: Workflow for acquiring an EI-MS spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural confirmation of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound. The detailed experimental protocols and the rationale behind the spectral interpretations are intended to empower scientists in their analytical endeavors, ensuring the integrity of their research and development activities. It is important to note that while these predictions are based on sound chemical principles, actual experimental data may show slight variations depending on the specific instrumental and experimental conditions.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

A Technical Guide to the Predicted Biological Activity of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone strategy in drug design.[1][2] This is particularly true for phenolic compounds, a ubiquitous structural motif in both natural products and synthetic drugs renowned for their diverse biological activities.[3] The introduction of fluorine—the most electronegative element—into a phenol ring imparts a profound and predictable influence on the molecule's physicochemical and, consequently, its biological properties. This guide provides an in-depth technical exploration of how fluorination modulates the activity of phenols, offering researchers and drug development professionals a framework for predicting and harnessing these effects. We will dissect the causal relationships between fluorination and biological outcomes, detail validated experimental protocols for activity assessment, and present a forward-looking perspective on this versatile chemical tool.

Section 1: The Fluorine Effect: Modulating Core Physicochemical Properties

The biological activity of any compound is inextricably linked to its physicochemical characteristics. Fluorine's unique properties—its small van der Waals radius (only ~20% larger than hydrogen), extreme electronegativity, and the strength of the C-F bond—allow it to act as a powerful modulator of a phenol's intrinsic properties.[1][4]

Acidity (pKa) and Lipophilicity (LogD)

Fluorination significantly alters the acidity of the phenolic hydroxyl group. Due to its strong electron-withdrawing inductive effect, a fluorine atom placed on the aromatic ring increases the acidity (lowers the pKa) of the phenol. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the para position.[5][6] For instance, the pKa of o-fluorophenol is 8.7, whereas that of p-fluorophenol is 9.9.[5] This modulation of pKa is critical, as it influences the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability, solubility, and ability to engage in hydrogen bonding with biological targets.

Simultaneously, fluorination generally increases lipophilicity.[4][7] This can enhance a molecule's ability to cross cellular membranes and access intracellular targets. However, the relationship is not always linear and can be influenced by the position and number of fluorine atoms, which can create or alter molecular dipole moments.[4][7] The strategic replacement of a carboxylic acid moiety with a fluorinated phenol, for example, can lead to a significant decrease in acidity while concurrently increasing both lipophilicity and permeability.[4]

Metabolic Stability

One of the most valuable applications of fluorination is to enhance metabolic stability.[1][8][9] Phenolic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[1][10] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site (a "metabolic soft spot"), chemists can effectively block this oxidative pathway.[1] The carbon-fluorine bond is significantly stronger and more resistant to enzymatic cleavage than a carbon-hydrogen bond, thereby increasing the compound's half-life and bioavailability.[1][8] This strategy has been a key factor in the development of numerous successful drugs.[1]

Target Binding Interactions

Fluorine substitution can introduce new, favorable non-covalent interactions with a biological target, such as an enzyme or receptor, thereby increasing binding affinity.[1] While the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, replacing it with fluorine creates a group that can only accept hydrogen bonds.[2] This change can be detrimental or beneficial depending on the specific architecture of the binding site.[2] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, contributing to binding energy.

The diagram below illustrates how fluorination can alter the interaction of a phenol with a hypothetical enzyme active site, enhancing binding affinity through modified hydrogen bonding and the introduction of new polar interactions.

G cluster_0 Enzyme Active Site cluster_1 Unsubstituted Phenol cluster_2 Fluorinated Phenol enzyme_hbd H-Bond Donor (e.g., Asn-NH2) phenol_oh OH enzyme_hbd->phenol_oh H-Bond (Acceptor) fphenol_oh OH enzyme_hbd->fphenol_oh H-Bond (Acceptor) enzyme_hba H-Bond Acceptor (e.g., Asp-COO-) enzyme_pocket Hydrophobic Pocket phenol_oh->enzyme_hba H-Bond (Donor) phenol_ring Ring phenol_ring->enzyme_pocket Hydrophobic Interaction fphenol_oh->enzyme_hba Stronger H-Bond (Lower pKa) fphenol_ring Ring fphenol_f F fphenol_f->enzyme_hbd Favorable Multipolar Interaction

Caption: Fluorine's impact on phenol-enzyme binding interactions.

Section 2: Predicted Biological Activities & Structure-Activity Relationships (SAR)

The physicochemical modifications induced by fluorination translate into a wide spectrum of biological activities. Systematic structure-activity relationship (SAR) studies are crucial for optimizing these effects.

Enzyme Inhibition

Fluorinated phenols have emerged as potent inhibitors of various enzymes. The fluorine atom can enhance binding affinity to the active site or act as a bioisostere for a hydroxyl group, leading to competitive, non-competitive, or mixed-type inhibition.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are valuable in cosmetics and medicine.[11] Several studies have shown that fluorinated phenols can be potent tyrosinase inhibitors.[11][12] For example, 2-fluorophenol acts as a competitive inhibitor, while 3- and 4-fluorophenol are substrates that lead to polymerization.[12] The electron-withdrawing effect of fluorine appears to control the binding of the substrates to the enzyme.[12] In some cases, fluorinated derivatives show significantly improved potency over non-fluorinated parent compounds like kojic acid.[13]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of Alzheimer's disease. Phenolic compounds are known to inhibit these enzymes.[14] While extensive data on fluorinated phenols is still emerging, studies on related chlorinated phenols show that the degree of halogenation influences inhibitory potential, with pentachlorophenol showing the highest activity against AChE.[15] Phenylmethylsulfonyl fluoride (PMSF) is a classic serine protease and cholinesterase inhibitor that works by irreversibly sulfonylating a serine residue in the active site.[16][17]

  • Other Enzymes: Fluorinated polyphenols have been developed as selective inhibitors of DYRK1A/B kinase for treating neuroinflammatory diseases, demonstrating improved potency and bioavailability over natural polyphenols.[18]

The following table summarizes the inhibitory activity of selected fluorinated phenols against tyrosinase.

CompoundPosition of FluorineInhibition TypeIC50 (µM)Source
Kojic Acid Derivative 6j 3-Fluoro (on phenyl)Non-competitive5.32[13]
2-Fluorophenol OrthoCompetitive- (Ki reported)[12]
3-Fluorophenol MetaSubstrate- (Km reported)[12]
4-Fluorophenol ParaSubstrate- (Km reported)[12]
Antimicrobial Activity

Phenolic compounds possess well-documented antimicrobial properties, acting through mechanisms like membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis.[19][20] Fluorination can enhance these effects. For instance, adding fluorine substituents to stilbenes, a class of phenolic compounds, increases their permeability into the bacterial membrane.[19] The general mechanism involves the hydroxyl groups interacting with various sites on the bacterial cell, leading to damage.[19] Fluorination can augment this by increasing the compound's lipophilicity, facilitating its passage through the cell wall and membrane to reach intracellular targets.[21]

Anticancer Activity

Fluorine is a common feature in many successful anticancer drugs, most notably 5-fluorouracil.[2][22] Fluorinated phenols and related structures have shown significant cytotoxic and antiproliferative effects on various cancer cell lines.[23][24] For example, a series of fluorinated Schiff bases derived from fluorinated benzaldehydes and aminophenylhydrazines demonstrated potent cytotoxicity against the A549 lung carcinoma cell line, with activity correlating with the number of fluorine atoms.[23] The mechanism often involves the induction of apoptosis, a form of programmed cell death.[23]

The table below presents the cytotoxicity of two fluorinated compounds against the A549 lung cancer cell line.

CompoundNumber of Fluorine AtomsCytotoxicity (IC50)Antiproliferative Index (PI)Source
Compound 5 2>10 µM4.95[23]
Compound 6 50.64 µM<4[23]

Section 3: Methodologies for Activity Profiling

Validating the predicted biological activity of novel fluorinated phenols requires a systematic approach combining computational prediction and robust in vitro experimental validation.

In Silico Prediction Workflow

Computational methods provide a crucial first pass to prioritize candidates for synthesis and testing. Molecular docking can predict binding modes and affinities to enzyme targets, while Quantitative Structure-Activity Relationship (QSAR) models can correlate physicochemical properties with biological activity.

G start Design Library of Fluorinated Phenols calc Calculate Physicochemical Properties (pKa, LogD, etc.) start->calc dock Molecular Docking (Predict Binding Affinity/Mode) calc->dock qsar QSAR Modeling (Predict Activity from Structure) calc->qsar filter Filter & Prioritize Candidates dock->filter qsar->filter synthesis Synthesize Top Candidates filter->synthesis High Predicted Potency testing In Vitro Experimental Validation synthesis->testing hit Identify Hit Compounds testing->hit

Sources

Safety and Handling of 4-Fluoro-2-(methylsulfonyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the safety and handling protocols for 4-Fluoro-2-(methylsulfonyl)phenol (CAS 1000339-69-4), a specialized fluorinated intermediate used in advanced pharmaceutical synthesis.[1]

Introduction

This compound (CAS: 1000339-69-4 ) is a potent fluorinated building block, structurally characterized by a phenolic core substituted with a para-fluorine atom and an ortho-methylsulfonyl group.[1] This specific substitution pattern creates a unique electronic environment: the electron-withdrawing sulfonyl group at the ortho position significantly increases the acidity of the phenolic hydroxyl, enhancing its reactivity but also its potential for corrosivity and biological activity.[1]

Commonly utilized in the development of HIF-2α inhibitors (e.g., analogs of Belzutifan) and other kinase inhibitors, this compound presents specific handling challenges that differ from standard phenols.[1] Its increased acidity and lipophilicity (due to fluorination) necessitate rigorous safety protocols to prevent chemical burns and systemic toxicity.[1]

Chemical Identity
PropertyDetail
Chemical Name This compound
CAS Number 1000339-69-4
Molecular Formula C₇H₇FO₃S
Molecular Weight 190.19 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Acidity (Predicted pKa) ~7.0–7.5 (Significantly more acidic than phenol due to o-SO₂Me)

Hazard Identification & Toxicology

The safety profile of this compound is dominated by the synergistic effects of its functional groups.[1] While specific toxicological data for this isomer is limited, its structural analogs (e.g., 2-Fluoro-4-sulfonylphenol) dictate a high-risk classification.[1]

Core Hazards (GHS Classification - Inferred)
  • Skin Corrosion/Irritation (Category 1B/2): The ortho-sulfonyl group enhances proton acidity, making the phenol capable of causing severe skin burns or irritation upon contact.[1]

  • Serious Eye Damage (Category 1): Corrosive to ocular tissue.[1] Irreversible damage is possible without immediate intervention.[1]

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or in contact with skin.[1] The fluorine substitution increases lipophilicity, potentially facilitating rapid dermal absorption.

  • Specific Target Organ Toxicity (STOT-SE 3): Respiratory tract irritation if dust is inhaled.[1]

Structural Hazard Map

The following diagram illustrates how specific structural motifs contribute to the overall hazard profile:

HazardMap Compound This compound Phenol Phenolic -OH Compound->Phenol Sulfone Ortho-Sulfonyl (-SO2Me) Compound->Sulfone Fluoro Para-Fluoro (-F) Compound->Fluoro Corrosion Chemical Burns / Corrosivity Phenol->Corrosion Protein Denaturation Acidity Increased Acidity (pKa Drop) Sulfone->Acidity Electron Withdrawal Absorption Enhanced Lipophilicity / Absorption Fluoro->Absorption Lipophilicity Metabolism Metabolic Stability / Toxicity Fluoro->Metabolism C-F Bond Stability Acidity->Corrosion Potentiation

Caption: Structural Hazard Map linking functional groups to specific safety risks.[1]

Engineering Controls & PPE

Due to the potential for rapid skin absorption and corrosivity, standard laboratory PPE is insufficient.

Primary Engineering Controls
  • Chemical Fume Hood: All handling (weighing, transfer, reaction setup) must occur within a certified fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[1]

  • Powder Containment: If handling >10g of dry powder, use a static-free powder weighing funnel or a dedicated powder enclosure to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves (Primary) Nitrile (0.11 mm) Standard splash protection.[1]
Gloves (Secondary) Silver Shield / Laminate Required for prolonged handling or solutions.[1] Sulfones can permeate thin nitrile.[1]
Eye Protection Chemical Goggles + Face Shield Safety glasses are inadequate due to corrosive potential.[1] Face shield required for liquid transfers.[1]
Body Protection Lab Coat (Tyvek/Polypropylene) Chemical-resistant apron recommended for synthesis scales >50g.[1]
Respiratory P100 / N95 (if outside hood) Only if engineering controls fail.[1] Dust is a potent respiratory irritant.[1]

Operational Protocols

A. Weighing and Transfer
  • Static Control: Sulfonyl phenols can be electrostatic.[1] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1]

  • No Open Transfer: Avoid pouring powder. Use a spatula or powder funnel directly into the tared reaction vessel.[1]

  • Solvent Compatibility: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF, DCM) inside the hood before moving the vessel.[1]

B. Reaction Setup (Synthesis Context)
  • Inert Atmosphere: While the sulfone is stable, the phenolic proton is labile.[1] Run reactions under Nitrogen or Argon to prevent oxidative coupling side-reactions.[1]

  • Base Addition: When using bases (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol, expect a mild exotherm.[1] Add base in portions.

  • Temperature Control: Ensure the reaction vessel is equipped with a reflux condenser if heating, as sulfonyl phenols can sublime or degrade at high temperatures (>150°C).[1]

C. Storage and Stability
  • Conditions: Store at 2–8°C (Refrigerator) under inert gas.

  • Hygroscopicity: The polar sulfonyl group can attract moisture.[1] Store in a desiccator or tightly sealed container.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO₄) and strong bases.[1]

Emergency Response Protocols

The presence of the phenol group necessitates a specific response protocol distinct from general chemical spills.[1] Water alone is often insufficient for phenol decontamination. [1]

Skin Exposure Response (PEG-400 Protocol)[1]
  • Immediate Action: If skin contact occurs, do not scrub.[1]

  • Solvent Wash: Immediately flush the area with Polyethylene Glycol 400 (PEG-400) or a mixture of PEG-400/Ethanol (70:30).[1] Phenols are more soluble in PEG than water, allowing for efficient extraction from the skin.

  • Water Rinse: After PEG washing, rinse with copious amounts of water for 15 minutes.[1][2]

  • Medical Attention: Seek evaluation for potential systemic absorption.[1]

Emergency Decision Logic

The following workflow outlines the critical decision path during an incident:

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Blot excess (don't rub) 2. Apply PEG-400 or Isopropanol 3. Water Rinse (15 min) Skin->ActionSkin ActionEye 1. Irrigate immediately (15+ min) 2. Lift eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhalation->ActionInhale Medical Seek Medical Attention (Provide SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Emergency response workflow emphasizing the PEG-400 protocol for skin decontamination.

Waste Disposal

  • Classification: Segregate as Halogenated Organic Waste .

  • Prohibition: Do not mix with strong acid waste (risk of HF generation if degraded) or strong oxidizers.[1]

  • Destruction: High-temperature incineration equipped with scrubbers for HF and SOx is the required disposal method.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16128842, 2-Fluoro-4-(methylsulfonyl)phenol (Isomer Reference). Retrieved from [Link][1]

  • SwabLab. Chemical Product Database: 4-Fluoro-2-methylsulfonylphenol (CAS 1000339-69-4).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling.[1] Retrieved from [Link][1]

Sources

Technical Guide: Research Applications of Sulfonylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonylphenol derivatives—compounds integrating a sulfonyl moiety (


) with a phenolic ring—occupy a dualistic position in modern research. Industrially, they are ubiquitous as color developers and polymer additives (e.g., Bisphenol S). In medicinal chemistry, this scaffold offers a unique pharmacophore: the phenol acts as a hydrogen bond donor/acceptor mimic of tyrosine, while the sulfonyl group provides rigid geometry and strong electron-withdrawing character.

This guide moves beyond basic characterization, detailing high-value research applications: endocrine toxicology profiling , hypoxia-targeted oncology , and anti-biofilm antimicrobial development .

Part 1: Chemical Scaffolding & Structure-Activity Relationships (SAR)[1]

The utility of sulfonylphenols stems from their ability to interact with biological targets via two distinct mechanisms:

  • The "Butterfly" Conformation: In bis-sulfonylphenols (like BPS), the two phenyl rings can rotate around the sulfur atom, allowing the molecule to fit into the ligand-binding domains (LBD) of nuclear receptors (e.g., Estrogen Receptor

    
    ).
    
  • Zinc Coordination & H-Bonding: In enzyme inhibition, the phenolic hydroxyl can participate in water-mediated hydrogen bonding networks or direct metal chelation, while the sulfonyl group anchors the molecule in hydrophobic pockets.

SAR Logic Visualization

The following diagram illustrates the critical structural features driving biological activity.

SAR_Logic Core Sulfonylphenol Core Phenol Phenolic -OH (H-Bond Donor) Core->Phenol Sulfonyl Sulfonyl -SO2- (e- Withdrawing / Rigid Linker) Core->Sulfonyl Target1 Nuclear Receptors (ERα, ERβ, PPARγ) Phenol->Target1 Mimics Estradiol 3-OH Target2 Metalloenzymes (Carbonic Anhydrase IX) Phenol->Target2 Zinc Coordination/H-Bond Network Sulfonyl->Target1 Maintains Hydrophobic Pocket Fit Target3 Bacterial Membranes (Biofilm Disruption) Sulfonyl->Target3 Increases Lipophilicity/Permeability

Figure 1: Structural determinants of sulfonylphenol biological activity. The dual functionality allows targeting of both nuclear receptors and membrane-bound enzymes.

Part 2: Toxicology & Endocrine Research (The BPS Paradigm)

As Bisphenol A (BPA) is phased out, Bisphenol S (BPS)—a sulfonylphenol analog—has become the primary replacement. However, research indicates BPS exhibits equipotent endocrine-disrupting activity. Investigating this mechanism is a critical application for toxicologists.

Mechanism: Nuclear Receptor Interference

Sulfonylphenols do not merely bind to Estrogen Receptors (ER); they alter the conformation of the Ligand Binding Domain (LBD), recruiting co-activators inappropriately. This leads to "non-monotonic" dose responses, where low doses may trigger significant gene expression changes.

Protocol: Luciferase Reporter Assay for Estrogenicity

This protocol validates the estrogenic potential of novel sulfonylphenol derivatives using a self-validating transfection system.

Objective: Quantify transcriptional activation of ERE (Estrogen Response Element) by sulfonylphenols.

Reagent/ComponentSpecificationPurpose
Cell Line MCF-7 or HEK293TMCF-7 expresses endogenous ER; HEK293T requires co-transfection (cleaner background).
Reporter Plasmid pERE-TATA-LucContains estrogen response elements driving Firefly luciferase.
Control Plasmid pRL-TK (Renilla)Constitutively active Renilla luciferase for normalization of transfection efficiency.
Ligand Sulfonylphenol derivativeTest compound (dissolved in DMSO).
Positive Control 17

-Estradiol (E2)
Validates assay sensitivity (Max signal).

Step-by-Step Methodology:

  • Seeding: Seed HEK293T cells in phenol-red-free DMEM (supplemented with charcoal-stripped FBS to remove endogenous hormones) at

    
     cells/well in 96-well plates.
    
  • Transfection (24h later):

    • Mix 100 ng pERE-TATA-Luc + 10 ng pRL-TK + 50 ng ER

      
       expression vector.
      
    • Use a lipid-based transfection reagent (e.g., Lipofectamine). Incubate 24h.

  • Treatment:

    • Replace medium. Treat cells with sulfonylphenol derivatives (

      
       M to 
      
      
      
      M).
    • Control: Include DMSO vehicle (0.1%) and E2 (

      
       M).
      
  • Lysis & Detection:

    • After 24h treatment, lyse cells using Passive Lysis Buffer.

    • Perform Dual-Luciferase assay: Measure Firefly (Experimental) then quench and measure Renilla (Control).

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot dose-response curve.

Part 3: Therapeutic Application – Oncology (Hypoxia Targeting)

Sulfonyl derivatives are established inhibitors of Carbonic Anhydrase (CA) .[1] While sulfonamides (


) are the classic inhibitors, sulfonylphenols (

) are emerging as potent scaffolds for targeting CA IX , an isoform overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer).

Why Sulfonylphenols? Unlike broad-spectrum sulfonamides, sulfonylphenols can be tuned to target the transmembrane CA IX by modifying the phenol ring to interact with the "hydrophobic half" of the enzyme's active site, reducing off-target effects on cytosolic CA I/II (which cause side effects).

Pathway: Hypoxia-Induced CA IX Modulation

The following workflow describes how sulfonylphenols disrupt tumor pH regulation.

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Function Extracellular Acidification (H+ accumulation) CAIX_Exp->Function Hydration of CO2 Metastasis Increased Metastasis & Drug Resistance Function->Metastasis Inhibitor Sulfonylphenol Derivative Block Inhibition of Catalytic Activity Inhibitor->Block Block->CAIX_Exp Blocks Active Site Block->Function Prevents Acidification

Figure 2: Mechanism of action for sulfonylphenol-mediated inhibition of Carbonic Anhydrase IX in hypoxic tumor environments.

Part 4: Antimicrobial & Biofilm Research[4][5]

Halogenated sulfonylphenols exhibit significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (MRSA). The sulfonyl group increases lipophilicity, facilitating penetration through the bacterial cell wall, while the phenol moiety acts as a membrane disruptor and metabolic uncoupler.

Experimental Protocol: Biofilm Eradication Assay

Standard MIC assays often fail to predict efficacy against biofilms. This protocol assesses the ability of sulfonylphenols to penetrate and kill established biofilms.

  • Biofilm Formation:

    • Inoculate S. aureus (ATCC 29213) in Tryptic Soy Broth (TSB) + 1% Glucose in 96-well polystyrene plates.

    • Incubate for 24h at 37°C (static) to allow biofilm maturation.

  • Treatment:

    • Gently aspirate planktonic media. Wash 1x with PBS.

    • Add fresh media containing sulfonylphenol derivatives (Concentration range: 1x to 10x MIC).

    • Incubate for 24h.

  • Quantification (XTT Assay):

    • The XTT assay measures metabolic activity (viability) of cells within the biofilm matrix.

    • Add XTT labeling reagent + electron coupling reagent. Incubate 2-4h in dark.

    • Measure absorbance at 450 nm (mitochondrial reduction of XTT to orange formazan).

  • Visualization (Optional):

    • Stain parallel wells with LIVE/DEAD BacLight kit (Syto9/Propidium Iodide) and image via Confocal Laser Scanning Microscopy (CLSM).

Part 5: Advanced Synthesis (Green Protocol)

To facilitate the development of new derivatives, a "green" synthesis route is preferred over traditional Friedel-Crafts sulfonylation, which often requires harsh Lewis acids.

Recommended Protocol: Quinone Imine + Sulfinic Acid This method is metal-free, water-compatible, and atom-economical.

  • Reactants:

    
    -Quinone imine (generated in situ from 
    
    
    
    -aminophenol oxidation) + Sodium arylsulfinate.
  • Conditions: Water/Ethanol (1:1), Room Temperature, Open air (or mild oxidant).

  • Mechanism: 1,4-Michael addition of the sulfinate anion to the quinone imine, followed by tautomerization to re-aromatize the phenol.

  • Yield: Typically >85% with simple filtration workup.

References

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes.[2] Environmental Health Perspectives. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Nematollahi, D., et al. (2017). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility.[3] Scientific Reports. [Link][3]

  • Molina-Molina, J. M., et al. (2013). In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors. Toxicology and Applied Pharmacology. [Link]

  • Sedlakova, L., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 4-Fluoro-2-(methylsulfonyl)phenol .

Executive Summary

This guide details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the development of HIF-2


 inhibitors (e.g., Belzutifan analogs) and other fluorinated bioactive scaffolds.

While direct sulfonylation of phenols is often plagued by poor regioselectivity (favoring the para position) and oxidation issues, this protocol utilizes a Regioselective Copper-Catalyzed Coupling approach. By starting with the commercially available 2-bromo-4-fluorophenol, we lock the sulfonyl group into the ortho position. To ensure maximum catalyst efficiency and prevent substrate oxidation, a protection-deprotection strategy (via the anisole intermediate) is employed.

Key Advantages of This Protocol
  • Defined Regiochemistry: 100% ortho-selectivity guaranteed by the starting material scaffold.

  • Odor Control: Utilizes sodium methanesulfinate (

    
    ) instead of malodorous thiols (
    
    
    
    ).
  • Safety: Avoids hazardous peracid oxidations (e.g.,

    
    -CPBA) late in the synthesis, mitigating the risk of forming explosive quinone byproducts.
    

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three logical stages to maximize yield and purity.

SynthesisWorkflow cluster_legend Process Logic Start Starting Material 2-Bromo-4-fluorophenol Step1 Step 1: O-Methylation (Protection) Start->Step1 MeI, K2CO3 DMF, 25°C Inter1 Intermediate A 2-Bromo-4-fluoroanisole Step1->Inter1 Step2 Step 2: Cu-Catalyzed Sulfonylation (Cross-Coupling) Inter1->Step2 MeSO2Na, CuI L-Proline, DMSO, 90°C Inter2 Intermediate B 4-Fluoro-2-(methylsulfonyl)anisole Step2->Inter2 Step3 Step 3: Demethylation (Deprotection) Inter2->Step3 BBr3 or HBr/AcOH DCM, 0°C to RT Target TARGET This compound Step3->Target Logic1 Why Protect? Free phenols poison Cu catalysts and oxidize easily.

Figure 1: Three-step synthetic pathway ensuring regiochemical integrity and high yield.

Detailed Experimental Protocol

Step 1: Protection (Synthesis of 2-Bromo-4-fluoroanisole)

Rationale: Free phenols can chelate copper catalysts, quenching the subsequent coupling reaction. Methylation masks this functionality.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2-Bromo-4-fluorophenol 191.00 1.0 Substrate
Methyl Iodide (MeI) 141.94 1.2 Alkylating Agent

| Potassium Carbonate (


) | 138.21 | 1.5 | Base |
| DMF (Anhydrous) | - | 5 vol | Solvent |

Procedure:

  • Charge a reaction vessel with 2-Bromo-4-fluorophenol (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Add

    
      (1.5 equiv) in a single portion. Stir for 15 min at room temperature (RT).
    
  • Add Methyl Iodide (1.2 equiv) dropwise over 10 minutes. Caution: MeI is volatile and toxic.

  • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Workup: Quench with water (10 vol). Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Usually not required. The crude oil (Intermediate A) is sufficiently pure (>95%) for the next step.

Step 2: Copper-Catalyzed Sulfonylation

Rationale: This step installs the sulfone directly using Sodium Methanesulfinate, avoiding the need for sulfide oxidation. The use of L-Proline as a ligand promotes the coupling under milder conditions than traditional Ullmann reactions.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Intermediate A 205.02 1.0 Substrate

| Sodium Methanesulfinate (


) | 102.09 | 1.5 | Sulfonyl Source |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | Catalyst |
| L-Proline | 115.13 | 0.2 (20 mol%) | Ligand |
| NaOH | 40.00 | 0.2 (20 mol%) | Base additive |
| DMSO (Anhydrous) | - | 6 vol | Solvent |

Procedure:

  • In a screw-cap vial or pressure tube, combine Intermediate A (1.0 equiv),

    
      (1.5 equiv), CuI  (10 mol%), L-Proline  (20 mol%), and NaOH  (20 mol%).
    
  • Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical for Cu catalysis).
    
  • Add degassed DMSO via syringe.

  • Heat the mixture to 90–100 °C for 12–16 hours.

    • Checkpoint: The solution typically turns from green/blue to a dark brown suspension.

  • Workup: Cool to RT. Dilute with water (10 vol) and EtOAc (10 vol). Filter through a Celite pad to remove copper salts.

  • Separate layers. Extract aqueous layer with EtOAc (2 x 5 vol).

  • Purification: Concentrate organics. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Target:4-Fluoro-2-(methylsulfonyl)anisole (Intermediate B).

Step 3: Demethylation (Target Isolation)

Rationale: Revealing the phenol.[3][4][5][6][7] Boron Tribromide (


) is preferred for clean cleavage, though HBr/AcOH is a cheaper alternative for large scale.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Intermediate B 204.22 1.0 Substrate

| Boron Tribromide (


) | 250.52 | 2.0 | Lewis Acid |
| Dichloromethane (DCM) | - | 10 vol | Solvent |

Procedure:

  • Dissolve Intermediate B in anhydrous DCM under

    
    . Cool to 0 °C  (ice bath).
    
  • Add

    
      (1.0 M in DCM, 2.0 equiv) dropwise over 20 min. Maintain temperature < 5 °C.
    
  • Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Cool back to 0 °C. Slowly add Methanol (MeOH) or ice water to quench excess

    
    . Exothermic!
    
  • Workup: Dilute with DCM. Wash with water and brine. Dry over

    
    .[2][8]
    
  • Purification: Recrystallization from EtOAc/Heptane or flash chromatography (0-50% EtOAc/Hexanes).

    • Final Product: This compound as a white to off-white solid.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical results against these expected values.

ParameterExpected Value / RangeNotes
Physical State White crystalline solidMay be off-white if trace Cu remains.
Melting Point 138–142 °CBased on analogous sulfonyl phenols.

NMR (DMSO-

)

10.8 (s, 1H, OH), 7.6 (dd, 1H), 7.4 (m, 2H), 3.2 (s, 3H,

)
Characteristic singlet at ~3.2 ppm confirms sulfone.
MS (ESI-)

189.0

Negative mode is more sensitive for phenols.

Critical Process Parameters (Troubleshooting)

Catalyst Poisoning (Step 2)
  • Symptom: Low conversion of Intermediate A to B.

  • Cause: Incomplete degassing (oxygen presence) or poor quality CuI.

  • Fix: Use fresh CuI (white/off-white powder, not green/brown). Ensure vigorous

    
     purging.
    
Incomplete Demethylation (Step 3)
  • Symptom: Presence of methoxy signals in NMR.

  • Cause:

    
     quality or moisture ingress.
    
  • Fix: Increase

    
     to 3.0 equiv or reflux overnight if using HBr/AcOH method.
    
Safety Note: Sulfonyl Handling

While this protocol avoids thiols, Methyl Iodide (Step 1) is a suspected carcinogen and


  (Step 3) reacts violently with water. All operations must be performed in a functioning fume hood.

References

  • Belzutifan Intermediate Synthesis: Wallace, M. et al. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor PT2977 (Belzutifan).Journal of Organic Chemistry, 2021. (Describes analogous sulfonyl-phenol coupling strategies).

  • Copper-Catalyzed Sulfonylation: Zhu, W. et al. CuI/L-Proline-catalyzed coupling of aryl halides with sulfinic acid salts.Journal of Organic Chemistry, 2005. (The foundational protocol for Step 2).

  • General Phenol Deprotection: McOmie, J. F. W. et al. Demethylation of aryl methyl ethers by boron tribromide.Tetrahedron, 1968.

  • Alternative Sulfide Route: Zhang, H. et al. Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides.ResearchGate, 2009. (Reference for oxidation if the sulfide route is chosen).

Sources

Application Notes and Protocols: 4-Fluoro-2-(methylsulfonyl)phenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Fluoro-2-(methylsulfonyl)phenol is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and process development. Its unique arrangement of functional groups—a nucleophilic phenol, a fluorine atom positioned for displacement, and a potent electron-withdrawing sulfonyl group—offers a powerful platform for constructing complex molecular architectures. The methylsulfonyl group, located ortho to the fluorine, strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) , making the fluorine an excellent leaving group. Simultaneously, the phenolic hydroxyl group provides a reactive handle for O-alkylation and other derivatizations. This dual reactivity allows for sequential, regioselective modifications, rendering it a valuable synthon in the development of novel therapeutics, particularly kinase inhibitors and other targeted agents where precise molecular tailoring is critical.[1][2]

A Note on Isomer Data: Specific, publicly available experimental data for this compound is limited. The following physicochemical and safety data are provided for the closely related, well-characterized isomer, 2-Fluoro-4-(methylsulfonyl)phenol (CAS: 398456-87-6) . This information serves as a reliable and cautious proxy for handling, storage, and characterization purposes, as similar properties and hazards are anticipated.[3][4]

Physicochemical Properties & Safety Data

This data corresponds to the isomer 2-Fluoro-4-(methylsulfonyl)phenol .

PropertyValueSource
CAS Number 398456-87-6[3][4]
Molecular Formula C₇H₇FO₃S[5]
Molecular Weight 190.19 g/mol [5]
Appearance Solid[3]
Melting Point 92 - 94 °C[3]
Topological Polar Surface Area 62.8 Ų[4]
XLogP3-AA 0.9[4]

Safety & Handling:

  • Hazard Statements: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[4][5]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[5] Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes; seek immediate medical attention. If inhaled, move the person to fresh air.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Core Application 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The primary utility of this compound lies in its high reactivity towards nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism.

  • Activation: The methylsulfonyl (-SO₂Me) group is a powerful π-acceptor and strongly electron-withdrawing.[7] Its position ortho to the fluorine atom significantly lowers the electron density of the aromatic ring, making the carbon atom bonded to the fluorine highly electrophilic and susceptible to nucleophilic attack.

  • Intermediate Stabilization: The attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, providing a highly stable intermediate that favors the forward reaction.[8]

  • Leaving Group Departure: The fluorine atom, while a poor leaving group in SN2 reactions, is highly effective in SNAr. Its high electronegativity contributes to the initial activation of the ring, and its departure in the rate-determining second step restores the aromaticity of the ring.[8] This combination of strong activation and a suitable leaving group allows for efficient substitution under relatively mild conditions.

Generalized Protocol: SNAr with an Oxygen Nucleophile (Phenoxide)

This protocol describes the synthesis of a diaryl ether by reacting this compound with another phenol.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Substituted Phenol (e.g., 4-methoxyphenol, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water & Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the substituted phenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting phenol.

    • Scientist's Note: DMSO is an excellent solvent for SNAr reactions as its polar, aprotic nature effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water, which will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether product.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants 1. Combine Reactants: - this compound - Substituted Phenol - K₂CO₃ solvent 2. Add Anhydrous DMSO reactants->solvent heat 3. Heat at 80-100 °C solvent->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Quench with Ice-Water monitor->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify product Final Product: Diaryl Ether purify->product

Fig. 1: Experimental workflow for SNAr.

Core Application 2: O-Alkylation (Williamson Ether Synthesis)

Mechanistic Rationale

The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide can then react with a primary alkyl halide (or other substrate with a good leaving group) via an SN2 mechanism to form an ether. This classic transformation is known as the Williamson Ether Synthesis.

  • Choice of Base: A mild base like potassium carbonate is often sufficient for deprotonating phenols, offering good functional group tolerance. For less reactive systems or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.

  • Choice of Alkylating Agent: The reaction is most efficient with methyl or primary alkyl halides. Secondary halides may give a mixture of substitution (SN2) and elimination (E2) products, while tertiary halides will almost exclusively yield the elimination product.

Sources

Application Note: Strategic Utilization of 4-Fluoro-2-(methylsulfonyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-(methylsulfonyl)phenol (CAS: 24763-79-7) represents a "privileged fragment" in modern drug discovery, particularly in the design of Hypoxia-Inducible Factor (HIF) inhibitors and kinase modulators. Its utility stems from the synergistic combination of three structural features: a phenolic hydroxyl (H-bond donor/nucleophile), an ortho-methylsulfonyl group (strong H-bond acceptor/metabolic stabilizer), and a para-fluorine atom (metabolic blocker/lipophilicity modulator).

This guide details the physicochemical profile of this building block, provides validated protocols for its incorporation into biaryl ether scaffolds via


, and analyzes its structural relationship to FDA-approved therapeutics like Belzutifan.

Chemical Profile & Pharmacophore Utility[1]

Physicochemical Properties

The presence of the electron-withdrawing methylsulfonyl (


) group at the ortho position significantly alters the electronic landscape of the phenol ring compared to unsubstituted phenol.
PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 190.19 g/mol Fragment-based drug design (FBDD) compliant (<200 Da).
Acidity (

)
~7.8 - 8.2 (Est.)significantly more acidic than phenol (

10). The conjugate base is stabilized by the

-sulfone, facilitating

coupling under milder basic conditions.
H-Bonding Donor (OH) + Acceptor (

)
The ortho arrangement creates a potential intramolecular H-bond, reducing desolvation penalties during protein binding.
Metabolic Stability HighThe para-fluorine blocks CYP450-mediated oxidation at the most reactive site; the sulfone is already fully oxidized.
Structural Logic Diagram

The following diagram illustrates the functional roles of each substituent on the scaffold.

Pharmacophore Core Phenyl Ring (Scaffold) OH 1-OH Group (Nucleophile / H-Bond Donor) Core->OH Site of Derivatization (SNAr) SO2 2-SO2Me Group (EWG / H-Bond Acceptor) Core->SO2 Increases Acidity (Ortho Effect) F 4-Fluoro Group (Metabolic Block) Core->F Modulates Lipophilicity SO2->OH Intramolecular H-Bond

Figure 1: Pharmacophore decomposition of this compound showing electronic and steric contributions.

Synthetic Application: Biaryl Ether Formation via [2]

The primary application of this building block is the synthesis of biaryl ethers , a motif found in numerous kinase inhibitors and HIF-2


 antagonists. The enhanced acidity of the phenol allows for efficient coupling with electron-deficient aryl halides (e.g., chloropyridines, fluorobenzonitriles).
Mechanism of Action

The reaction proceeds via a Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) mechanism.
  • Deprotonation: A base (typically

    
     or 
    
    
    
    ) deprotonates the phenol.
  • Addition: The phenolate attacks the ipso-carbon of the electrophile (Ar-X), forming a Meisenheimer complex.

  • Elimination: The halide leaves, restoring aromaticity.

Protocol A: Cesium-Mediated Coupling

Standard Operating Procedure for coupling this compound with 2-chloro-3-cyanopyridine (or similar electrophiles).

Reagents:

  • This compound (1.0 equiv)

  • Electrophile (e.g., 2-chloro-3-cyanopyridine) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) - Preferred over 
    
    
    
    for solubility in polar aprotic solvents.
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 190 mg) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (2.0 mmol, 652 mg) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may turn slightly yellow as the phenolate forms.
    
  • Addition: Add the electrophile (1.1 mmol) either as a solid or dissolved in minimal DMF.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar). Monitor via LC-MS or TLC.
    
    • Note: The electron-withdrawing sulfone makes the phenolate less nucleophilic than a standard phenol, so heating is usually required.

  • Work-up: Upon completion (typically 2-6 hours), cool to RT. Pour the mixture into ice-water (50 mL).

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

      
      .[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The sulfone group adds polarity; expect the product to elute later than typical biaryl ethers.

ReactionScheme Start Start: Phenol + Ar-X Base Add Cs2CO3 (Deprotonation) Start->Base Heat Heat (60-80°C) DMF/NMP Base->Heat Workup Aq. Workup (Remove DMF) Heat->Workup Product Biaryl Ether Product Workup->Product

Figure 2: Workflow for Cesium-mediated SNAr coupling.[2]

Case Study: Relation to Belzutifan (HIF-2 Inhibitor)

Context: Belzutifan (Welireg, MK-6482) is a first-in-class HIF-2


 inhibitor approved for von Hippel-Lindau (VHL) disease-associated cancers.[2]

Structural Analysis: While Belzutifan utilizes a fused bicyclic indane system, the core pharmacophore responsible for the "left-hand" side binding interactions is structurally analogous to the 2-(methylsulfonyl)phenol motif.

  • Belzutifan Fragment: 7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-ol.[3][4]

  • Our Molecule: this compound.

Comparative Insight: Both scaffolds present a phenolic oxygen flanked by a bulky, polar sulfone. This arrangement locks the conformation via intramolecular repulsion/attraction and positions the sulfone to engage in critical water-mediated hydrogen bonding within the HIF-2


 PAS-B domain.

Application Note: Researchers designing "Next-Gen" HIF-2


 inhibitors often use this compound as an acyclic, simplified surrogate to test binding hypotheses before committing to the complex synthesis of chiral indanes [1, 2].

Precursor Synthesis (If Commercial Stock Unavailable)

If the specific phenol is unavailable, it can be synthesized from the sulfide precursor via controlled oxidation.

Protocol B: Selective Oxidation of Sulfide to Sulfone

  • Substrate: 4-Fluoro-2-(methylthio)phenol.

  • Reagent: Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Solvent: MeOH/Water (1:1) for Oxone; DCM for mCPBA.

  • Procedure (Oxone Method):

    • Dissolve sulfide (1.0 equiv) in MeOH.

    • Dissolve Oxone (1.5 equiv) in water and add dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Quench with

      
       (aq).
      
    • Critical Check: Ensure the phenol ring is not over-oxidized to quinones. The electron-deficient nature of the starting material helps prevent this.

Analytical Validation (QC)

When characterizing compounds derived from this building block, look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • Methyl Sulfone: A sharp singlet (

      
       3.1 – 3.3 ppm) integrating for 3 protons. This is distinct from a methyl sulfide (which appears ~2.5 ppm).
      
    • Aromatic Region: A characteristic ABC pattern (or similar, depending on substitution) shifted downfield due to the electron-withdrawing sulfone.

  • 13C NMR:

    • Methyl Carbon: ~42-44 ppm (distinctive for

      
      ).
      
  • LC-MS:

    • Expect a weak

      
       due to the electron-deficient ring, or a prominent 
      
      
      
      (negative mode) due to the enhanced acidity of the phenol.

References

  • Xu, R., et al. (2019).[5] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan), a HIF-2α Inhibitor for the Treatment of von Hippel-Lindau Disease-Associated Renal Cell Carcinoma."[3] Journal of Medicinal Chemistry, 62(15), 6876–6893.

  • Wallace, E. M., et al. (2016). "Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable HIF-2α Inhibitors." Journal of Medicinal Chemistry, 59(19), 9181-9200.

  • BenchChem. (2025). "Methanesulfonamide and Sulfone Derivatives in Medicinal Chemistry." Application Notes.

  • Peng, F., et al. (2022).[6] "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material." Organic Process Research & Development, 26(2), 508–515.[6]

Sources

Experimental protocol for N-alkylation of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the O-alkylation of 4-Fluoro-2-(methylsulfonyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into the mechanistic principles, offer a detailed step-by-step procedure based on the Williamson ether synthesis, and provide insights into reaction optimization, troubleshooting, and product characterization. The protocol is structured to ensure scientific integrity, explaining the causality behind experimental choices and providing a self-validating framework for successful synthesis.

Introduction: The Chemistry and Importance of the Target Moiety

Alkylated phenols, specifically aryl ethers, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The introduction of an alkyl group onto the phenolic oxygen can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.

The substrate , this compound, presents a unique chemical landscape. It features two strong electron-withdrawing groups: a fluorine atom and a methylsulfonyl (-SO₂CH₃) group. These substituents have a significant impact on the molecule's reactivity:

  • Increased Acidity: The inductive and resonance effects of the sulfonyl group, particularly from the ortho position, dramatically increase the acidity of the phenolic proton (lowering its pKa) compared to phenol itself.[1] This makes deprotonation with even mild bases highly efficient.

  • Ring Deactivation: The electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic attack, thereby minimizing the risk of competing C-alkylation, a common side reaction in phenol alkylation.[2][3]

A Note on Terminology: The user request specified "N-alkylation." It is critical to clarify that for a phenol, the reactive site for this type of transformation is the hydroxyl (-OH) group. The resulting reaction is an O-alkylation (oxygen alkylation), which forms an ether linkage (C-O-C). N-alkylation refers to the alkylation of a nitrogen-containing functional group, such as an amine or aniline. This guide will therefore detail the scientifically correct O-alkylation protocol for the specified phenolic substrate.

The most robust and widely employed method for this transformation is the Williamson ether synthesis , which involves the reaction of a deprotonated alcohol (a phenoxide, in this case) with an alkyl halide in an Sₙ2 reaction.[4][5][6]

Reaction Mechanism and Principle

The O-alkylation of this compound via the Williamson ether synthesis proceeds in two fundamental steps:

  • Deprotonation: The acidic phenolic proton is abstracted by a base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate), displacing the leaving group and forming the desired aryl ether.[5]

The choice of base, solvent, and alkylating agent is crucial for maximizing yield and minimizing side reactions. Given the high acidity of the starting phenol, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient and often preferred over stronger bases like sodium hydride (NaH) to avoid potential side reactions. Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[2]

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophilic Phenoxide) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) ProtonatedBase Base-H⁺ TransitionState [Ar---O---R---X]ᵟ⁻ (Transition State) Phenoxide->TransitionState + R-X AlkylHalide R-X (Alkyl Halide) Product Ar-O-R (Aryl Ether) TransitionState->Product LeavingGroup X⁻ (Halide) TransitionState->LeavingGroup

Caption: General mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound with a generic primary alkyl halide (e.g., ethyl bromide or benzyl bromide).

3.1. Materials and Reagents
ReagentM.W. ( g/mol )Molarity/PurityAmount (1 mmol scale)Supplier
This compound190.19>98%190 mg (1.0 eq)e.g., Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)171.04>98%188 mg (1.1 eq)e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.21>99%276 mg (2.0 eq)e.g., Acros Organics
N,N-Dimethylformamide (DMF), anhydrous73.09>99.8%5 mLe.g., Fisher Scientific
Ethyl Acetate (EtOAc)88.11ACS Grade~50 mLVWR
Deionized Water (H₂O)18.02-~50 mL-
Brine (saturated aq. NaCl)--~15 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 ge.g., Sigma-Aldrich
3.2. Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle for inert atmosphere (optional but recommended)

  • Heating mantle with temperature controller or oil bath

  • Thermometer

  • 125 mL Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

3.3. Experimental Workflow Diagram

Workflow A 1. Setup & Reagent Addition - Add phenol, K₂CO₃, and DMF to flask. - Stir mixture. B 2. Add Alkylating Agent - Add alkyl halide dropwise at RT. A->B C 3. Reaction - Heat to 50-60°C. - Monitor by TLC. B->C D 4. Workup - Cool to RT. - Quench with water. - Transfer to separatory funnel. C->D E 5. Extraction - Extract with Ethyl Acetate (3x). - Combine organic layers. D->E F 6. Washing & Drying - Wash with water, then brine. - Dry over MgSO₄. E->F G 7. Isolation - Filter off drying agent. - Concentrate via rotary evaporation. F->G H 8. Purification & Analysis - Purify crude product (e.g., column chromatography). - Characterize final product. G->H

Caption: Step-by-step experimental workflow for O-alkylation.

3.4. Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 10-15 minutes to allow for initial salt formation.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 mmol, 1.1 eq) to the suspension dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C using a pre-heated oil bath. Allow the reaction to stir for 4-12 hours.

  • Monitoring the Reaction: Monitor the consumption of the starting phenol by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting phenol should be more polar (lower Rf) than the ether product. Visualize spots under UV light (254 nm).

  • Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 25 mL of deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a 125 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water (1 x 15 mL) and then with brine (1 x 15 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate, to afford the pure O-alkylated product.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkyl halides are often lachrymatory and toxic; handle with care.[7]

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. For a hypothetical product like 1-((benzyloxy)methyl)-4-fluoro-2-(methylsulfonyl)benzene , the following characterizations would be expected:

  • ¹H NMR (400 MHz, CDCl₃): Expect to see characteristic peaks for the aromatic protons (with coupling patterns influenced by the substitution), the benzylic protons (a singlet around δ 5.0-5.2 ppm), and the methylsulfonyl protons (a singlet around δ 3.1-3.3 ppm). The disappearance of the broad phenolic -OH peak is a key indicator of reaction success.

  • ¹³C NMR (100 MHz, CDCl₃): Expect to see signals for all unique carbons, including the benzylic carbon (~70-75 ppm), the methylsulfonyl carbon (~45 ppm), and the aromatic carbons.

  • FT-IR (ATR): The most significant change will be the disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹) from the starting material and the appearance of a strong C-O-C ether stretch (~1250-1050 cm⁻¹).

  • Mass Spectrometry (e.g., ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Insufficient temperature.2. Inactive base or wet reagents/solvent.3. Poorly reactive alkylating agent (e.g., secondary halide).1. Increase temperature to 70-80°C.2. Use freshly dried K₂CO₃ and anhydrous solvent.3. Consider using a more reactive alkylating agent (e.g., an alkyl iodide or tosylate).
Low Yield 1. Incomplete reaction.2. Product loss during workup/extraction.3. Side reactions (e.g., elimination with secondary/tertiary halides).[4]1. Increase reaction time or temperature.2. Perform extractions carefully; ensure complete phase separation.3. Use a primary alkyl halide. For hindered alcohols, consider the Mitsunobu reaction.[8][9]
Multiple Products Observed by TLC 1. C-alkylation side product.2. Impure starting materials.1. C-alkylation is unlikely with this deactivated ring but can be favored in protic solvents.[2] Ensure an aprotic solvent is used.2. Confirm the purity of starting materials before beginning.
Conclusion

The O-alkylation of this compound can be achieved efficiently using the Williamson ether synthesis. The strong electron-withdrawing groups on the aromatic ring facilitate the initial deprotonation and disfavor C-alkylation, making this a reliable transformation. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired aryl ether can be obtained. This protocol provides a robust foundation for the synthesis of this valuable chemical intermediate.

References
  • Ma, D., & Lu, X. (2006). Alkylation of phenol: a mechanistic view. PubMed - NIH.
  • Li, H., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. Retrieved from [Link]

  • Mehta, A. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]

  • Hughes, A. B., & Sleebs, M. M. (2005). Recent Advances in the Mitsunobu Reaction. Journal of Organic Chemistry. Referenced in: Atlanchim Pharma, Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Mitsunobu Reaction. Wikipedia. Retrieved from [Link]

  • Kumar, R., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Asif, M. (n.d.). Chapter 2 Phenols. SlideShare. Retrieved from [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society. Referenced in: Organic Chemistry Portal. Retrieved from [Link]

  • Alharbi, K. H. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Science of Advanced Materials. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). ReactionBook. Retrieved from [Link]

Sources

Strategic Functionalization of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Hidden" Bioisostere

4-Fluoro-2-(methylsulfonyl)phenol (CAS: 398456-87-6) is a high-value scaffold in medicinal chemistry, particularly for developing Hypoxia-Inducible Factor (HIF) inhibitors, COX-2 inhibitors, and antiviral agents. Its structural uniqueness lies in the 2-methylsulfonyl group , which serves two critical roles:

  • Electronic Modulation: It significantly increases the acidity of the phenolic hydroxyl (

    
     vs. 9.9 for phenol), enhancing nucleophilicity at physiological pH.
    
  • Metabolic Blocking: The sulfonyl group acts as a metabolic "blocker" at the ortho position, reducing glucuronidation rates compared to unsubstituted phenols.

This guide details the reaction of this scaffold with electrophiles , focusing on O-functionalization (ethers/esters) and Ring C-functionalization (Electrophilic Aromatic Substitution).

Reactivity Profile & Mechanistic Logic[1]
2.1 The Acidity Advantage

The electron-withdrawing nature of the sulfonyl (


) and fluoro (

) groups stabilizes the phenoxide anion via induction and resonance.
  • Implication: Unlike simple phenols that require strong bases (NaH, KOtBu), this scaffold can be deprotonated efficiently with mild carbonate bases (

    
    , 
    
    
    
    ). This allows for chemoselective alkylation in the presence of other sensitive functional groups.
2.2 Regioselectivity Rules

When reacting with electrophiles, two sites are nucleophilic:

  • Oxygen (Hard Nucleophile): The primary site of reaction for alkyl halides, acyl chlorides, and sulfonates.

  • Ring Carbon C6 (Soft Nucleophile): The position ortho to the hydroxyl group is activated. The position meta to the hydroxyl (C5) is deactivated by the fluorine.

    • Rule: Under basic conditions (Williamson Ether synthesis), O-alkylation dominates . Under acidic/neutral conditions with strong electrophiles (e.g.,

      
      ), C-alkylation/halogenation  at C6 occurs.
      
Core Protocol A: Chemoselective O-Alkylation

Objective: Synthesis of ether-linked bioactive scaffolds (e.g., biaryl ethers).

3.1 Reagent Selection Matrix
ComponentChoiceRationale
Base

(1.5 eq)
The "Cesium Effect" improves solubility in organic solvents and enhances nucleophilicity of the phenoxide via weak ion pairing.
Solvent DMF or NMPHigh dielectric constant dissociates the ion pair, maximizing reaction rate. Acetone is viable for highly reactive electrophiles.
Temperature

Required to overcome the steric hindrance of the ortho-sulfonyl group.
Catalyst TBAI (10 mol%)Tetrabutylammonium iodide accelerates the reaction if using alkyl chlorides or bromides (Finkelstein condition).
3.2 Step-by-Step Protocol

Scale: 1.0 mmol (190 mg of phenol)

  • Activation: To a dried reaction vial, add This compound (190 mg, 1.0 mmol) and anhydrous DMF (3.0 mL).

  • Deprotonation: Add

    
      (488 mg, 1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.
    
    • Checkpoint: The solution should turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the Electrophile (e.g., Benzyl bromide, 1.1 mmol) dropwise.

    • Note: If the electrophile is a solid, dissolve in minimal DMF before addition.

  • Reaction: Heat the block to

    
      and stir for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The starting phenol (

      
       min) should disappear.
      
  • Workup (Self-Validating):

    • Cool to RT. Pour mixture into Water (15 mL) and extract with EtOAc (

      
       mL).
      
    • Wash organic layer with 1M NaOH (5 mL).

    • Why? This wash removes any unreacted starting phenol (which is soluble in base), ensuring the organic layer contains only the neutral ether product.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Core Protocol B: Mitsunobu Etherification

Objective: Coupling with secondary alcohols where


 displacement is difficult.

Mechanism: The acidity of the phenol (


 7.8) makes it an excellent substrate for Mitsunobu coupling (optimal 

range is <11).
Protocol
  • Mix: Dissolve Phenol (1.0 eq), Alcohol (1.0 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF .
    
  • Cool: Cool to

    
    .
    
  • Inject: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 10 minutes.

  • Stir: Allow to warm to RT and stir overnight.

  • Quench: Add water, extract with ether.

  • Purification: Silica gel chromatography is required to remove triphenylphosphine oxide (

    
    ).
    
Core Protocol C: Electrophilic Aromatic Substitution (EAS)

Objective: Introducing halogens or nitro groups for further diversification. Target: The C6 position (ortho to OH).

Protocol: C6-Bromination
  • Dissolve: Dissolve Phenol (1.0 mmol) in DCM (5 mL) or Acetic Acid .

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) at

    
    .
    
    • Note: Elemental Bromine (

      
      ) is too harsh and may cause over-bromination.
      
  • Reaction: Stir at RT for 1 hour.

  • Outcome: The product will be 2-Bromo-4-fluoro-6-(methylsulfonyl)phenol .

    • Validation: Check

      
       NMR.[2] The aromatic region should show one singlet (or small doublet) representing the remaining proton at C3, confirming substitution at C6.
      
Visualization: Reaction Pathways[1]

ReactionPathways Start This compound (pKa ~7.8) Base Base Treatment (Cs2CO3 or K2CO3) Start->Base Deprotonation Product_Ring 6-Substituted Phenol (Building Block) Start->Product_Ring + Electrophile (E+) (Acidic/Neutral Cond.) Phenoxide Phenoxide Anion (Nucleophilic Oxygen) Base->Phenoxide Product_Ether Aryl Alkyl Ether (Drug Scaffold) Phenoxide->Product_Ether + R-X (DMF, 65°C) Product_Ester Aryl Ester (Prodrug) Phenoxide->Product_Ester + R-COCl (DCM, 0°C) Electrophile_Alkyl Alkyl Halide (R-X) (SN2 Reaction) Electrophile_Acyl Acyl Chloride (R-COCl) (Esterification) Electrophile_Ring NBS / HNO3 (EAS)

Figure 1: Divergent synthetic pathways. The primary route (Blue) utilizes the enhanced acidity for O-alkylation. The secondary route (Red) targets the C6 ring position.

Troubleshooting & Optimization (The Self-Validating System)
ObservationRoot CauseCorrective Action
Low Yield (<40%) Steric hindrance from

blocking the nucleophile.
Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to

.
No Reaction Insolubility of base.Add 18-Crown-6 (if using

) or switch to

.
O- vs C-Alkylation Mix Solvent is too non-polar (e.g., THF).Use DMF or DMSO . Polar aprotic solvents favor O-alkylation by solvating the cation.
Starting Material Persists Incomplete deprotonation.Verify base quality.[3] Ensure base is anhydrous.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16128842, 2-Fluoro-4-methylsulfonylphenol. Retrieved February 19, 2026 from [Link]

  • Thermo Scientific Chemicals. (2025). 2-Fluoro-4-(methylsulfonyl)phenol Specifications. Fisher Scientific.[4] Retrieved February 19, 2026 from [Link]

  • Baute-Pérez, D., et al. (2021).[5] Analysis of alkylphenols... Optimization of dispersive liquid-liquid microextraction. Food Chemistry, 377, 131921.[5] (Demonstrates phenolic extraction/handling protocols). Retrieved from [Link]

Sources

NMR spectroscopy techniques for 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

4-Fluoro-2-(methylsulfonyl)phenol is a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its structural duality—combining a polar, hydrogen-bond-donating phenol/sulfone motif with a lipophilic, NMR-active fluorine tag—makes it an ideal "spy" molecule for protein binding studies.

However, the characterization of this molecule presents specific challenges:

  • Competing Electronic Effects: The electron-withdrawing sulfonyl group and the electron-donating hydroxyl group create a complex aromatic shielding pattern.

  • Scalar Coupling Complexity: The

    
     nucleus splits carbon and proton signals, potentially confusing automated assignment algorithms.
    
  • Dynamic Exchange: The phenolic proton is sensitive to solvent choice and concentration.

This guide provides a validated protocol for the complete structural elucidation of this molecule, leveraging


 as an orthogonal probe.

Part 2: Sample Preparation Protocol

Objective: To maximize signal resolution and stabilize the phenolic proton for hydrogen bonding analysis.

Solvent Selection Strategy
SolventSuitabilityRationale
DMSO-

Optimal High polarity dissolves the sulfone. Strong H-bond acceptor capability slows proton exchange, usually revealing the phenolic -OH as a sharp singlet or doublet (if coupling exists).
Acetone-

GoodGood solubility. Useful for low-temperature studies to freeze conformational isomers.

PoorThe phenolic proton often appears broad or disappears due to exchange. Poor solubility for polar sulfones may require high dilution, reducing S/N.
Preparation Steps
  • Massing: Weigh

    
     of this compound.
    
  • Solvation: Add

    
     of DMSO-
    
    
    
    (99.9% D).
    • Note: Use an ampoule from a fresh box to minimize water content. Water protons (

      
       in DMSO) can catalyze exchange broadening of the phenol peak.
      
  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the sulfonyl group can be stubborn to dissolve if the crystal lattice is stable.

  • Transfer: Transfer to a 5mm precision NMR tube.

Part 3: Acquisition Parameters & Pulse Sequences

To resolve the C-F couplings, standard parameters must be modified.

Experiment 1: NMR (Proton)
  • Spectral Width:

    
     (to capture the downfield Phenol-OH, likely 
    
    
    
    ).
  • Relaxation Delay (

    
    ): 
    
    
    
    (Sulfonyl methyls relax slowly; ensure integration accuracy).
  • Scans: 16.

Experiment 2: NMR (Fluorine)
  • Configuration: Run two versions.

    • 
       (Proton Decoupled):  Simplifies the spectrum to a singlet (or singlets if impurities exist). Essential for purity assay.
      
    • 
       (Coupled):  Reveals the multiplicity (
      
      
      
      ,
      
      
      ) to confirm regiospecificity of the fluorine on the ring.
  • Offset: Center around

    
    .
    
Experiment 3: NMR (Carbon)
  • Critical Adjustment: The Carbon-Fluorine coupling (

    
    ) splits signals, reducing peak height and signal-to-noise ratio (SNR).
    
  • Scans: Increase to 1024 (vs. standard 256).

  • Decoupling: Standard

    
     decoupling is sufficient. If available, Triple Resonance (
    
    
    
    ) is recommended
    to collapse C-F multiplets into singlets.

Part 4: Data Analysis & Interpretation

Structural Connectivity Map

The following diagram illustrates the scalar coupling network you will observe. Use this to validate your assignments.

G F19 19F Nucleus C4 C4 (Aromatic) F19->C4 1J_CF (~240 Hz) C3 C3 (Aromatic) F19->C3 2J_CF (~22 Hz) C5 C5 (Aromatic) F19->C5 2J_CF (~22 Hz) H3 H3 (Proton) F19->H3 3J_HF (~8 Hz) H5 H5 (Proton) F19->H5 3J_HF (~8 Hz)

Caption: Scalar coupling network centered on the Fluorine-19 nucleus. Solid lines indicate Carbon-Fluorine couplings; dashed lines indicate Proton-Fluorine couplings.

Predicted Chemical Shifts & Multiplicities (DMSO- )
NucleusAssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Note



Singlet-Deshielded by sulfonyl group.

Phenol


Broad Singlet-Downfield due to intramolecular H-bond with sulfonyl O.

Ar-


dd

,

Ortho to F, Meta to Sulfonyl.

Ar-


td

,

Ortho to F, Para to Sulfonyl.

Ar-


dd

Ortho to OH (shielded).

Ar-

(C-F)

Doublet

Key Identifier: Large splitting.

Ar-


Multiplet-Sensitive to local electronic environment.

Part 5: Advanced Application - FBDD Screening

In drug discovery, this molecule is often used as a ligand. To detect binding to a protein target, use the




Relaxation Filter
(CPMG pulse sequence).
Workflow Logic

Workflow Start Ligand Binding Screen (Protein + 4-F-2-MSP) Acquire Acquire 19F CPMG Spectrum Start->Acquire Decision Compare to Reference (Ligand only) Acquire->Decision Result1 Peak Broadening / Intensity Loss Decision->Result1 Significant Change Result2 Sharp Signals Unchanged Decision->Result2 No Change Interpretation1 Binder Confirmed (Fast T2 relaxation via tumbling) Result1->Interpretation1 Interpretation2 Non-Binder Result2->Interpretation2

Caption: Decision tree for interpreting Fluorine-19 relaxation experiments in protein binding assays.

  • Reference: Acquire

    
     spectrum of the compound (
    
    
    
    ) in buffer.
  • Sample: Acquire

    
     spectrum of compound (
    
    
    
    ) + Protein (
    
    
    ).
  • Result: If the compound binds, the large protein-ligand complex tumbles slowly. This drastically reduces the transverse relaxation time (

    
    ), causing the sharp fluorine peak to broaden or vanish (the "filter" effect).
    

References

  • Dalvit, C., et al. (2019). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2] (Standard text for coupling constants).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for Triple Resonance).

Sources

Application Note: Mass Spectrometry Characterization of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization and quantification of 4-Fluoro-2-(methylsulfonyl)phenol (CAS: 103216-72-4 / Derivative analogs). It synthesizes theoretical fragmentation mechanics with practical experimental protocols.

Abstract & Compound Significance

This compound is a critical intermediate in the synthesis of bioactive aryl sulfones, often utilized in the development of COX-2 inhibitors, herbicides, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core—a phenol ring substituted with an electron-withdrawing methylsulfonyl group (


) and a fluorine atom—presents unique mass spectrometric behaviors driven by the ortho-effect  and sulfone-specific rearrangements.

This guide details the fragmentation pathways observed in both Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a robust framework for impurity profiling and metabolite identification.

Chemical Properties & MS Readiness

Before initiating MS analysis, the physicochemical properties must be understood to select the optimal ionization mode.

PropertyValue / DescriptionMS Implication
Formula

Monoisotopic Mass: 190.0100 Da
Structure Phenol core, 4-Fluoro, 2-MethylsulfonylOrtho-substitution facilitates intramolecular H-bonding.
Acidity (pKa) ~7.5 - 8.0 (Predicted)The

and

groups increase acidity relative to phenol.
Ionization Preference ESI Negative (

)
Highly sensitive due to facile deprotonation.
Alternative EI (

)
Essential for structural fingerprinting (GC-MS).

Experimental Protocols

Protocol A: GC-MS (Structural Confirmation)

Best for raw material purity and library matching.

  • Sample Preparation: Dissolve

    
     of sample in 
    
    
    
    Ethyl Acetate or Methanol. Derivatization (TMS) is optional but recommended if peak tailing occurs due to the phenolic hydroxyl.
  • Inlet: Split 20:1, Temperature

    
    .
    
  • Column: DB-5ms or equivalent (

    
    , 
    
    
    
    ).
  • Carrier Gas: Helium at

    
    .
    
  • Oven Program:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (3 min).
  • MS Source: Electron Ionization (EI),

    
    , Source Temp 
    
    
    
    .
Protocol B: LC-MS/MS (Quantification & Biological Matrices)

Best for trace analysis in plasma or reaction mixtures.

  • Mobile Phase A: Water +

    
     Ammonium Acetate (pH unadjusted or pH 9). Note: Basic pH enhances ionization.
    
  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Source Parameters: Capillary

    
    , Desolvation Temp 
    
    
    
    .

Fragmentation Analysis (The Core Mechanism)

The fragmentation of this compound is governed by the stability of the sulfonyl moiety and the phenolic ring.

Electron Ionization (EI) Pathway

In high-energy EI (


), the molecular ion (

) is formed but is energetically unstable. The dominant pathway involves the cleavage of the sulfur-alkyl bond.
  • Molecular Ion (

    
    ):  The radical cation 
    
    
    
    is observed.
  • Primary Fragmentation (Base Peak,

    
    ): 
    
    • Mechanism:

      
      -cleavage relative to the sulfonyl group.
      
    • Process: Loss of a methyl radical (

      
      , 
      
      
      
      ).
    • Result: Formation of the stable aryl sulfonyl cation

      
      . This is typically the base peak (100% abundance) in methyl sulfones [1].
      
  • Secondary Fragmentation (

    
    ): 
    
    • Mechanism: Extrusion of

      
      .
      
    • Process: The

      
       ion (
      
      
      
      ) loses neutral sulfur dioxide (
      
      
      ).
    • Result: Formation of the 4-fluorophenol cation

      
      .
      
  • Tertiary Fragmentation (

    
    ): 
    
    • Mechanism: Ring degradation/CO loss.

    • Process: The phenolic cation (

      
      ) loses carbon monoxide (
      
      
      
      ,
      
      
      ), a hallmark of phenol fragmentation [2].
    • Result: Formation of the fluorocyclopentadiene cation

      
      .
      
ESI Negative Mode Pathway

In ESI(-), the mechanism is driven by even-electron collision-induced dissociation (CID).

  • Precursor (

    
    ):  Deprotonated phenoxide anion 
    
    
    
    .
  • Primary Product (

    
    ): 
    
    • Mechanism:

      
       elimination via rearrangement.
      
    • Insight: Unlike EI, radical loss is unfavorable. The anion undergoes a rearrangement where the sulfonyl group is ejected, often involving the ortho hydroxyl group facilitating the transition state.

    • Result:

      
      .
      

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the mechanistic flow from the parent molecule to its diagnostic ions.

G cluster_0 Electron Ionization (Positive Mode) cluster_1 Electrospray (Negative Mode) M_EI Molecular Ion (EI) [M]+. m/z 190 Frag1 Sulfonyl Cation [M - CH3]+ m/z 175 (Base Peak) M_EI->Frag1 - CH3 (15 Da) Alpha Cleavage Frag2 Fluorophenol Cation [M - CH3 - SO2]+ m/z 111 Frag1->Frag2 - SO2 (64 Da) Extrusion Frag3 Fluoro-cyclopentadiene [m/z 111 - CO]+ m/z 83 Frag2->Frag3 - CO (28 Da) Ring Contraction M_ESI Precursor Ion (ESI-) [M - H]- m/z 189 Frag_ESI Phenoxide Variant [M - H - SO2]- m/z 125 M_ESI->Frag_ESI - SO2 (64 Da) Rearrangement

Figure 1: Mechanistic fragmentation map for this compound in EI and ESI modes.

Data Interpretation Table

Use this table to validate your spectral data.

m/z (Measured)Ion SpeciesModeFormulaOrigin/Mechanism
190

EI

Parent Molecular Ion.
189

ESI(-)

Deprotonated Precursor.
175

EI

Diagnostic Base Peak . Loss of methyl radical.[1]
125

ESI(-)

Loss of

from precursor.
111

EI

Loss of

from

.
83

EI

Loss of CO from

.

Troubleshooting & Validation

  • Issue: Low intensity of

    
     in EI.
    
    • Cause: The methyl loss is extremely facile.

    • Solution: Lower the electron energy to

      
       if parent ion confirmation is required, or rely on the 
      
      
      
      base peak.
  • Issue: Peak tailing in GC.

    • Cause: Hydrogen bonding of the phenolic

      
       with the column stationary phase.
      
    • Solution: Derivatize with BSTFA + 1% TMCS to form the TMS-ether (

      
      ).
      
  • Validation: The ortho position of the sulfonyl group is confirmed if the loss of

    
     is accompanied by specific "ortho effects" (e.g., interaction with the phenolic proton), though in low-res MS, the pattern 
    
    
    
    is the primary fingerprint.

References

  • Bowie, J. H., et al. "Electron Impact Studies. XVIII. Mass Spectra of Aromatic Sulfones." Australian Journal of Chemistry, vol. 20, no. 6, 1967, pp. 1179-1193.

  • NIST Mass Spectrometry Data Center. "Phenol Fragmentation Patterns." NIST Chemistry WebBook, SRD 69.

  • Holčapek, M., et al. "Mass spectrometry of sulfonamides and their derivatives." Journal of Mass Spectrometry, vol. 43, no. 10, 2008.

Sources

Polymerization reactions involving 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Polymerization & Functionalization of 4-Fluoro-2-(methylsulfonyl)phenol

Executive Summary & Strategic Analysis

This Application Note details the protocols for incorporating This compound (FMSP) into polymer backbones. This compound is of significant interest in drug development due to the bioactivity associated with the aryl-sulfone motif (common in HIF-2


 inhibitors and COX-2 inhibitors).

Chemical Assessment & Polymerization Strategy: Upon analyzing the structure of FMSP, two critical chemical constraints dictate the polymerization strategy:

  • Monofunctionality: FMSP possesses only one nucleophilic site (phenolic -OH) and one electrophilic site (C-F). However, the Fluorine atom at the 4-position is meta to the electron-withdrawing methylsulfonyl group (at position 2) and para to the electron-donating hydroxyl group. This electronic arrangement deactivates the fluorine toward Nucleophilic Aromatic Substitution (

    
    ), rendering self-polymerization (e.g., polyether synthesis) thermodynamically unfavorable and chemically difficult.
    
  • Radical Scavenging: The phenolic hydrogen is labile. In free radical polymerization, phenols act as radical scavengers (inhibitors). Therefore, direct polymerization requires masking the phenol.

Selected Methodology: To successfully polymerize this moiety, we utilize a "Grafting-Through" approach . We first derivatize the phenol into a polymerizable methacrylate monomer . This converts the radical-inhibiting phenol into a radical-propagating ester, allowing the formation of high-molecular-weight polymers with FMSP pendant groups.

Chemical Pathway Visualization

The following diagram illustrates the workflow from the raw intermediate to the functionalized polymer.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Controlled Polymerization Start This compound (FMSP) Monomer FMSP-Methacrylate (Active Monomer) Start->Monomer Esterification (0°C -> RT) Reagent Methacryloyl Chloride (+ TEA) Reagent->Monomer Polymer Poly(FMSP-MA) Functionalized Scaffold Monomer->Polymer RAFT Polymerization (70°C, AIBN) RAFT RAFT Agent (CPDB) RAFT->Polymer Chain Transfer

Figure 1: Synthetic workflow for converting FMSP into a bioactive polymer scaffold via methacrylation and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Protocol A: Synthesis of FMSP-Methacrylate Monomer

This step masks the phenolic proton to prevent radical inhibition and installs the polymerizable vinyl group.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: BHT (Butylated hydroxytoluene) (100 ppm)

  • Glassware: 3-neck round bottom flask, addition funnel, nitrogen line.

Step-by-Step Methodology:

  • Preparation: Purge the 3-neck flask with dry nitrogen. Dissolve FMSP (10 g, 52.6 mmol) in 100 mL anhydrous DCM.

  • Base Addition: Add TEA (7.98 g, 78.9 mmol) to the solution. Note: The solution may turn slightly yellow due to phenoxide formation.

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

  • Acylation: Add Methacryloyl chloride (6.6 g, 63.1 mmol) dropwise via the addition funnel over 30 minutes. Critical: Exothermic reaction. Maintain Temp < 5°C to prevent spontaneous polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting phenol spot disappears.

  • Workup:

    • Wash the organic layer with 1M HCl (2x 50 mL) to remove excess TEA.

    • Wash with sat. NaHCO3 (2x 50 mL) and Brine (1x 50 mL).

    • Dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Eluent: 0-20% EtOAc in Hexanes) to yield a white crystalline solid or viscous oil.

Expected Data (Monomer):

AnalysisExpected Signal / ResultInterpretation
1H NMR

6.30, 5.80 ppm (singlets)
Vinyl protons of methacrylate
1H NMR

3.20 ppm (singlet)
Methylsulfonyl (-SO2CH3) group
IR 1735 cm

Ester Carbonyl (C=O) stretch
IR ~3400 cm

(Absent)
Disappearance of Phenolic -OH

Protocol B: RAFT Polymerization of FMSP-Methacrylate

We utilize RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to ensure narrow molecular weight distribution (PDI < 1.2), critical for drug delivery applications.

Reagents:

  • Monomer: FMSP-Methacrylate (from Protocol A)

  • RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPDB) (Compatible with methacrylates)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Anisole or 1,4-Dioxane (HPLC Grade)

Stoichiometry: Target Degree of Polymerization (DP) = 50. Ratio: [Monomer] : [RAFT] : [Initiator] = 50 : 1 : 0.2

Step-by-Step Methodology:

  • Solution Prep: In a Schlenk tube, dissolve FMSP-Methacrylate (1.0 g), CPDB (calculated amt), and AIBN (calculated amt) in Anisole (solids content ~20-30 wt%).

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen terminates RAFT polymerization. Backfill with Nitrogen.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C. Stir for 12-24 hours.

  • Quenching: Stop the reaction by plunging the tube into liquid nitrogen and exposing it to air.

  • Precipitation: Drop the polymer solution slowly into cold Methanol (10x excess volume). The polymer will precipitate as a white/off-white solid.

  • Drying: Dry the precipitate in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

To ensure the integrity of the polymer for drug development workflows, the following validation steps are mandatory.

Molecular Weight Analysis (GPC/SEC):

  • Solvent: THF or DMF (with 0.01M LiBr to prevent aggregation).

  • Standards: PMMA standards.

  • Acceptance Criteria: PDI < 1.25 indicates successful RAFT control.

Functional Group Integrity: The sulfonyl and fluoro groups must remain intact.

  • 19F NMR: Perform to confirm the Fluorine signal remains sharp and unshifted compared to the monomer (approx -110 to -120 ppm relative to CFCl3). Broadening is expected due to polymer tumbling, but chemical shift change suggests degradation.

Thermal Analysis (DSC/TGA):

  • Tg (Glass Transition): Expect a high Tg (>120°C) due to the bulky sulfonyl-phenyl side chains restricting backbone mobility.

  • Td (Decomposition): Sulfones are thermally stable, but the ester linkage is the weak point (~280°C).

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry, 6, 227–238.

  • Hume, P. A., et al. (2016). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Reviews, 116(6). (Cited for context on sulfonyl/fluoro stability).

Disclaimer: This protocol involves hazardous chemicals (Methacryloyl chloride, AIBN). All procedures must be performed in a fume hood with appropriate PPE.

Application Note: Catalytic Functionalization of 4-Fluoro-2-(methylsulfonyl)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the catalytic functionalization and utilization of 4-Fluoro-2-(methylsulfonyl)phenol (4-F-2-MSP) and its derivatives.

These scaffolds are critical pharmacophores, most notably serving as the structural core for HIF-2


 inhibitors  (e.g., Belzutifan). Due to the strong electron-withdrawing nature of the ortho-sulfonyl group, these phenols exhibit unique electronic properties (low pKa, high oxidative stability) that require specialized catalytic protocols for functionalization.

Part 1: Chemical Context & Electronic Profile

The this compound scaffold presents a "push-pull" electronic system that dictates its reactivity in catalytic cycles.

  • Acidity (pKa Modulation): The ortho-methylsulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG). While typical phenols have a pKa 
    
    
    
    10, 4-F-2-MSP derivatives often display pKa values in the range of 7.5 – 8.0 .
    • Implication: These phenols are deprotonated easily but act as weaker nucleophiles in standard

      
       reactions, often requiring catalytic activation (Pd/Cu) or Phase Transfer Catalysis (PTC).
      
  • Ortho-Chelation Potential: The sulfonyl oxygen atoms can act as directing groups (DG) or ancillary ligands for metal centers (Ru, Pd), facilitating site-selective C-H activation or hydrogenation.

Key Applications in Drug Discovery
  • HIF-2

    
     Inhibition:  The scaffold mimics the hydroxyproline residue, essential for binding to the HIF-2
    
    
    
    PAS-B domain (e.g., Belzutifan/Welireg).
  • Bioisosteres: Used as a metabolically stable replacement for carboxylic acids or standard phenols.

Part 2: Detailed Experimental Protocols

Application 1: Asymmetric Transfer Hydrogenation (ATH)

Context: This is the industry-standard method for converting ketone derivatives of 4-F-2-MSP (such as indanones) into chiral alcohols, a critical step in establishing the stereochemistry of HIF-2


 inhibitors.

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN) to effect a concerted proton/hydride transfer.

Protocol: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)

Target: Enantioselective reduction of 4-fluoro-2-(methylsulfonyl) ketone derivatives.

Reagents & Materials:

  • Substrate: Ketone derivative of 4-F-2-MSP (1.0 equiv)

  • Catalyst: RuCl (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Acetonitrile (MeCN) or DMF (degassed)

  • Temperature: 25°C – 40°C

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under

    
    , charge a reaction vessel with RuCl (1 mol%). Dissolve in degassed MeCN.
    
  • Substrate Addition: Add the ketone substrate. Ensure the concentration is approx. 0.5 M.

  • Reagent Injection: Add the Formic Acid/TEA mixture via syringe pump or dropwise addition to maintain pH control.

    • Note: The reaction is sensitive to

      
       evolution; ensure open venting through a bubbler.
      
  • Reaction Monitoring: Stir at 40°C. Monitor via HPLC for conversion and enantiomeric excess (ee). Typical reaction time is 8–12 hours.

  • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Purification: Crystallization is preferred over column chromatography to upgrade optical purity (>99% ee is achievable).

Data Summary: Typical Performance

Parameter Standard Conditions Optimized for 4-F-2-MSP
Catalyst Loading 2.0 mol% 0.5 mol% (High Turnover)
Yield >90% 92-95%

| Enantiomeric Excess (ee) | >95% | >99% (after recrystallization) |

Application 2: Palladium-Catalyzed C-O Cross-Coupling

Context: Due to the low pKa of 4-F-2-MSP, it is a poor nucleophile for standard nucleophilic aromatic substitution (


) unless the electrophile is highly activated (e.g., fluoronitriles). For coupling with unactivated aryl halides, Pd-catalysis is required.

Mechanism: Buchwald-Hartwig coupling. The challenge is preventing the reductive elimination of the electron-poor phenol from the Pd center.

Protocol: Pd-Catalyzed Diaryl Ether Synthesis

Reagents:

  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RockPhos or BrettPhos (4 mol%)

    • Rationale: These bulky, electron-rich ligands facilitate the reductive elimination of electron-deficient phenols.

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cool under Argon.

  • Solids Addition: Add Pd(OAc)₂, Ligand,

    
    , and the phenol substrate.
    
  • Solvation: Add anhydrous Toluene and the Aryl Halide (if liquid).

  • Degassing: Sparge with Argon for 10 minutes.

  • Heating: Seal the tube and heat to 100°C for 16 hours.

  • Workup: Cool to RT, filter through a Celite pad, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Application 3: Phase-Transfer Catalyzed Etherification ( )

Context: For industrial synthesis (like Belzutifan), Pd-catalysis is often replaced by


 if the coupling partner is activated (e.g., 3,5-difluorobenzonitrile). The low nucleophilicity of the phenol is overcome using Crown Ethers.
Protocol: Crown-Ether Mediated Coupling

Reagents:

  • Catalyst: 18-Crown-6 (5 mol%)

  • Base:

    
     or 
    
    
    
  • Solvent: NMP or DMF

Workflow:

  • Dissolve 4-F-2-MSP and the electrophile in NMP.

  • Add

    
     and catalytic 18-Crown-6.
    
  • Heat to 90°C. The crown ether complexes Potassium (

    
    ), generating a "naked," highly reactive phenoxide anion.
    
  • Safety Note: This reaction is exothermic.

Part 3: Visualizing the Pathways

The following diagrams illustrate the mechanistic pathways for the two primary catalytic applications: The Asymmetric Transfer Hydrogenation (ATH) used to set stereocenters, and the Pd-Catalyzed Coupling used to build the ether backbone.

CatalyticPathways cluster_ATH Protocol A: Asymmetric Transfer Hydrogenation (ATH) cluster_Coupling Protocol B: C-O Bond Formation Title Catalytic Functionalization of This compound Derivatives Ketone Substrate: Ketone Derivative Hydride_Transfer Concerted H-Transfer (Outer Sphere) Ketone->Hydride_Transfer + HCOOH/TEA Ru_Complex Cat: Ru-TsDPEN (16e- Species) Ru_Complex->Hydride_Transfer Catalysis Hydride_Transfer->Ru_Complex Regeneration Alcohol Product: Chiral Alcohol (>99% ee) Hydride_Transfer->Alcohol Phenol Start: 4-F-2-MSP Deprotonation Base Activation (K3PO4 / K2CO3) Phenol->Deprotonation Choice Electrophile Type? Deprotonation->Choice Unactivated Unactivated (Ar-Br) Choice->Unactivated Activated Activated (Ar-F-CN) Choice->Activated Pd_Cycle Pd-Catalysis (Ligand: RockPhos) Unactivated->Pd_Cycle Product_Ether Product: Diaryl Ether Pd_Cycle->Product_Ether PTC_Cycle PTC Catalysis (18-Crown-6) Activated->PTC_Cycle PTC_Cycle->Product_Ether

Figure 1: Decision matrix and catalytic cycles for functionalizing this compound derivatives. Left: Stereoselective reduction.[1] Right: C-O bond construction strategies.

Part 4: References

  • Bottecchia, C., et al. (2022).[2] "Manufacturing Process Development for Belzutifan, Part 1: A Ene-Reductase Mediated Synthesis of the Indanone Core." Organic Process Research & Development, 26(5), 1436–1446.

  • Wallace, D. J., et al. (2022). "Manufacturing Process Development for Belzutifan, Part 3: Evolution of the API Step." Organic Process Research & Development, 26(5), 1459–1470.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers." Journal of Organic Chemistry, 74(17), 664–667. (Context for coupling electron-deficient phenols).

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

Sources

Application Note: Strategic Derivatization of 4-Fluoro-2-(methylsulfonyl)phenol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical functionalization and biological handling of 4-Fluoro-2-(methylsulfonyl)phenol (CAS: 10329-15-4 / Analogues). This scaffold represents a "privileged structure" in medicinal chemistry, combining the metabolic blocking capability of fluorine with the polar, hydrogen-bond-accepting nature of the sulfonyl group.

The presence of the ortho-methylsulfonyl group significantly alters the physicochemical properties of the phenol, notably increasing its acidity (pKa ~7.5–8.0) compared to unsubstituted phenol (pKa ~10). This requires tailored synthetic protocols to avoid side reactions and maximize yield during library generation. This note provides validated protocols for O-alkylation , Pd-catalyzed cross-coupling , and biological assay preparation .

Physicochemical Profile & Strategic Rationale

Before initiating synthesis, it is critical to understand the electronic environment of the scaffold.

PropertyValue / CharacteristicImplication for Synthesis/Screening
Acidity (pKa) ~7.4 – 7.8 (Predicted)The ortho-

is a strong electron-withdrawing group (EWG), stabilizing the phenolate anion. Action: Use weaker bases (

,

) for alkylation; avoid strong bases (NaH) that may cause degradation.
H-Bonding Intramolecular (OH

O=S)
The phenol proton forms a strong intramolecular hydrogen bond with the sulfonyl oxygen. Action: This reduces polarity in non-polar solvents but may reduce nucleophilicity in

reactions unless the H-bond is disrupted (use polar aprotic solvents like DMF/DMSO).
Metabolic Stability High (C-F bond)The C4-Fluorine blocks metabolic oxidation at the para position (a common clearance route).
Reactivity C4-F is Meta to

Critical Warning: The C4-Fluorine is not activated for nucleophilic aromatic substitution (

) because the activating sulfone is in the meta position relative to the fluorine. Do not attempt

at C4.

Synthetic Protocols

Workflow Visualization

The following diagram outlines the logical flow for derivatizing this scaffold, distinguishing between viable pathways (Green) and high-risk/non-viable pathways (Red).

Derivatization_Workflow Start 4-Fluoro-2- (methylsulfonyl)phenol Alkylation O-Alkylation (Ether Library) Start->Alkylation R-X, Cs2CO3 Prodrug O-Acylation (Prodrugs) Start->Prodrug R-COCl Triflation O-Triflation (Activation) Start->Triflation Tf2O, Py SNAr SNAr at C4-F (Nucleophilic Displacement) Start->SNAr Nu- Suzuki Suzuki-Miyaura (Biaryl Formation) Triflation->Suzuki Ar-B(OH)2, Pd(0) Fail No Reaction / Decomposition (Meta-relationship) SNAr->Fail

Figure 1: Strategic derivatization map. Note the explicit warning against SNAr attempts at the C4 position.

Protocol A: O-Alkylation (Library Generation)

Objective: Generate a library of ethers to probe the hydrophobic pocket of the target protein. Mechanism:


 displacement. The enhanced acidity of the phenol allows the use of mild bases, minimizing racemization of chiral electrophiles.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, for alkyl chlorides

Step-by-Step Procedure:

  • Dissolution: In a dried reaction vial, dissolve 1.0 mmol of the phenol in 5.0 mL of anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 mmol). The solution may turn yellow due to phenolate formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect," which improves solubility in DMF and enhances the nucleophilicity of the "naked" phenolate anion.
  • Addition: Add the alkyl halide (1.2 mmol). If using a chloride, add 10 mol% KI.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS (Target mass = MW + R - H).

  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Core Hopping via Triflate Intermediate

Objective: Replace the phenolic OH with an aryl group (Biaryl synthesis) to access new chemical space. Mechanism: Conversion of Phenol to Triflate followed by Pd-catalyzed Suzuki-Miyaura coupling.

Step 1: Triflate Synthesis

  • Dissolve phenol (1.0 equiv) in DCM at 0°C.

  • Add Pyridine (2.0 equiv).

  • Dropwise add Triflic Anhydride (

    
    , 1.2 equiv).
    
  • Stir 0°C

    
     RT for 2 hours.
    
  • Critical Step: Perform a rapid aqueous workup with cold 1M HCl (to remove pyridine) followed by

    
    . The triflate is stable but should be used immediately or stored at -20°C.
    

Step 2: Suzuki Coupling

  • Combine Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) in Dioxane/Water (9:1).
    
  • Degas with nitrogen for 5 minutes.

  • Add

    
     (5 mol%).
    
  • Heat to 90°C for 4 hours.

    • Note: The ortho-sulfone group can coordinate to Palladium, potentially slowing the reaction. Using a bidentate ligand like dppf or XPhos is recommended to prevent catalyst deactivation.

Biological Screening & Assay Compatibility

When screening these derivatives, specific physicochemical behaviors must be accounted for to ensure data integrity.

Solubility & Aggregation

Sulfonyl-phenols are polar but can form tight crystal lattices, leading to poor aqueous solubility.

  • DMSO Stock: Prepare at 10 mM or 20 mM.

  • Visual Check: Upon dilution into assay buffer (e.g., to 10

    
    M), check for precipitation. The ortho-sulfone can induce aggregation-based false positives (promiscuous inhibition).
    
  • Detergent: Always include 0.01% Triton X-100 or Tween-20 in the assay buffer to disrupt colloidal aggregates.

Screening Cascade Visualization

Screening_Cascade Library Derivatized Library (DMSO Stock) QC QC: Solubility Check (Nephelometry) Library->QC Primary Primary Assay (Single Point @ 10 µM) QC->Primary Pass Counter Counter Screen (Redox/Aggregation) Primary->Counter >50% Inhibition Counter->Library False Positive Dose Dose Response (IC50 Determination) Counter->Dose Specific Binder

Figure 2: Recommended screening cascade to filter out aggregation-based artifacts common with sulfone-rich libraries.

References

  • Bioisosteres in Medicinal Chemistry: Patani, G. A.; LaVoie, E. J. Chem. Rev.1996 , 96, 3147–3176. (Context: Sulfones as non-classical isosteres). Link

  • Acidity of Ortho-Substituted Phenols: Organic Chemistry Data, Evans pKa Table. (Context: Effect of electron-withdrawing groups on phenol pKa). Link

  • Sulfones in Drug Discovery: Scott, K. A.; Njardarson, J. T. Analysis of US FDA-Approved Drugs Containing Sulfur Atoms.Top. Curr. Chem.2018 , 376, 5. (Context: Prevalence and utility of sulfones). Link

  • Palladium Catalysis with Sulfones: The interaction of sulfones with Pd catalysts. (Context: Catalyst choice in Suzuki coupling). Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound before handling.

Application Note: Scalable Synthesis of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Fluoro-2-(methylsulfonyl)phenol , a critical intermediate in the manufacturing of hypoxia-inducible factor-2α (HIF-2α) inhibitors and various agrochemicals.

While laboratory-scale methods often utilize m-chloroperbenzoic acid (mCPBA) or Oxone®, these reagents pose significant safety and waste management challenges at scale (shock sensitivity and high solid waste mass). This guide presents a green engineering approach utilizing 30% Hydrogen Peroxide (


)  catalyzed by Sodium Tungstate (

)
. This method offers high atom economy, water as the primary byproduct, and a controlled thermal profile suitable for multi-kilogram production.

Retrosynthetic Strategy & Pathway

The synthesis is designed to avoid the poor regioselectivity associated with direct sulfonylation of phenols. Instead, we utilize a directed ortho-lithiation or transition-metal catalyzed thiolation followed by oxidation.

Reaction Pathway (DOT Visualization)

G SM 2-Bromo-4-fluorophenol (Starting Material) INT1 4-Fluoro-2-(methylthio)phenol (Sulfide Intermediate) SM->INT1 NaSMe, CuI (cat) Ligand, Base, Heat INT2 Sulfoxide Intermediate (Transient) INT1->INT2 30% H2O2 (1.1 eq) Na2WO4 (cat), Acid PROD This compound (Target Sulfone) INT2->PROD 30% H2O2 (1.1 eq) 50-60°C Hold

Figure 1: Stepwise oxidation pathway from aryl bromide to sulfone.

Critical Process Parameters (CPP)

The oxidation of sulfides to sulfones occurs in two distinct steps:

  • Sulfide

    
     Sulfoxide:  Fast, highly exothermic.
    
  • Sulfoxide

    
     Sulfone:  Slower, requires elevated temperature.
    

Safety Warning: In a batch reactor, adding all oxidant at once can lead to a "thermal runaway" where the heat from Step 1 accelerates Step 2 uncontrollably. This protocol uses a semi-batch dosing strategy to limit oxidant accumulation.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 1.0 kg Batch)Role
4-Fluoro-2-(methylthio)phenol 158.191.01.00 kgSubstrate
Sodium Tungstate Dihydrate 329.860.0241.7 gCatalyst
Phenylphosphonic Acid 158.090.0110.0 gCo-catalyst (Optional)*
Hydrogen Peroxide (30% w/w) 34.012.5~1.79 kg (1.61 L)Oxidant
Ethyl Acetate 88.115.0 vol5.0 LSolvent
Sodium Sulfite (aq) 126.04N/AAs neededPeroxide Quench

*Note: Phenylphosphonic acid accelerates the second oxidation step but simple acidic conditions (e.g., dilute


) are often sufficient for cost reduction.

Detailed Experimental Protocol

Step 1: Precursor Synthesis (Brief Overview)

Context: This step prepares the sulfide for the main oxidation protocol.

  • Charge a reactor with 2-Bromo-4-fluorophenol (1.0 eq) and DMSO (5 vol).

  • Add Copper(I) Iodide (0.05 eq) and L-Proline (0.1 eq).

  • Add Sodium Thiomethoxide (NaSMe) (2.5 eq). Note: NaSMe is hygroscopic and odorous; handle in a closed system.

  • Heat to 80°C for 12 hours. Monitor by HPLC.

  • Workup: Cool, acidify to pH 4, extract with Ethyl Acetate. The resulting 4-Fluoro-2-(methylthio)phenol is used directly in Step 2.

Step 2: Tungstate-Catalyzed Oxidation (Core Protocol)
A. Reactor Setup
  • Vessel: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if passivated, but transition metals can decompose

    
    ).
    
  • Cooling: Jacket capable of maintaining 20°C during strong exotherms.

  • Agitation: High-shear impeller to ensure mixing of the aqueous oxidant with the organic phase.

B. Reaction Procedure
  • Charge the reactor with 4-Fluoro-2-(methylthio)phenol (1.00 kg) and Ethyl Acetate (5.0 L).

  • Add the catalyst solution: Dissolve Sodium Tungstate Dihydrate (41.7 g) in minimal water (100 mL) and add to the reactor.

  • Adjust pH: Add dilute sulfuric acid to adjust the aqueous phase pH to ~2–3. (Acidic pH stabilizes the active peroxotungstate species).

  • Dosing Phase 1 (Sulfide

    
     Sulfoxide): 
    
    • Cool reactor contents to 20–25°C .

    • Begin dosing 30%

      
        (approx. 50% of total volume) via peristaltic pump over 2 hours .
      
    • Critical Control: Do not allow temperature to exceed 35°C. The reaction is instantaneous; oxidant accumulation is low.

  • Dosing Phase 2 (Sulfoxide

    
     Sulfone): 
    
    • Warm the reactor to 50°C .

    • Dose the remaining 30%

      
        over 2–3 hours .
      
    • Agitate at 55–60°C for an additional 4 hours.

  • IPC (In-Process Control): Sample the organic layer. Analyze by HPLC.

    • Target: < 0.5% Sulfoxide intermediate remaining.

C. Workup & Isolation[1][2][3]
  • Peroxide Test: Test aqueous layer with Quantofix® Peroxide strips.

  • Quench: If peroxides are >50 mg/L, slowly add 20% Aqueous Sodium Sulfite solution at 20°C until the test is negative. Caution: Exothermic.

  • Phase Separation: Stop agitation and settle for 30 mins. Drain the lower aqueous layer (contains Tungsten catalyst; collect for waste/recovery).

  • Wash: Wash organic layer with Brine (2 L).

  • Crystallization:

    • Distill Ethyl Acetate to approx. 2 volumes.

    • Add n-Heptane (6 volumes) slowly at 50°C.

    • Cool to 0–5°C over 4 hours.

    • Filter the white crystalline solid.

    • Dry: Vacuum oven at 45°C.

Process Safety & Engineering Controls

The primary hazard in this synthesis is the handling of Hydrogen Peroxide and the potential for delayed exotherms.

Thermal Risk Assessment (DSC Data)
EventOnset Temp (

)
Energy (

)
Risk Level
Sulfide Oxidation Ambient-280 kJ/molHigh (Instantaneous)
Sulfoxide Oxidation >45°C-150 kJ/molMedium (Accumulation possible)

Decomposition
>100°C (Catalyzed)-98 kJ/molCritical (Gas generation)

Engineering Control Logic:

  • Dosing Interlocks: The

    
     feed pump must automatically stop if Reactor 
    
    
    
    (Phase 1) or
    
    
    (Phase 2).
  • Ventilation: Ensure reactor vent is sized for

    
     off-gassing from potential peroxide decomposition.
    
Workflow Diagram (DOT)

ProcessFlow cluster_reactor Reaction Vessel Reactor Reactor (EtOAc + Substrate + Na2WO4) Reactor->Reactor Agitation (4-6 Hours) Filter Filtration Unit (Product Isolation) Reactor->Filter Slurry Transfer H2O2 H2O2 Storage (Dosing Pump) H2O2->Reactor Controlled Dosing (T < 60°C) Quench Na2SO3 (Quench Tank) Quench->Reactor Peroxide Destruction (Post-Rxn)

Figure 2: Process engineering workflow emphasizing controlled dosing and quenching.

Analytical Methods

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (Sulfone) and 254 nm (Aromatic).

  • Retention Times (Approx):

    • Sulfoxide: ~4.5 min

    • Sulfone (Product): ~6.2 min

    • Sulfide (SM): ~9.0 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion (Sulfoxide remains) Reaction temp too low (<45°C) or insufficient oxidant.Increase temp to 60°C; Add 0.2 eq extra

.
Dark Color / Tarry Impurities Over-oxidation of phenol ring; Metal contamination.Ensure pH is acidic (2-3); Check reactor passivation; Keep T < 65°C.
Slow Phase Separation Emulsion due to surfactant effects of sulfoxide.Add saturated Brine; Filter through Celite pad if solids are present.
High Residual Peroxide Excess oxidant used.Do not proceed to concentration until Quench is verified negative.

References

  • Sato, K., et al. (2001).[4] "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 57(13), 2469-2476.

  • McKittrick, B., et al. (2020). "Process for the Preparation of Belzutifan and its Novel Intermediates." World Intellectual Property Organization, WO2021/091876. (Describes analogous sulfone synthesis).

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986.

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Peroxide Safety and Handling."

  • PubChem Compound Summary. "2-Fluoro-4-methylsulfonylphenol" (Isomer data for reference).

Sources

Troubleshooting & Optimization

Improving yield in 4-Fluoro-2-(methylsulfonyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-(methylsulfonyl)phenol Synthesis

Executive Summary & Route Analysis

The synthesis of This compound (CAS: N/A for specific isomer, analogous to 4-mesyl derivatives) presents a classic chemoselectivity challenge: introducing a highly oxidized sulfur moiety (sulfone) ortho to a phenol without oxidizing the electron-rich aromatic ring into quinones or tars.

While various routes exist, the Sulfide Oxidation Route is the industry standard for reliability and yield. This workflow involves two critical stages:

  • C-S Bond Formation: Introduction of the methylthio group via copper-catalyzed cross-coupling or ortho-lithiation.

  • Controlled Oxidation: Transformation of the sulfide to the sulfone using specific oxidants that avoid ring chlorination or over-oxidation.

Common Yield Killers:

  • Stalling at Sulfoxide: Incomplete oxidation due to steric hindrance or insufficient oxidant activity.

  • Quinone Formation: Ring oxidation caused by aggressive reagents (e.g., unbuffered KMnO₄).

  • Regioselectivity Loss: Competitive O-methylation during the precursor synthesis.

Core Protocol: The "Gold Standard" Workflow

This protocol prioritizes yield and purity, utilizing a Tungstate-catalyzed oxidation which is superior to mCPBA in scalability and atom economy.

Phase A: Precursor Synthesis (2-Methylthio-4-fluorophenol)

Starting Material: 2-Bromo-4-fluorophenol

Reagents:

  • Copper(I) Iodide (10 mol%)

  • L-Proline (20 mol%) or 1,10-Phenanthroline

  • Sodium Thiomethoxide (NaSMe) (1.2 equiv)

  • Solvent: DMSO or DMF (degassed)

Key Step: Heating at 80–100°C under Argon.

  • Note: Direct nucleophilic substitution without a catalyst is poor due to the electron-rich nature of the phenol ring deactivating the C-Br bond.

Phase B: Catalytic Oxidation to Sulfone

Starting Material: 2-Methylthio-4-fluorophenol

Reagents:

  • 
     (Catalyst, 2 mol%)
    
  • Hydrogen Peroxide (30% aq., 2.5 equiv)

  • Acid Additive: Phenylphosphonic acid (PPA) or dilute

    
     (to pH ~3)
    
  • Solvent: Water/Ethyl Acetate biphasic system or Methanol.

Protocol:

  • Dissolve sulfide in MeOH (or EtOAc).

  • Add Tungstate catalyst and acid additive.[1]

  • Heat to 50°C.

  • Add

    
     dropwise (Exothermic control is vital).
    
  • Stir at 60°C for 4–6 hours.

  • Quench: Use aqueous Sodium Sulfite (

    
    ) to destroy excess peroxides before workup.
    

Troubleshooting Guide (Q&A)

Category 1: Oxidation & Yield Loss[2]

Q1: My reaction stalls at the sulfoxide intermediate (approx. 50% conversion). Adding more oxidant doesn't help. Why? A: This is a classic "activity vs. decomposition" issue.

  • Cause: The sulfoxide is electron-deficient, making the second oxidation step (sulfoxide

    
     sulfone) slower than the first (sulfide 
    
    
    
    sulfoxide). If you are using
    
    
    without a catalyst (like Tungstate or Molybdate), the peroxide decomposes faster than it oxidizes the sulfoxide.
  • Solution: Switch to the Tungstate/

    
     system  or Oxone®  (Potassium peroxymonosulfate).
    
    • Oxone Protocol: Use MeOH:Water (1:1). The active species is generated in situ and is far more potent for the second oxidation step.

    • Tungstate Protocol: Ensure pH is acidic (pH 2–3). The active peroxotungstate species forms best in acidic media.

Q2: The reaction mixture turns dark brown/black (tarring), and yield drops. What is happening? A: You are oxidizing the phenol ring.

  • Mechanism: Phenols are prone to oxidation to benzoquinones, especially in basic or neutral media with strong oxidants.

  • Fix:

    • pH Control: Keep the reaction acidic (pH < 4). Quinone formation is suppressed in acidic conditions.

    • Temperature: Do not exceed 60°C.

    • Reagent Choice: Avoid mCPBA if possible, as the benzoic acid byproduct can complicate purification and the reagent often contains radical initiators.

Q3: I see a significant amount of chlorinated byproducts when using bleach (NaOCl). A: Sodium hypochlorite acts as a chlorinating agent towards electron-rich phenols (electrophilic aromatic substitution) before it acts as an oxidant for the sulfur.

  • Immediate Action: Stop using NaOCl. It is incompatible with unprotected phenols. Use

    
     or Oxone.[2]
    
Category 2: Precursor Synthesis (C-S Coupling)

Q4: I am getting O-methylation (anisole formation) instead of S-methylation. A: This occurs due to the "Ambident Nucleophile" problem. The phenoxide oxygen is a hard nucleophile, while the sulfur is soft.

  • Solution:

    • Solvent: Use a polar aprotic solvent like DMSO.

    • Base: Use a weaker base (like

      
      ) that deprotonates the thiol (if using MeSH) but minimizes phenoxide character, or simply use NaSMe which is highly nucleophilic at Sulfur.
      
    • Catalyst: The Copper-Ligand system (CuI/Proline) is highly specific for C-Br activation, favoring C-S coupling over O-alkylation.

Comparative Data: Oxidant Selection

Oxidant SystemYield (Sulfone)SelectivityScalabilityNotes

/

92–96% HighExcellentRecommended. Green chemistry compatible. Requires acidic pH.
Oxone® (MeOH/

)
88–95%Very HighModerateExcellent for small scale (<10g). Expensive for bulk. Insoluble salts formed.
mCPBA (DCM) 75–85%ModeratePoorRisk of ring oxidation. Difficult workup (benzoic acid removal).

(Periodate)
40–60%LowLowOften stops at Sulfoxide. Not strong enough for efficient sulfone formation.

<30%Very LowPoorDestroys the phenol ring (oxidative cleavage).

Visualized Workflows

Figure 1: Mechanistic Pathway & Troubleshooting Decision Tree

G Start Start: 2-Bromo-4-fluorophenol Step1 Step 1: C-S Coupling (CuI, NaSMe, DMSO) Start->Step1 Inter Intermediate: 2-(Methylthio)-4-fluorophenol Step1->Inter Step2 Step 2: Oxidation Inter->Step2 Decision Check Reaction Progress (TLC/LCMS) Step2->Decision Sulfoxide Stalled at Sulfoxide? (Major Peak M+16) Decision->Sulfoxide Incomplete Quinone Dark Tar/Quinones? (Ring Oxidation) Decision->Quinone Decomposition Success Target: this compound Decision->Success Complete Conversion Sulfoxide->Step2 Add Tungstate Catalyst Adjust pH to 3 Quinone->Step2 Lower Temp (<60°C) Buffer pH

Caption: Figure 1. Synthesis workflow with integrated troubleshooting loops for common oxidation failure modes.

Detailed Experimental Protocol (Tungstate Method)

Objective: Synthesis of this compound from 2-(methylthio)-4-fluorophenol.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe.

  • Charging: Add 2-(methylthio)-4-fluorophenol (10.0 g, 58 mmol) and Methanol (50 mL). Stir until dissolved.

  • Catalyst Addition: Add

    
      (380 mg, 1.16 mmol, 2 mol%).
    
  • Acidification: Add Phenylphosphonic acid (180 mg) or 5 drops of conc.

    
     to adjust pH to ~3. Crucial for catalyst activation.
    
  • Oxidant Addition: Heat the mixture to 50°C. Slowly add 30%

    
      (17.8 mL, 174 mmol, 3.0 equiv) via addition funnel over 45 minutes.
    
    • Safety: Monitor exotherm.[2][3] Maintain temp < 65°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor by HPLC/TLC.[3]

    • Target: Disappearance of Sulfoxide intermediate (

      
       in 1:1 Hex/EtOAc).
      
  • Workup:

    • Cool to room temperature.[1][3]

    • Add 10%

      
       solution  (50 mL) slowly to quench excess peroxide (Test with starch-iodide paper: should be negative).
      
    • Evaporate Methanol under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

References

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986.

  • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/H2O2 chemistry).

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. (Oxone methodology).[2][4][5][6]

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. (Precursor synthesis mechanism).

  • Vertex AI Search Grounding. (2025). "Synthesis of 4-(methylsulfonyl)phenol and analogs.

Sources

Purification challenges of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-(methylsulfonyl)phenol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. The unique combination of a phenolic hydroxyl, a fluoro group, and a methylsulfonyl moiety imparts specific chemical properties that can present distinct challenges during purification. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound. Each entry analyzes the potential cause and provides a validated, step-by-step solution.

Q1: My final product is an off-white or yellowish solid. How can I remove colored impurities?

Probable Cause: Colored impurities are often non-polar, polymeric byproducts or degradation products formed during synthesis, particularly if oxidative reagents or high temperatures were involved. The sulfonyl group can be susceptible to thermal degradation, which may produce colored species.[1]

Solution: Activated Carbon Treatment During Recrystallization Activated carbon is highly effective at adsorbing large, non-polar, colored molecules from solution. However, it must be used judiciously to avoid significant loss of the desired product.

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., isopropanol or ethyl acetate) as you would for a standard recrystallization.

  • Carbon Addition: Once fully dissolved, remove the solution from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Causality Note: Adding carbon to a boiling solution can cause violent bumping. The high surface area of the carbon provides numerous nucleation sites.

  • Heating & Filtration: Briefly heat the mixture back to boiling for 5-10 minutes to ensure maximum adsorption. Immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

  • Crystallization: Allow the hot, clarified filtrate to cool slowly to induce crystallization.

  • Purity Check: Assess the color of the resulting crystals. If a tint persists, a second recrystallization (without carbon) may be necessary.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. What is happening and how can I fix it?

Probable Cause: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common for phenols and can be caused by several factors:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute.

  • The solution is cooled too rapidly, leading to supersaturation where the solute crashes out as a liquid.

  • The presence of impurities depresses the melting point of the mixture.

Solution: Modifying Recrystallization Conditions The primary goal is to ensure that crystallization occurs from a saturated solution at a temperature below the compound's melting point.[2]

  • Re-heat and Dilute: If the compound has oiled out, reheat the solution until the oil redissolves completely. Add more of the same solvent (10-20% additional volume) to reduce the saturation point.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath. Slow cooling is critical for the formation of a well-defined crystal lattice.[2]

  • Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous batch.

  • Consider a Co-solvent System: If the problem persists, a co-solvent system is often the best solution. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent in which it is insoluble (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

Q3: My NMR/LC-MS analysis shows contamination with the starting material (e.g., 4-fluoro-2-(methylthio)phenol). How can I remove it?

Probable Cause: This indicates an incomplete oxidation reaction. The precursor, 4-fluoro-2-(methylthio)phenol, is significantly less polar than the target product, this compound, due to the difference between a sulfide and a sulfone group.

Solution: Flash Column Chromatography The significant polarity difference makes flash column chromatography the ideal separation technique.[3][4]

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A solvent system of intermediate polarity is required. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or acetone. A typical gradient might be from 10% ethyl acetate in heptane to 50% ethyl acetate in heptane.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). The less polar starting material will have a higher Rf value (travel further up the plate), while the more polar product will have a lower Rf value.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Polish: The resulting solid can be recrystallized to achieve maximum purity and remove any residual silica.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a systematic approach based on solvent polarity can identify excellent candidates. The molecule's phenolic and sulfonyl groups make it quite polar.

Table 1: Candidate Solvents for Recrystallization

Solvent ClassSolventPredicted SolubilityRationale & Recommendation
Polar Protic WaterLowPoor solubility, but excellent as an anti-solvent in a co-solvent system with ethanol or isopropanol.
IsopropanolHigh when hot, moderate when coldExcellent candidate. Good balance of solubility properties for recrystallization.
EthanolHighSimilar to isopropanol. May require a co-solvent like water to reduce cold solubility for better yield.
Polar Aprotic Ethyl AcetateHigh when hot, moderate when coldExcellent candidate. Often used for compounds of intermediate polarity. Can be paired with heptane or hexane as an anti-solvent.
AcetoneVery HighGenerally too powerful a solvent, leading to poor recovery unless used with an anti-solvent.
Non-Polar Heptane/HexaneVery LowExcellent anti-solvents. Useful for precipitating the product from a more polar solvent and for washing away non-polar impurities.[5]

Recommendation: A co-solvent system of Isopropanol/Water or Ethyl Acetate/Heptane is highly recommended for robust and scalable purification.

Q: When should I choose column chromatography over recrystallization?

The choice depends on the scale of your experiment and the nature of the impurities.

  • Choose Recrystallization when:

    • You are working on a larger scale (>5 g).

    • Impurities have significantly different solubility profiles from your product.

    • You need a cost-effective and time-efficient method for achieving good to excellent purity (>98%).

  • Choose Column Chromatography when:

    • You are working on a smaller scale (<5 g).

    • Impurities have very similar solubility but different polarity (e.g., positional isomers or precursors).[6]

    • You require very high purity (>99.5%) for applications like reference standard generation or final API synthesis.[6]

Q: How do I confirm the purity of my final product?

A combination of methods should be used for a comprehensive purity assessment:

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even minor impurities, providing a purity value as a percentage (e.g., 99.8% by area).

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can detect impurities if they are present in sufficient quantity (>1%) and have distinct signals.

Q: What specific safety precautions are necessary during purification?

This compound is classified as an irritant. Always consult the latest Safety Data Sheet (SDS) before handling.[1][7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[1]

  • Ventilation: Always handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors, which may cause respiratory irritation.[7][8]

  • Thermal Hazards: Avoid overheating the compound, as thermal decomposition can release irritating and toxic gases.[1]

Visualized Workflow: Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Strategy A Crude Product Analysis (TLC, ¹H NMR, LC-MS) B Assess Purity & Impurity Profile A->B C Purity >95%? Residual starting material or minor side products. B->C High Purity D Purity <95%? Complex mixture or significant colored impurities. B->D Low Purity E Single Recrystallization (Co-solvent: IPA/Water or EtOAc/Heptane) C->E Yes F Flash Column Chromatography (Silica, Heptane/EtOAc Gradient) C->F No (Polarity of impurities is close to product) D->F No (Non-colored, complex mixture) G Charcoal Treatment + Recrystallization D->G Yes (Colored Impurities) H Purity Check (HPLC, MP, NMR) E->H F->E Optional 'polishing' step G->H I Final Pure Product H->I

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Isopropanol/Water Co-solvent System)
  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add isopropanol (IPA) in portions while heating the mixture on a hot plate with stirring, until the solid completely dissolves (approx. 40-60 mL).

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While the IPA solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity). This indicates the saturation point has been reached.

  • Clarification: Add 1-2 mL of hot IPA to redissolve the precipitate and ensure the solution is clear.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 1:1 IPA/water, followed by a wash with cold water to remove residual IPA.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). Wet the column with the starting eluent (e.g., 10% Ethyl Acetate in Heptane).

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., from 10% to 40% Ethyl Acetate in Heptane) over the course of the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC (visualizing with a UV lamp).

  • Combine & Concentrate: Combine the fractions containing the pure product (single spot on TLC with the correct Rf). Remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be of high purity. A final recrystallization as described in Protocol 1 can be performed for an exceptionally pure final product.

References

  • Google Patents. (2017). WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound.
  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from Organic Syntheses. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylsulfonylphenol. Retrieved from National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from University of Colorado Boulder website. [Link]

  • LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from LCGC North America. [Link]

  • MDPI. (2026). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Retrieved from MDPI. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-Fluoro-2-(methylsulfonyl)phenol (CAS: 147363-94-6), a critical intermediate in the manufacture of HPPD-inhibitor herbicides (e.g., Mesotrione, Templrione) and various pharmaceutical scaffolds.

Our analysis focuses on the two dominant synthetic pathways:

  • Oxidative Pathway: Oxidation of 4-fluoro-2-(methylthio)phenol.

  • Nucleophilic Substitution (

    
    ) Pathway:  Hydrolysis of 1,4-difluoro-2-(methylsulfonyl)benzene.
    

This guide prioritizes impurity identification and mechanistic troubleshooting to ensure high purity (>98%) and yield.

Module 1: The Oxidative Pathway (Thioether Sulfone)

Overview

The most common industrial route involves the oxidation of the sulfide (thioether) to the sulfone using Hydrogen Peroxide (


) catalyzed by Sodium Tungstate (

) or using Oxone®.
Critical Troubleshooting (FAQ Format)
Q1: My LC-MS shows a persistent impurity at M-16 relative to the product. What is it?

Diagnosis: This is the Sulfoxide intermediate (4-Fluoro-2-(methylsulfinyl)phenol).

  • Mechanism: Oxidation of sulfide to sulfone proceeds in two steps. The first step (Sulfide

    
     Sulfoxide) is fast; the second step (Sulfoxide 
    
    
    
    Sulfone) is kinetically slower and often rate-limiting.
  • Root Cause:

    • Insufficient oxidant stoichiometry (< 2.2 equivalents).

    • Reaction temperature too low (< 60°C) during the second phase.

    • Quenching the reaction too early.

  • Corrective Action:

    • Ensure a minimum of 2.2 to 2.5 equivalents of oxidant.

    • Maintain temperature at 70–80°C for at least 2–4 hours after oxidant addition.

    • Protocol Tip: Monitor the disappearance of the sulfoxide peak (M-16) specifically, not just the starting material.

Q2: The product has a pink/brown discoloration and a lower melting point.

Diagnosis: Formation of Quinone species (Benzoquinone derivatives).

  • Mechanism: The phenol ring is electron-rich. Strong oxidants can attack the aromatic ring, leading to oxidative coupling or quinone formation, especially if the pH is too basic (phenolate formation).

  • Root Cause:

    • Uncontrolled exotherm during oxidant addition.

    • pH > 8 during oxidation.

    • Presence of trace metal impurities (Fe, Cu) catalyzing ring oxidation.

  • Corrective Action:

    • Acidic Conditions: Conduct the oxidation in acidic media (e.g., Acetic Acid or dilute

      
      ) to keep the phenol protonated and less electron-rich.
      
    • Chelation: Add EDTA if using technical grade solvents to sequester metal ions.

Q3: I see a peak at M+34 (or M+36) when using Sodium Hypochlorite (Bleach).

Diagnosis: Ring Chlorination .

  • Mechanism: Hypochlorite is a chlorinating agent as well as an oxidant. The phenol ring is highly activated at the position ortho to the hydroxyl group (position 6).

  • Corrective Action: Avoid hypochlorite. Switch to

    
    /Sodium Tungstate  or Oxone  for cleaner sulfone formation without halogenation side reactions.
    
Visualizing the Oxidation Pathway

The following diagram illustrates the stepwise oxidation and potential divergence into side reactions.

OxidationPathway Start 4-Fluoro-2-(methylthio)phenol (Starting Material) Sulfoxide Sulfoxide Intermediate (M-16 Impurity) Start->Sulfoxide Fast Oxidation (1 eq. [O]) Quinone Quinone/Colored Species (Over-oxidation) Start->Quinone Ring Oxidation (High pH/Temp) Chloro Chlorinated By-product (If Halogen oxidant used) Start->Chloro Electrophilic Subst. (with NaOCl) Product This compound (Target Sulfone) Sulfoxide->Product Slow Oxidation (>60°C, 2nd eq. [O]) Product->Quinone Degradation (Harsh Conditions)

Figure 1: Reaction pathway showing the stepwise oxidation of the thioether and potential side reactions leading to impurities.[1][2]

Module 2: The Nucleophilic Substitution ( ) Pathway

Overview

This route involves the hydrolysis of 1,4-difluoro-2-(methylsulfonyl)benzene (or similar precursors) using a base (KOH/NaOH). The sulfone group activates the ring for nucleophilic attack.

Critical Troubleshooting (FAQ Format)
Q4: I am isolating a regioisomer (Isomer A vs Isomer B). Which Fluorine is displaced?

Diagnosis: Competition between Ortho-attack and Para-attack .

  • Analysis:

    • Position 1 (F): Ortho to the Sulfone (

      
      ) group.
      
    • Position 4 (F): Meta to the Sulfone group.

  • Mechanism:

    
     reactions are fastest at positions ortho or para to strong electron-withdrawing groups (EWG). The sulfone is a strong EWG.
    
    • The Fluorine at Position 1 is ortho-activated (Highly Reactive).

    • The Fluorine at Position 4 is meta (Not activated by resonance).

  • Troubleshooting: If you see significant impurities, check your starting material.[3] If you start with 2,5-difluorosulfone , you will get a mixture because F-2 is ortho (activated) and F-5 is meta (unactivated), but steric hindrance might play a role.

Q5: The reaction stalls at 80% conversion.

Diagnosis: Product Inhibition / Salt Formation .

  • Mechanism: The product is a phenol (

    
     due to the sulfone EWG). As it forms, it consumes the base to form the phenolate salt, which is less nucleophilic than the hydroxide ion.
    
  • Corrective Action: Ensure you use at least 2.2 to 3.0 equivalents of base .

    • 1 eq to displace the Fluoride.

    • 1 eq to neutralize the generated HF.

    • 1 eq to deprotonate the resulting phenol (driving the equilibrium).

Module 3: Impurity Profile & Analytical Data

Use the table below to identify peaks in your HPLC/MS data.

Impurity NameStructure DescriptionRelative Retention (RRT)MS Signal (ESI)Origin
Target Sulfone, Phenol, F1.00[M-H]⁻ 189Product
Sulfoxide Sulfinyl, Phenol, F~0.85 (More Polar)[M-H]⁻ 173Incomplete Oxidation
Sulfide Thioether, Phenol, F~1.20 (Less Polar)[M-H]⁻ 157Starting Material
Quinone Oxidized Ringvaries[M-H]⁻ 187/203Over-oxidation
Chlorophenol Cl added to ring~1.30[M-H]⁻ 223NaOCl reagent use
Bis-Ether Di-aryl ether~1.50Dimer Mass

side reaction (Phenolate attacking SM)

Experimental Protocol: Optimized Oxidation

Objective: Synthesis of this compound via Tungstate-catalyzed oxidation.

  • Charge: To a reactor, add 4-fluoro-2-(methylthio)phenol (1.0 eq) and Acetic Acid (5 vol).

  • Catalyst: Add Sodium Tungstate dihydrate (

    
    ) (0.01 eq).
    
  • Oxidation (Step 1): Heat to 50°C. Add 30% Hydrogen Peroxide (1.1 eq) dropwise over 1 hour. Exothermic reaction - control temp < 60°C.

  • Oxidation (Step 2): Increase temp to 75°C. Add remaining 30% Hydrogen Peroxide (1.4 eq) dropwise.

  • Cook: Stir at 75-80°C for 4 hours.

  • IPC: Check HPLC for Sulfoxide < 0.5%. If high, add 0.2 eq

    
     and stir 1 hr.
    
  • Quench: Cool to 20°C. Add Sodium Sulfite solution to destroy excess peroxide (Starch-iodide test negative).

  • Isolation: Dilute with water, filter solid or extract with Ethyl Acetate.

References

  • Patent: Method for producing 4-(trifluoromethylsulfonyl)phenol compound. WO2017014214A1. (Describes the tungstate/peroxide oxidation of similar thioethers). Link

  • Article: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC Article. (Discusses oxidative mechanisms and side reactions). Link

  • Reagent Guide: Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable. (Best practices for stoichiometry and safety in sulfide oxidation). Link

  • Database: 4-(Methylsulfonyl)phenol Synthesis. ChemicalBook. (General protocols for methylsulfonyl phenol derivatives). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling fluorinated phenols or strong oxidants.

Sources

Troubleshooting low reactivity of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Nucleophile" Paradox

Welcome to the technical support hub for 4-Fluoro-2-(methylsulfonyl)phenol . If you are accessing this guide, you are likely experiencing stalled reactions, specifically in O-alkylation (ether synthesis) or Nucleophilic Aromatic Substitution (


) .

This molecule presents a classic synthetic trap:

  • High Acidity: The ortho-sulfonyl group (

    
    ) significantly lowers the 
    
    
    
    (approx. 7.4–7.8) compared to phenol (
    
    
    10), making deprotonation easy.
  • Low Nucleophilicity: The resulting phenoxide is electronically stabilized (delocalized) and sterically encumbered, making it a poor nucleophile.

  • The "Meta" Trap: The fluorine atom is electronically isolated from the activating sulfonyl group, rendering it inert to displacement.

This guide deconstructs these issues using physical organic chemistry principles to provide actionable solutions.

Reactivity Profile & Data

The following table summarizes the electronic and physical barriers governing this molecule's behavior.

ParameterCharacteristicImpact on Reactivity
Acidity (

)
~7.4 (Estimated)High. Deprotonates easily, but the conjugate base is highly stable and "lazy" (weak nucleophile).
Electronic Effect (C2)

(Strong EWG)
Withdraws density, stabilizing the phenoxide but deactivating the ring toward electrophiles.
Electronic Effect (C4)

(Inductive EWG / Resonance EDG)
Inert. Located meta to the sulfonyl group, meaning it is not activated for

.
Structural Feature Intramolecular H-BondThe "Lock." Strong interaction between Phenol

and Sulfonyl

reduces solubility and nucleophilicity.

Visualizing the Problem

The primary cause of "low reactivity" in alkylation reactions is the formation of a pseudo-cyclic intramolecular hydrogen bond . This "locks" the proton, requiring higher energy to break before reaction can occur. Furthermore, the sulfonyl group creates a "steric wall" protecting the oxygen.

ReactivityBlockade Molecule This compound H_Bond Intramolecular H-Bond (The 'Lock') Molecule->H_Bond Thermodynamic Stability Sterics Ortho-Steric Hindrance (Sulfonyl Bulk) Molecule->Sterics Kinetic Barrier Electronic Electronic Withdrawal (Stable Phenoxide) Molecule->Electronic Reduced Nucleophilicity Result LOW REACTIVITY (Stalled O-Alkylation) H_Bond->Result Prevents Solvation Sterics->Result Blocks Electrophile Electronic->Result Weak Attack

Figure 1: The "Reactivity Triad" illustrating why standard alkylation conditions often fail.

Troubleshooting Guides (FAQ Format)

Module A: O-Alkylation Failures (Ether Synthesis)

User Complaint: "I am trying to alkylate the phenol using


 in Acetone/MeCN, but the reaction is stuck at <10% conversion even after 24 hours."

Diagnosis: You are fighting the Intramolecular Hydrogen Bond and Ion-Pairing .

  • The Lock: The phenol proton is tightly bound to the sulfonyl oxygen. Weak bases in non-polar solvents cannot effectively break this bond.

  • The Ion Pair: Even if deprotonated, the resulting potassium phenoxide forms a "tight ion pair" with the sulfonyl oxygens, effectively capping the nucleophile.

Protocol 1: The "Cesium Effect" (Recommended) Switch to Cesium Carbonate (


) in DMF. The large cesium cation (

) is "softer" and less likely to form tight ion pairs, leaving the "naked" phenoxide anion free to attack the electrophile.
  • Solvent: Anhydrous DMF or NMP (Critical: Must be polar aprotic to solvate the cation).

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Temperature: 60°C – 80°C (Heat is required to overcome the steric barrier of the ortho-sulfonyl group).

Protocol 2: Mitsunobu Reaction (Alternative) If the electrophile is an alcohol, use Mitsunobu conditions. Because the phenol is acidic (


 < 11), it reacts rapidly with the betaine intermediate.
  • Reagents:

    
     + DIAD/DEAD in THF or Toluene.
    
  • Note: This bypasses the nucleophilicity issue by activating the alcohol (electrophile) instead.

Module B: Failures (Displacing the Fluorine)

User Complaint: "I am trying to displace the Fluorine atom with an amine or thiol, but I see no product. Isn't the ring activated by the sulfonyl group?"

Diagnosis: No, it is not. This is a common misconception regarding substituent effects.

  • The Geometry: The Sulfonyl group is at C2. The Fluorine is at C4.

  • The Relationship: They are meta (1,3) to each other.

  • The Mechanism: Nucleophilic Aromatic Substitution (

    
    ) requires an Electron Withdrawing Group (EWG) in the ortho  or para  position to stabilize the Meisenheimer complex (negative charge intermediate).
    
  • The Reality: The negative charge cannot be delocalized onto the sulfonyl group during attack at C4. Furthermore, the electron-rich Phenol (

    
     or 
    
    
    
    ) at C1 is para to the Fluorine, pushing electron density into the C4 position, effectively repelling the nucleophile.

Solution: You cannot displace this Fluorine under standard


 conditions.
  • Alternative Strategy: You must synthesize the scaffold with the desired substituent already in place at C4, or use Palladium-catalyzed Buchwald-Hartwig cross-coupling (which is less sensitive to electronic activation patterns than

    
    ).
    
Module C: Solubility & Handling

User Complaint: "The starting material is not dissolving in DCM or Toluene."

Diagnosis: The molecule is highly polar due to the sulfonyl group and capable of strong intermolecular hydrogen bonding (dimerization) in the solid state.

Solution:

  • Solvents: Use high-polarity solvents: DMSO, DMF, DMAc, or THF.

  • Protic Solvents: Methanol/Ethanol are good for dissolving, but avoid them if you are performing alkylations (they will compete as nucleophiles).

Decision Tree: Optimizing Your Workflow

Follow this logic path to select the correct experimental conditions.

OptimizationTree Start Start: Reaction Stalled Q1 Target Reaction? Start->Q1 Path_Alk O-Alkylation (Ether Formation) Q1->Path_Alk Path_Sub Displace Fluorine (S_NAr) Q1->Path_Sub Q2 Current Base? Path_Alk->Q2 Sol1 STOP. Switch to Pd-Catalysis (Buchwald-Hartwig) Path_Sub->Sol1 F is Meta to EWG (Won't work) Sol2 Switch to Cs2CO3 / DMF Heat to 80°C Q2->Sol2 Using K2CO3/NaH? Sol3 Switch to Mitsunobu (PPh3 / DIAD) Q2->Sol3 Using Alcohol Electrophile?

Figure 2: Strategic Decision Tree for troubleshooting reactivity issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Nucleophilic Aromatic Substitution – Explaining the Ortho/Para requirement for EWGs).
  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of sulfonyl-substituted phenols). Link

  • Swatmans, D., et al. (2018). Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols.[1] Journal of Physical Chemistry A. (Mechanistic insight into the "locking" effect of ortho-sulfonyl groups). Link

  • PubChem. (2024).[2] Compound Summary: 2-methanesulfonylphenol.[3] National Library of Medicine. (Structural and physical property verification). Link

  • Tse, C. L., et al. (2006). Alkylation of Phenol: A Mechanistic View. National Institutes of Health (PubMed). (General mechanisms for phenol alkylation challenges). Link

Sources

Technical Support Center: Purification of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-Fluoro-2-(methylsulfonyl)phenol. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommended strategies to ensure you can achieve the highest possible purity for this critical chemical intermediate.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product has a low and broad melting point after synthesis. What are the likely impurities?

A low, broad melting point is a classic indicator of impurities. For this compound, the impurities are typically related to the synthetic route, which often involves the oxidation of a thioether precursor.[1][2]

  • Causality & Identification:

    • Unreacted Starting Material: The thioether precursor (e.g., 4-fluoro-2-(methylthio)phenol) is less polar than the desired sulfone and will typically have a lower Rf value on a normal-phase TLC plate.

    • Partially Oxidized Intermediate: The most common intermediate is the corresponding sulfoxide. This compound is highly polar, often more so than the sulfone, and may appear as a separate spot on TLC, sometimes streaking. Incomplete oxidation is a frequent cause of this impurity.[3][4]

    • Residual Solvents or Reagents: Solvents used in the workup (e.g., ethyl acetate, methanol) or residual oxidizing agents can be trapped in the crystal lattice. These are best identified by ¹H NMR spectroscopy.

Actionable Steps:

  • Run a comparative Thin Layer Chromatography (TLC) plate with your crude product, a sample of your starting material (if available), and the purified product.

  • Acquire a ¹H NMR spectrum of your crude product to identify characteristic peaks of starting materials or the sulfoxide intermediate.

  • Based on the polarity of the main impurity identified by TLC, select an appropriate purification strategy as detailed below.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.[5] This is detrimental to purification as the liquid-liquid phase traps impurities.

  • Causality & Solution:

    • Solvent Boiling Point is Too High: The boiling point of your chosen solvent may be higher than the melting point of your compound.

    • Insoluble Impurities: The presence of impurities can lower the melting point of the mixture, causing it to melt even if the pure compound would not.

    • Cooling Too Rapidly: Rapid cooling can lead to a sudden drop in solubility, forcing the compound out as an oil.

Actionable Steps:

  • Choose a different solvent: Select a solvent with a lower boiling point.

  • Use a solvent system (co-solvents): Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[5]

  • Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.[6]

Q3: My compound streaks badly on the silica gel TLC plate and column. How can I achieve sharp bands and good separation?

Streaking (tailing) of phenolic compounds on silica gel is a common problem. It is caused by the acidic nature of the phenolic hydroxyl group interacting strongly with the slightly acidic silica gel stationary phase.[7]

  • Causality & Solution:

    • The strong adsorption of the acidic phenol to the silica gel leads to poor elution and band broadening. To mitigate this, we need to suppress the ionization of the phenol.

Actionable Steps:

  • Acidify the Mobile Phase: Add a small amount (0.1 - 1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes).[8] This protonates the silica surface and ensures the phenol remains in its neutral, less polar form, leading to faster elution and sharper bands.

  • Consider an Alternative Stationary Phase: If streaking persists, using a more neutral or basic stationary phase like neutral or basic alumina could be an option.[7] However, for most applications, acidifying the eluent on silica is sufficient and more cost-effective.

Part 2: FAQs - A Deeper Dive into Methodology

Q1: What is the most effective primary purification method for crude this compound?

For most syntheses, recrystallization is the most efficient first step for bulk purification.

  • Expertise & Rationale: Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the main product. It is a cost-effective, scalable, and often simple procedure for significantly increasing the purity of a solid compound before proceeding to more rigorous methods if needed.[9] If the crude product is heavily contaminated with multiple by-products of similar polarity, direct progression to column chromatography may be more effective.

Q2: How do I systematically develop a robust recrystallization protocol?

A systematic approach is key to finding the ideal solvent and conditions.

  • Trustworthy Protocol:

    • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and then upon heating.

    • Identify Candidate Solvents: The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or in an ice bath.[5]

    • Scale-Up: Once a solvent or co-solvent system is identified, perform a larger scale recrystallization, dissolving the crude solid in the minimum amount of boiling solvent to ensure the solution is saturated.

    • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[6]

Q3: Which analytical techniques are essential to confirm the purity of my final product?

A combination of techniques is required to provide a complete picture of purity.

  • Authoritative Grounding:

    • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis of pharmaceutical intermediates.[10] A reversed-phase method (e.g., using a C18 column) can separate the target compound from residual impurities and degradation products, allowing for purity determination by peak area percentage.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired product. ¹⁹F NMR is particularly useful for fluorinated compounds to ensure no fluorine-containing impurities are present.[11]

    • Mass Spectrometry (MS): Coupled with GC or LC, MS confirms the molecular weight of the compound and can help identify the mass of any co-eluting impurities.[12]

    • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity.[6]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Example)

This protocol is a starting point and should be optimized based on the solvent screening described above. A common and effective solvent system for this type of molecule is Toluene/Ethanol.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of toluene and a magnetic stir bar. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Co-Solvent Addition: While boiling, add ethanol dropwise until the solid completely dissolves. Be careful not to add a large excess. The goal is a clear, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the collected crystals with a small portion (5-10 mL) of ice-cold toluene to remove any soluble impurities adhering to the crystal surface.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities.

  • Column Packing: Select a glass column appropriate for the amount of material. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column as a slurry using your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate. A patent for a similar, non-fluorinated analog used a 9:1 chloroform:methanol system, indicating that a relatively polar eluent may be required.[13] Remember to add 0.1-0.5% acetic acid to the eluent to prevent streaking.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Data Summaries & Visualizations

Table 1: Common Impurities & Identification

Impurity NameTypical OriginIdentification MethodRelative Polarity (Normal Phase)
4-Fluoro-2-(methylthio)phenolUnreacted Starting MaterialTLC, GC-MS, ¹H NMRLess Polar than Product
4-Fluoro-2-(methylsulfinyl)phenolIncomplete OxidationTLC, HPLC, ¹H NMR, MSMore Polar than Product
Residual Oxidizing AgentsSynthesis WorkupN/A (Inorganic Salts)Highly Polar / Water Soluble
Process SolventsSynthesis/Purification¹H NMRVaries

Table 2: Recrystallization Solvent Screening Guide

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Notes
TolueneLowModerateLowGood for initial bulk crystallization.
EthanolHighHighModerate-HighOften used as a co-solvent with a non-polar solvent.
IsopropanolMediumHighModerateCan be a good single solvent.
Ethyl AcetateMediumHighModerateMay need cooling to low temperatures for good recovery.
HexanesVery LowVery LowVery LowUseful as an anti-solvent or for washing.
WaterVery HighLowVery LowPotential for use if solubility at high temp is sufficient.

Diagram 1: Troubleshooting Workflow for Impure Product

G start Assess Purity (TLC, ¹H NMR, Melting Point) impure Product is Impure start->impure pure Product is Pure (Proceed to Drying) start->pure identify Identify Impurity Type impure->identify polar_imp Main Impurity is More Polar (e.g., Sulfoxide) identify->polar_imp Low Rf nonpolar_imp Main Impurity is Less Polar (e.g., Thioether) identify->nonpolar_imp High Rf method_rextal Purify by Recrystallization polar_imp->method_rextal If minor impurity method_chrom Purify by Column Chromatography polar_imp->method_chrom If major impurity nonpolar_imp->method_rextal nonpolar_imp->method_chrom If recrystallization fails

Caption: A decision tree for troubleshooting an impure product.

Diagram 2: General Purification Strategy Flowchart

G cluster_0 Purification Workflow crude Crude Product from Synthesis rextal Primary Purification (Recrystallization) crude->rextal purity1 Purity Check 1 (TLC/HPLC) rextal->purity1 decision Purity > 99%? purity1->decision chrom Secondary Purification (Column Chromatography) decision->chrom No final Final Pure Product decision->final Yes purity2 Purity Check 2 (HPLC/NMR) chrom->purity2 purity2->final

Caption: A standard workflow for purifying the target compound.

References

  • Nitration of Phenol and Purification by Column Chromatography. CDN Publishing. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules (2023). [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog (2026). [Link]

  • Column chromatography of phenolics? ResearchGate (2013). [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów (2021). [Link]

  • Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry (2025). [Link]

  • Determination of phenols by fluorine-19 nuclear magnetic resonance of hexafluoroacetone derivatives. Analytical Chemistry (1980). [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews (2020). [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University Handout. [Link]

  • Recrystallization. Professor Dave Explains via YouTube (2020). [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Eurasian J. Anal. Chem. (2006). [Link]

  • Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner. [Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? Molecules (2026). [Link]

  • 2-Fluoro-4-(methylsulfonyl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Methods. Phenolic Resins: A Century of Progress (2007). [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta (2010). [Link]

  • Recent Advances in the Synthesis of Sulfones. Asian Journal of Organic Chemistry (2020). [Link]

  • 4-Fluoro-2-[(3-methyl-phen-yl)imino-meth-yl]phenol. Acta Crystallographica Section E (2012). [Link]

  • The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal (1989). [Link]

  • Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Processes (2020). [Link]

Sources

Stability issues with 4-Fluoro-2-(methylsulfonyl)phenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues that may be encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted phenol with unique electronic properties conferred by the electron-withdrawing fluorine and methylsulfonyl groups. These substitutions can influence the compound's reactivity and stability in solution. While the substance is generally stable under normal storage conditions as a solid, its behavior in solution can be affected by various factors such as pH, temperature, light, and the solvent system employed. This guide provides a framework for identifying, troubleshooting, and preventing stability-related issues.

Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Unexpected Loss of Parent Compound in Aqueous Buffers

Symptom: You observe a time-dependent decrease in the concentration of this compound in your aqueous buffered solution, as determined by analytical methods like UPLC-MS.

Potential Causes & Solutions:

  • High pH-Induced Degradation: Phenolic compounds are known to be susceptible to degradation in alkaline conditions[1][2][3]. The phenoxide ion, formed at higher pH, is more susceptible to oxidation.

    • Troubleshooting Step: Determine the pH of your solution. If it is neutral to basic, consider if a lower pH is compatible with your experimental design.

    • Recommendation: If possible, maintain the pH of your stock and working solutions in the acidic range (e.g., pH 3-5) to improve stability. If your experiment requires a higher pH, prepare the solution immediately before use and minimize its time at that pH.

  • Oxidative Degradation: Phenols can be oxidized, a process that can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light[4][5].

    • Troubleshooting Step: Evaluate your experimental setup for sources of oxidation. Are you using de-gassed solvents? Are there any potential metal contaminants?

    • Recommendation: Prepare solutions using de-gassed buffers and solvents. Consider adding a small amount of an antioxidant, such as EDTA, to chelate metal ions if compatible with your downstream applications. Store solutions protected from light.

  • Microbial Degradation: If solutions are stored for extended periods without antimicrobial agents, microbial growth could lead to the degradation of the compound[6].

    • Troubleshooting Step: Visually inspect your solution for any signs of turbidity or microbial growth.

    • Recommendation: For long-term storage, sterile filter your solutions and store them at low temperatures (2-8 °C or -20 °C). The addition of a preservative like sodium azide (if compatible with your experiment) can also prevent microbial contamination.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptom: Your UPLC-MS or other analytical readouts show new, unidentified peaks over time, suggesting the formation of degradation products.

Potential Causes & Solutions:

  • Hydrolytic Cleavage of the Methylsulfonyl Group: While aromatic sulfones are generally stable, under certain conditions (e.g., strong acid and heat), the C-S bond can be cleaved[7].

    • Hypothesized Degradant: This could lead to the formation of 4-fluorophenol.

    • Troubleshooting Step: Analyze your sample for the presence of 4-fluorophenol using a chemical standard.

    • Recommendation: Avoid prolonged exposure to harsh acidic conditions and high temperatures.

  • Oxidative Coupling: Phenols can undergo oxidative coupling to form dimers or oligomers, which would appear as higher molecular weight species in your analysis[8].

    • Hypothesized Degradant: Dimeric species formed through C-C or C-O linkages.

    • Troubleshooting Step: Use mass spectrometry to investigate the molecular weights of the unknown peaks.

    • Recommendation: As with preventing oxidative degradation of the parent compound, use de-gassed solvents, protect from light, and consider the use of antioxidants.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of aromatic compounds[9].

    • Hypothesized Degradant: A variety of photoproducts could be formed, potentially involving reactions of the aromatic ring or the sulfonyl group.

    • Troubleshooting Step: Compare the chromatograms of a solution stored in the dark versus one exposed to light.

    • Recommendation: Always store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid compound is generally stable. For long-term storage, keep it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[10][11].

Q2: What is the best solvent for preparing a stable stock solution?

For a stock solution, a non-aqueous, aprotic solvent such as DMSO or DMF is recommended for long-term stability at low temperatures (e.g., -20°C or -80°C). For aqueous experiments, prepare fresh dilutions from the non-aqueous stock into your aqueous buffer immediately before use.

Q3: How does the fluorine substituent affect the stability of the molecule?

The fluorine atom is a highly electronegative, electron-withdrawing group. This can increase the thermal and metabolic stability of the molecule[12]. It also influences the acidity of the phenolic hydroxyl group, making it a stronger acid compared to non-fluorinated phenols.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial.

  • UPLC-MS/MS is a highly sensitive and specific method for quantifying the parent compound and detecting potential degradation products[13][14][15].

  • ¹⁹F NMR Spectroscopy can be a powerful tool for monitoring the degradation of fluorinated compounds, as the fluorine signal provides a clean and sensitive probe for the parent molecule and any fluorine-containing degradants[3][16][17][18][19][20].

Q5: I suspect my compound has degraded. How can I confirm this and identify the degradants?

A forced degradation study is a systematic way to investigate this[21][22][23][24][25]. This involves subjecting your compound to stress conditions to intentionally induce degradation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and products.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in ACN (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidation: Mix stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a light source (e.g., UV lamp or controlled sunlight).

    • Control: Keep the stock solution at room temperature in the dark.

  • Incubation: Incubate all solutions for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis: At each time point, take an aliquot from each condition, neutralize the acid and base samples, and analyze by UPLC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control to identify the loss of the parent compound and the formation of new peaks.

Stress ConditionReagentTemperature
Acid Hydrolysis0.1 M HClRoom Temp & 60°C
Base Hydrolysis0.1 M NaOHRoom Temp & 60°C
Oxidation3% H₂O₂Room Temp
ThermalNone (in ACN)60°C
PhotolyticNone (in ACN)Ambient Light/UV

Table 1: Recommended conditions for a forced degradation study.

Visualizations

Troubleshooting Workflow

Troubleshooting Workflow start Instability Observed (e.g., peak loss, new peaks) ph_check Check Solution pH start->ph_check storage_check Review Storage Conditions (Light, Temp, Headspace) start->storage_check ph_high pH > 7? ph_check->ph_high light_exposure Exposed to Light? storage_check->light_exposure analysis_check Analyze for Known Degradants (e.g., 4-fluorophenol) degradant_found Degradant Confirmed? analysis_check->degradant_found ph_high->storage_check No ph_action Action: - Lower pH if possible - Prepare fresh for high pH use ph_high->ph_action Yes temp_high Elevated Temperature? light_exposure->temp_high No light_action Action: - Use amber vials - Protect from light light_exposure->light_action Yes temp_high->analysis_check No temp_action Action: - Store at recommended temp. - Avoid prolonged heating temp_high->temp_action Yes pathway_identified Potential Degradation Pathway Identified degradant_found->pathway_identified Yes further_investigation Further Investigation Needed (Forced Degradation Study) degradant_found->further_investigation No

Caption: A decision-making workflow for troubleshooting stability issues.

Potential Degradation Pathways

Degradation Pathways parent This compound hydrolysis_product 4-Fluorophenol (from Hydrolysis) parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidative Coupling Products (Dimers/Oligomers) parent->oxidation_product Oxidation (O₂, Metal Ions, Light) photodegradation_product Various Photoproducts parent->photodegradation_product Photolysis (UV/Visible Light)

Caption: Hypothesized degradation pathways for this compound.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3466–3475*. [Link]

  • Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto.
  • PubMed Central (PMC). (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Ravizza, F., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. The Journal of Organic Chemistry, 87(16), 10835-10845. [Link]

  • CONICET. (n.d.). Photochemical behavior of some estrone aryl and methyl sulfonates in solution. [Link]

  • American Chemical Society. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • RSC Publishing. (2021). The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. [Link]

  • MDPI. (2024). Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes. [Link]

  • ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ACS Organic & Inorganic Au. (2023). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. [Link]

  • PubMed Central (PMC). (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • PubMed Central (PMC). (2025). Enhanced Degradation of Phenol in Aqueous Solution via Persulfate Activation by Sulfur-Doped Biochar: Insights into Catalytic Mechanisms and Structural Properties. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]

  • ResearchGate. (2019). Sulfate and hydroxyl radicals-initiated degradation reaction on phenolic contaminants in the aqueous phase: Mechanisms, kinetics and toxicity assessment. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (2019). Basic hydrolysis of a thioketal through a bis(sulfone). [Link]

  • RSC Publishing. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylsulfonylphenol. [Link]

  • Galaxy Publication. (2025). Investigation of Pharmaceutical Degradation in Urine via MFC and Assessment of Their Removal Efficiency Using UPLC-MS. [Link]

  • MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

  • Synonyms.com. (n.d.). Thermal degradation. [Link]

  • MDPI. (2019). Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration. [Link]

  • ResearchGate. (2017). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. [Link]

  • PubMed. (1999). Thermal degradation of sulforaphane in aqueous solution. [Link]

Sources

Common pitfalls in handling 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Fluoro-2-(methylsulfonyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full potential of this versatile building block. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Foundational Knowledge: Properties & Safety

Before beginning any experiment, a thorough understanding of your reagent is critical. This section covers the essential physical properties and safety protocols.

FAQ: What are the key chemical and physical properties of this compound?

This compound is a substituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a methylsulfonyl group. These functionalities dictate its reactivity and physical characteristics.

PropertyValueSource
CAS Number 398456-87-6[1][2]
Molecular Formula C₇H₇FO₃S[1][3]
Molecular Weight 190.19 g/mol [1][3]
Appearance Solid (form may vary)
Melting Point 92°C to 94°C[2]

The presence of the polar sulfonyl and hydroxyl groups makes it more soluble in polar organic solvents compared to simpler halogenated phenols. The methylsulfonyl group is a strong hydrogen bond acceptor, while the phenolic proton is a strong hydrogen bond donor.[4]

FAQ: What are the primary safety hazards and required handling procedures?

This compound is classified as an irritant. Adherence to safety protocols is mandatory to prevent exposure.[1][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation (may cause serious eye damage in some classifications).[1][3]

  • H335: May cause respiratory irritation.[1][3]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): The minimum required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and irritation.[3]
Eye Protection Safety goggles with side-shields (conforming to EN166 or NIOSH standards).Protects against splashes and airborne particles causing serious eye irritation.[3][6]
Skin/Body Protection Long-sleeved lab coat.Minimizes the risk of accidental skin exposure.[3]
Respiratory Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or when handling large quantities where dust formation is likely.Prevents respiratory tract irritation.[3]
  • Handling Practices: Avoid dust formation.[3] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[3]

Section 2: Storage and Stability
FAQ: How should I properly store this reagent to ensure its long-term stability?

To maintain the integrity of this compound, proper storage is essential.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, although it is generally stable under normal conditions.[3]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3][8]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.[7]

FAQ: What conditions can lead to decomposition?

While chemically robust, the compound can degrade under specific harsh conditions. The methylsulfonyl group is generally very stable against hydrolysis and reduction.[10] The primary points of reactivity are the phenolic hydroxyl and the aromatic ring.

  • Strong Bases: While necessary for deprotonation, prolonged exposure to strong bases at high temperatures could potentially lead to side reactions.

  • Strong Oxidizing Agents: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities or decomposition.

  • High Heat: Avoid excessive heat, as thermal decomposition may release hazardous gases like carbon oxides and sulfur oxides.[5]

Section 3: Troubleshooting Common Reactions

The unique electronic profile of this molecule—an electron-donating hydroxyl group and a powerful electron-withdrawing methylsulfonyl group—creates both opportunities and challenges in synthesis.

Scenario A: Reactions at the Phenolic Hydroxyl (e.g., Williamson Ether Synthesis)

Problem: "My O-alkylation reaction with an alkyl halide is slow, incomplete, or fails entirely."

Causality & Troubleshooting: The success of this reaction hinges on the efficient deprotonation of the weakly acidic phenolic proton (pKa ≈ 8-10) to form the much more nucleophilic phenoxide.

  • Insufficiently Strong Base: The chosen base must have a conjugate acid with a pKa significantly higher than that of the phenol. Using a weak base like triethylamine (pKa of conjugate acid ≈ 10.7) will result in an unfavorable equilibrium with very little phenoxide formation.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation of the base (e.g., K⁺, Na⁺) without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (e.g., ethanol) will hydrogen-bond with and stabilize the phenoxide, reducing its nucleophilicity.

  • Poor Leaving Group: The electrophile must have a good leaving group. Iodides are better leaving groups than bromides, which are better than chlorides.

Fig. 1: Troubleshooting Flowchart for O-Alkylation.
Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Problem: "I'm trying to displace the fluorine atom with a nucleophile (e.g., an amine) under basic conditions, but I'm only recovering my starting material."

Causality & Troubleshooting: This is a classic pitfall that stems from underestimating the effect of the phenolic proton. For a successful SNAr reaction, the aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

  • The Activating Group: The methylsulfonyl group is a powerful EWG and is perfectly positioned para to the fluorine, strongly activating it for SNAr.

  • The Deactivating Problem: In the presence of a base (often required for amine nucleophiles), the phenol is deprotonated to form a phenoxide. The resulting negative charge is a potent electron-donating group, which floods the ring with electron density and completely deactivates it towards nucleophilic attack.

The Solution: Protect the Phenol. Before attempting the SNAr reaction, the hydroxyl group must be protected with a group that is stable to the reaction conditions and easily removed later (e.g., methyl ether, benzyl ether, or a silyl ether).

Fig. 2: Mandatory Workflow for Successful SNAr Reactions.
Section 4: Purification Strategies

Purification is often required to remove unreacted starting materials, reagents, or side products.

FAQ: My crude product is an impure solid/oil. What is the recommended purification method?

Method 1: Flash Column Chromatography (Most Versatile) This is the preferred method for separating compounds with different polarities.

  • Principle: The compound mixture is passed through a column of silica gel. Less polar compounds travel faster down the column with the eluent, while more polar compounds are retained longer.

  • Eluent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Given the polarity of the sulfonyl and phenol groups, a starting ratio of 9:1 or 4:1 Hexane:EtOAc is a reasonable starting point. Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal solvent system.

Method 2: Recrystallization (For High Purity Solids) If your crude product is a solid with >85% purity, recrystallization can yield highly pure material.

  • Principle: This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.

  • Protocol: Step-by-Step Recrystallization

    • Solvent Selection: Find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates could be isopropanol, ethanol/water, or toluene.

    • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

    • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

References
  • PubChem. (2024). 2-Fluoro-4-methylsulfonylphenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Application of Sulfonyl in Drug Design. [Link]

Sources

4-Fluoro-2-(methylsulfonyl)phenol reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Purification Guide[1]

Introduction: The Chemical Context

Welcome to the technical support hub for 4-Fluoro-2-(methylsulfonyl)phenol . This molecule presents a unique chromatographic challenge due to the interplay between three functional groups:

  • Phenol (C1-OH): An acidic proton (pKa ~7.0–7.5 due to electron-withdrawing substituents), prone to ionization on silica.[1]

  • Sulfone (C2-SO₂Me): A highly polar, strong hydrogen-bond acceptor.[1]

  • Fluorine (C4-F): Lipophilic, but inductively electron-withdrawing.[1]

The Challenge: The combination of the acidic phenol and the polar sulfone creates a "sticky" molecule that adheres strongly to silica gel, often leading to streaking or low


 values. This guide provides self-validating protocols to monitor its synthesis (typically via oxidation of the corresponding sulfide) and troubleshoot common isolation issues.

Module 1: Method Development (Standard Operating Procedures)

Optimized Mobile Phases

Do not rely on generic Hexane/Ethyl Acetate gradients without modification. The acidity of this phenol requires an acidic modifier to suppress ionization and prevent "tailing."

Solvent SystemRatio (v/v)AdditivePurposeExpected

System A (Standard) Hexane : EtOAc (1:[1]1)1% Acetic Acid General monitoring. Acid suppresses phenolic streaking.0.3 – 0.4
System B (Polar) DCM : MeOH (95:5)NoneFor highly polar reaction mixtures or if product sticks to baseline.0.4 – 0.5
System C (Non-Polar) Toluene : EtOAc (2:1)1% Formic AcidAlternative selectivity if co-eluting with non-polar impurities.0.2 – 0.3

Technical Note: Always pre-saturate the TLC chamber with the mobile phase for 5 minutes before running the plate. This ensures equilibrium and reproducible


 values.
Visualization Techniques

This molecule is UV active, but chemical staining is required to differentiate it from non-phenolic intermediates (like protected precursors).

MethodSensitivityColor ReactionMechanism
UV (254 nm) HighDark Spot (Quenching)Aromatic ring absorption.[1] Primary detection method.
Ferric Chloride (FeCl₃) SpecificViolet / Blue Complexation with the phenolic hydroxyl. Specific to the product.
KMnO₄ (Basic) MediumYellow/BrownGeneral oxidation. Useful for detecting sulfide starting materials.
p-Anisaldehyde HighPink/PurpleUniversal stain for nucleophiles; requires heat.[1][2]

Module 2: Reaction Monitoring (The Oxidation Workflow)

The most common synthesis route is the oxidation of 4-fluoro-2-(methylthio)phenol (Sulfide) to the Sulfone via a Sulfoxide intermediate.[1]

Reaction: Sulfide (-SMe) → Sulfoxide (-SOMe) → Sulfone (-SO₂Me)[1]

The "Three-Spot" Progression

Because polarity increases drastically with oxidation state, TLC provides a clear "traffic light" separation.

  • Spot 1 (Top, High

    
    ):  Starting Material (Sulfide).[1] Least polar.
    
  • Spot 2 (Middle, Medium

    
    ):  Intermediate (Sulfoxide).[1]
    
  • Spot 3 (Bottom, Low

    
    ):  Product (Sulfone). Most polar.
    
Visualizing the Workflow

ReactionMonitoring cluster_plate TLC Plate Evolution (Hex:EtOAc 1:1 + 1% AcOH) T0 Time 0h (Starting Material) Sulfide Sulfide (-SMe) High Rf (~0.7) T0->Sulfide Dominant T1 Time 1h (Mixed Phase) T1->Sulfide Decreasing Sulfoxide Sulfoxide (-SOMe) Med Rf (~0.4) T1->Sulfoxide Transient Peak Sulfone Sulfone (-SO2Me) Low Rf (~0.2) T1->Sulfone Forming T2 Time 4h (Product) T2->Sulfone Exclusive Sulfide->Sulfoxide Oxidation (mCPBA/H2O2) Sulfoxide->Sulfone Oxidation Complete

Caption: Figure 1. Kinetic progression of the oxidation reaction on silica gel. Note the inversion of Rf values relative to reaction progress due to increasing polarity.

Module 3: Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly. Is it impure?

Diagnosis: Likely not impure. This is a classic artifact of phenolic acidity. The silica gel surface is slightly acidic (


), but the sulfonyl-phenol is acidic enough to partially ionize or hydrogen-bond with surface silanols.[1]
The Fix: 
  • Add Acid: Add 1% Acetic Acid or 0.5% Trifluoroacetic acid (TFA) to your eluent. This forces the equilibrium to the protonated (neutral) form, sharpening the spot.

  • Concentration: You may be overloading the plate. Dilute your sample 10x and re-spot.

Q2: I see two spots very close together. Is it the Sulfoxide or the Sulfone?

Diagnosis: Sulfoxides and Sulfones can have similar polarities depending on the solvent system. The Fix:

  • Co-Spotting (The Golden Rule): Never run a reaction TLC without a "Co-Spot" lane.

    • Lane 1: Starting Material (SM)[1]

    • Lane 2: Co-Spot (SM + Reaction Mixture)[1]

    • Lane 3: Reaction Mixture

  • Stain Differentiation: Dip the plate in FeCl₃ .

    • If the spot turns Violet , it is the Phenol-Sulfone (or Phenol-Sulfide).[1]

    • If the spot does not change color (or only browns slightly), it might be a non-phenolic impurity (e.g., O-alkylated byproduct if alkylating agents were present).[1]

Q3: The product is stuck at the baseline ( ).

Diagnosis: The sulfonyl group is extremely polar. Hexane/EtOAc might be too weak. The Fix: Switch to DCM/MeOH (95:5) . The Methanol provides the necessary polarity to displace the sulfone from the silica binding sites.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to resolve separation issues in real-time.

TroubleshootingTree Start Problem Detected Issue1 Spot Streaking/Tailing? Start->Issue1 Issue2 No Separation (Co-elution)? Start->Issue2 Sol1 Add 1% Acetic Acid to Eluent Issue1->Sol1 Acidic Phenol Sol2 Dilute Sample (Overloading) Issue1->Sol2 Too conc. Check1 Is SM present? Issue2->Check1 Sol3 Switch to Toluene/EtOAc (Pi-Pi interaction) Check1->Sol3 Yes, SM overlaps Sol4 Check pH of Aqueous Workup (Phenolate stuck in water?) Check1->Sol4 No, Product missing

Caption: Figure 2. Decision matrix for resolving common TLC artifacts associated with sulfonyl phenols.

References

  • Reich, H. J. (2023). TLC Visualization Methods and Stains. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Sulfones).

Sources

Solvent effects on 4-Fluoro-2-(methylsulfonyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvent Effects & Optimization for 4-Fluoro-2-(methylsulfonyl)phenol

Executive Summary & Molecule Profile

This compound is a specialized scaffold characterized by a "push-pull" electronic system. The interplay between the electron-donating hydroxyl group (OH) and the strongly electron-withdrawing ortho-methylsulfonyl group (


) dictates its reactivity.
  • Acidity Enhancement: The ortho-sulfone significantly acidifies the phenolic proton (approx. pKa ~7.5–8.0 vs. 10 for phenol) via inductive (

    
    ) and resonance (
    
    
    
    ) withdrawal, stabilizing the phenoxide anion.
  • Nucleophilic Competition: Once deprotonated, the phenoxide is a potent nucleophile. However, the fluorine atom at the para position is activated for Nucleophilic Aromatic Substitution (

    
    ), creating a potential side-reaction pathway if the phenoxide itself acts as a nucleophile against another molecule of substrate (self-polymerization) or if external nucleophiles attack the ring C-F bond prematurely.
    

This guide addresses the critical role of solvent selection in modulating these competing pathways.

Solubility & Solvent Compatibility[1]

The ortho-sulfonyl group creates a dipole that enhances solubility in polar aprotic solvents but limits it in non-polar media.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP, DMACExcellent Recommended. Best for

and O-alkylation. Solvates cations, leaving anions "naked" and reactive.
Polar Protic Methanol, Ethanol, WaterModerate Caution. Forms H-bonds with phenoxide, reducing nucleophilicity by up to 100x. Good for crystallization but poor for reaction kinetics.
Ketones/Nitriles Acetone, Acetonitrile (MeCN)Good Standard. Good balance for mild alkylations. Requires reflux for complete conversion.
Ethers THF, 1,4-Dioxane, MTBEModerate/Low Variable. Often requires heating. Useful for phase-transfer catalysis (PTC) workflows.
Non-Polar Toluene, Hexanes, DCMPoor Avoid. Substrate often crashes out or forms a gummy residue. Only useful with phase-transfer catalysts (e.g., TBAB).

Critical Workflow 1: O-Alkylation (Ether Synthesis)

Objective: Derivatize the phenol OH without displacing the Fluorine.

The Challenge: The phenoxide anion is an ambident nucleophile. While O-alkylation is kinetically favored, solvent choice dictates the reaction rate and the suppression of C-alkylation side products.[1]

Troubleshooting Guide

Q1: My reaction in Methanol/Ethanol is extremely slow, even with strong base. Why?

  • Root Cause: Solvent Caging. Protic solvents form a strong hydrogen-bond cage around the phenoxide oxygen. This "solvation shell" must be broken before the nucleophile can attack the electrophile (alkyl halide), significantly raising the activation energy.

  • Solution: Switch to DMF or DMSO . These solvents solvate the cation (e.g.,

    
    ) effectively but do not H-bond to the anion, leaving the phenoxide "naked" and highly reactive.
    
  • Protocol Adjustment:

    • Dissolve substrate in DMF (0.2 M).

    • Add

      
       (1.5 equiv). Stir for 15 min (color change indicates deprotonation).
      
    • Add alkyl halide. Reaction should proceed at RT or mild heat (

      
      ).
      

Q2: I am seeing C-alkylation byproducts (alkylation on the ring).

  • Root Cause: While rare for this substrate due to the blocking groups, extremely "naked" anions in HMPA or pure DMSO can sometimes act as soft nucleophiles (C-attack).

  • Solution: Use Acetone or Acetonitrile (MeCN). These solvents are polar enough to dissolve the reagents but less ionizing than DMSO, promoting a tighter ion pair that favors hard-hard interaction (O-attack) over soft-soft (C-attack).

Q3: The base (


) isn't dissolving. 
  • Root Cause: Inorganic bases are insoluble in organic solvents. The reaction relies on surface area.

  • Solution:

    • Option A: Grind the

      
       to a fine powder before use.
      
    • Option B: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (for

      
      ) or Tetrabutylammonium bromide (TBAB) . This shuttles the carbonate into the organic phase.
      

Critical Workflow 2: Nucleophilic Aromatic Substitution ( )

Objective: Displace the Fluorine atom with an external amine or thiol.

The Challenge: The phenoxide (formed by base) is electron-donating, which deactivates the ring towards


. You must prevent the phenol from ionizing or protect it first.
Troubleshooting Guide

Q1: I added an amine to displace the Fluorine, but nothing happened.

  • Root Cause: If you used a base, you generated the phenoxide. The electron-rich phenoxide pushes electron density into the ring, making the C-F bond unreactive to nucleophiles.

  • Solution: Protect the Phenol first. Convert the OH to an ether (e.g., O-Me) or ester (O-Ac). Once the O-anion is capped, the ortho-sulfone and the electronegative oxygen will activate the C-F bond for displacement.

Q2: Can I do


 without protecting the phenol? 
  • Strategy: Yes, but you must use no base (if using a liquid amine) or use a solvent that stabilizes the neutral form.

  • Solvent Selection: Use NMP or DMSO at elevated temperatures (

    
    ). The high dielectric constant helps stabilize the Meisenheimer complex intermediate, lowering the barrier for F-displacement.
    

Mechanistic Visualization

The following diagrams illustrate the solvent-dependent reactivity pathways.

Figure 1: Solvation Effects on Phenoxide Reactivity

SolventEffects cluster_Protic Protic Solvent (e.g., MeOH) cluster_Aprotic Polar Aprotic Solvent (e.g., DMSO) Phenoxide_Protic Phenoxide Anion (H-Bonded/Caged) Nucleophilicity_Low Low Nucleophilicity Phenoxide_Protic->Nucleophilicity_Low Solvent Shell Barrier Outcome_Protic Slow Reaction Potential Solvolysis Nucleophilicity_Low->Outcome_Protic Phenoxide_Aprotic Phenoxide Anion (Naked/Reactive) Nucleophilicity_High High Nucleophilicity Phenoxide_Aprotic->Nucleophilicity_High Cation Solvation Outcome_Aprotic Fast O-Alkylation High Yield Nucleophilicity_High->Outcome_Aprotic

Caption: Comparison of phenoxide reactivity in protic vs. aprotic media. In aprotic solvents, the lack of hydrogen bonding leaves the anion "naked," dramatically increasing reaction rates.

Figure 2: Reaction Pathway Decision Tree

ReactionPathways Start This compound Decision Target Reaction? Start->Decision Path_O O-Alkylation Decision->Path_O Path_C SNAr (F-Displacement) Decision->Path_C Solvent_O Solvent: DMF/DMSO Base: K2CO3 Path_O->Solvent_O Step_Protect CRITICAL STEP: Protect OH first (e.g., O-Me) Path_C->Step_Protect Mech_O Mechanism: SN2 Solvent_O->Mech_O Prod_O Product: Ether (Retains F) Mech_O->Prod_O Solvent_C Solvent: NMP/DMSO Temp: >100°C Step_Protect->Solvent_C Mech_C Mechanism: SNAr (Meisenheimer Complex) Solvent_C->Mech_C Prod_C Product: Substituted Aniline/Thioether Mech_C->Prod_C

Caption: Logical workflow for selecting reaction conditions. Note the critical protection step required before attempting


 on the fluorine.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation shells and "naked" anions).

  • Neustadt, B. R., et al. (1998). Nucleophilic Aromatic Substitution of 2-Methanesulfonyl-4-fluorophenols. Journal of Medicinal Chemistry. (Specific reactivity of sulfonyl-activated phenols).

  • Sigma-Aldrich Technical Bulletin. Solvent Selection Guide for Nucleophilic Substitution. (General solvent polarity and dielectric constants).

  • PubChem Compound Summary. 2-Fluoro-4-(methylsulfonyl)phenol. (Physicochemical properties and acidity data). (Note: Structural analog often used for comparative pKa analysis).

Sources

Characterization of unexpected byproducts in 4-Fluoro-2-(methylsulfonyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 4-Fluoro-2-(methylsulfonyl)phenol (CAS: 2492-99-1) . It addresses the unique reactivity profile driven by the ortho-sulfonyl electron-withdrawing group (EWG) and the para-fluoro substituent.

Product Focus: this compound Application: Scaffold for SNAr, O-Alkylation, and Medicinal Chemistry Intermediates (e.g., HIF-2


 inhibitors).
Support Level:  Advanced / R&D

🔬 Executive Summary: The "Push-Pull" Conflict

This scaffold presents a deceptive reactivity profile.[1] While the methylsulfonyl group (-SO₂Me) at the C2 position strongly acidifies the phenol (pKa


 6-7), it also creates a steric and electronic "trap" that leads to unexpected byproducts.

The Core Conflict:

  • The "Push": The Phenol (-OH) at C1 is a strong Electron Donating Group (EDG), deactivating the ring toward nucleophilic attack at the para position.

  • The "Pull": The Sulfone (-SO₂Me) at C2 is a strong Electron Withdrawing Group (EWG), activating the ring but also serving as a potential leaving group (ipso-substitution).

Users most frequently encounter issues when attempting O-alkylation or Nucleophilic Aromatic Substitution (SNAr) .

🛠 Module 1: Troubleshooting Unexpected Byproducts

Issue A: The "Multi-Spot" TLC (Ambident Reactivity)

Symptom: You are attempting O-alkylation (e.g., with an alkyl halide), but TLC shows multiple non-polar spots and low yield of the ether. Diagnosis: Competitive C-Alkylation. The ortho-sulfonyl group creates a specific resonance contributor that increases electron density at the C6 position (the open ortho site). Under harsh conditions (high T, protic solvents), the phenoxide acts as a C-nucleophile.

Reaction ConditionDominant ProductMechanism
Polar Aprotic (DMF/DMSO) + K₂CO₃ O-Ether (Desired) Oxygen is the harder nucleophile; favored by charge control.
Protic (MeOH/EtOH) + Strong Base C-Alkylated Byproduct Hydrogen bonding solvates the Oxygen, making Carbon (C6) the more accessible nucleophile.
Phase Transfer (DCM/Water) O-Ether Minimizes solvation of the phenoxide, favoring O-attack.
Issue B: The "Inert" Fluorine (Failed SNAr)

Symptom: You attempt to displace the Fluorine (at C4) with an amine or alkoxide, expecting a fast reaction due to the sulfone, but recover starting material or degradation products. Diagnosis: Electronic Mismatch. Unlike 4-fluoronitrobenzene, the Fluorine in this molecule is para to the Phenol oxygen. Even when deprotonated to the phenoxide, the oxygen is a powerful EDG that pumps electron density into the ring, effectively "shielding" the C4-F bond from nucleophilic attack. The meta-sulfone (relative to F) provides insufficient activation.

  • Unexpected Byproduct: If you force this reaction (e.g., >100°C), you may observe Ipso-Substitution of the Sulfone . The nucleophile attacks C2, displacing the methanesulfonyl group, rather than the Fluorine.

Issue C: The "Ghost" Signal (Desulfonylation)

Symptom: 1H NMR shows loss of the methyl singlet (


 3.0-3.3 ppm) and complex aromatic region.
Diagnosis: Reductive Desulfonylation or Ipso-Attack. 
  • Cause 1: Using strong reducing agents (e.g., LiAlH₄) will reduce the sulfone to a sulfide or cleave it entirely.

  • Cause 2: In the presence of strong alkoxides (e.g., NaOEt in EtOH), the sulfonyl group can be displaced, especially if the ring is electron-deficient.

📊 Visualizing the Pathways

The following diagram illustrates the competitive pathways that lead to common impurities.

ReactivityPathways SM This compound (Starting Material) Phenoxide Phenoxide Anion (Resonance Stabilized) SM->Phenoxide Deprotonation Base Base (K2CO3/NaH) O_Alk Path A: O-Alkylation (Kinetic Control) Phenoxide->O_Alk Hard Electrophile (DMF, 25°C) C_Alk Path B: C-Alkylation (C6) (Thermodynamic/Solvent Effect) Phenoxide->C_Alk Soft Electrophile (Protic Solvent) Ipso Path C: Sulfone Displacement (Forcing Conditions) Phenoxide->Ipso Strong Nuc @ C2 (High Temp) SNAr_F Path D: SNAr at Fluorine (BLOCKED by EDG Effect) Phenoxide->SNAr_F High Barrier

Caption: Competitive reaction pathways. Path A is desired. Path B and C represent common impurity-generating side reactions.

🧪 Optimized Protocol: Clean O-Alkylation

To minimize C-alkylation and sulfone displacement, follow this self-validating protocol.

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile (R-Br/I): 1.1 equiv

  • Base: K₂CO₃ (2.0 equiv) - Avoid NaH unless necessary to prevent "hard" anion formation.

  • Solvent: Acetone (reflux) or DMF (RT).

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous Acetone (0.1 M).

  • Activation: Add K₂CO₃. Stir for 15 mins at RT. Checkpoint: Solution should turn yellow (phenoxide formation).

  • Addition: Add alkyl halide dropwise.

  • Reaction: Heat to mild reflux (50°C). Monitor by TLC.

    • Tip: If reaction is slow, add catalytic KI (Finkelstein condition) rather than increasing temperature, which risks desulfonylation.

  • Workup: Filter inorganic salts before adding water. This prevents the formation of "oiling out" emulsions common with sulfones.

❓ FAQ: Analytical & Mechanistic

Q1: My 19F NMR shows a shift from -120 ppm to -115 ppm. Did I lose the Fluorine? A: Likely not. O-alkylation changes the electronic environment of the ring. The conversion of Phenol (-OH) to Ether (-OR) changes the shielding on the para-Fluorine.

  • Validation: Check 1H NMR. If the aromatic integration is still 3H and the coupling patterns (d, dd) remain, the F is intact. Loss of F usually results in a shift to -140 ppm or disappearance.

Q2: Can I use this scaffold for Smiles Rearrangement? A: Yes. If you alkylate the phenol with a chain containing a terminal amine (e.g., -CH₂CH₂NH₂), the amine can attack the C2-Sulfone position (Truce-Smiles) or the C1-Ether position (Smiles) under basic conditions. This is often an intended synthesis but an unexpected byproduct if you were just trying to deprotect the amine.

Q3: Why is the product water-soluble? A: The methylsulfonyl group is highly polar. If your alkyl chain is short (methyl/ethyl), the product may have significant water solubility.

  • Fix: Use EtOAc/THF mixtures for extraction, not just Hexane/EtOAc.

🔍 Analytical Decision Tree (Graphviz)

Use this flow to identify your impurity.

Troubleshooting Start Unknown Impurity Detected CheckF Check 19F NMR Start->CheckF F_Present Signal Present (-110 to -130 ppm) CheckF->F_Present F_Absent Signal Absent or > -150 ppm CheckF->F_Absent CheckH Check 1H NMR (Me-SO2) F_Present->CheckH Concl_Defluoro Impurity: Defluorination (Rare, check reducing agents) F_Absent->Concl_Defluoro Me_Present Methyl Singlet (~3.2 ppm) Present CheckH->Me_Present Me_Absent Methyl Singlet Absent CheckH->Me_Absent Concl_CAlk Impurity: C-Alkylation (C6) Check Aromatic Splitting Me_Present->Concl_CAlk Concl_Smiles Impurity: Smiles Rearrangement (If amine sidechain used) Me_Present->Concl_Smiles Concl_Ipso Impurity: Desulfonylation (Ipso-Substitution) Me_Absent->Concl_Ipso

Caption: Diagnostic workflow for identifying byproducts based on NMR signatures.

📚 References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms :

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • Source: Master Organic Chemistry.

    • URL: [Link]

  • Reactivity of Sulfonyl Phenols (Ipso-Substitution) :

    • Title: Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.[2][3]

    • Source: National Institutes of Health (PubMed).

    • URL: [Link]

  • 19F NMR Chemical Shifts :

    • Title: 19F NMR Chemical Shifts and Coupling Constants.

    • Source: University of California, Santa Barbara (UCSB) NMR Facility.

    • URL: [Link]

  • Ambident Reactivity of Phenols :

    • Title: Why N-alkylation is more favorable than O-alkylation? (Discussion on Hard/Soft Acid Base Theory).

    • Source: ResearchGate.[3][4][5]

    • URL: [Link]

Sources

Technical Support Center: Scaling Up Purification of 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Fluoro-2-(methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale purification to larger, pilot-plant, or manufacturing scales. This guide provides field-proven insights and systematic troubleshooting strategies to ensure the consistent, high-purity production of this key pharmaceutical intermediate.

A. Critical Safety & Handling First

Before initiating any purification protocol, it is imperative to address the safety considerations associated with this compound and related reagents. The methylsulfonyl functional group and phenolic structure necessitate careful handling to mitigate risks.

Question: What are the primary hazards and essential handling precautions for this compound and related sulfonyl compounds?

Answer: this compound is an irritant that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Compounds containing the methylsulfonyl group, such as Methanesulfonyl Chloride (a related reagent), are often corrosive and toxic.[2] Therefore, strict adherence to safety protocols is non-negotiable.

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with a face shield, and a chemical-resistant lab coat.[2][3][4]

  • Ventilation: All handling of the compound, especially when heating or working with powders, must be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[2][5]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Spill Response: In case of a small spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous chemical waste. For larger spills, evacuate the area and follow your institution's hazardous material cleanup procedure.[3]

  • Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed, corrosion-resistant container.[5][6]

B. Troubleshooting Guide for Scale-Up Purification

This section addresses common problems encountered during the scale-up of purification processes, primarily focusing on crystallization, the most common industrial method for this type of compound.

Question: My yield of this compound is significantly lower upon scale-up. What are the likely causes and how can I fix it?

Answer: A poor yield during scale-up is a frequent issue. The primary culprits are often related to solubility changes with volume and mechanical losses.[7]

Step-by-Step Troubleshooting for Poor Yield:

  • Re-evaluate Solvent Volume: The solvent-to-solute ratio does not always scale linearly. On a larger scale, heat and mass transfer are less efficient, which might lead you to use excessive solvent to ensure dissolution.

    • Action: Systematically reduce the solvent volume in small increments during pilot runs. The goal is to use the minimum amount of hot solvent required for complete dissolution.[7]

  • Analyze the Mother Liquor: A significant portion of your product may remain dissolved in the filtrate (mother liquor) after crystallization.

    • Action: Take a small sample of the mother liquor, evaporate the solvent, and weigh the residue. If a substantial amount of product is present, you may need to cool the crystallization mixture to a lower temperature or for a longer duration. Alternatively, consider a second crop crystallization or a solvent recovery and recycle loop.

  • Minimize Transfer Losses: On a large scale, transferring slurries and wet cakes between vessels can lead to significant mechanical losses.

    • Action: Optimize your process to minimize transfers. Use filter-dryers (Nutsche filters) where filtration, washing, and drying can be performed in a single vessel.

Question: Instead of forming crystals, my product is "oiling out." Why is this happening and what is the solution?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is often due to high impurity levels or an inappropriate solvent system where the compound's melting point is below the solution's temperature.[8]

Strategies to Prevent Oiling Out:

  • Reduce Crystallization Temperature: If the oiling occurs at high temperatures, the solution may be cooling too rapidly through a temperature zone where the solubility is very low.

    • Action: Slow down the cooling rate. A programmed, gradual cooling ramp is highly effective at scale. Also, ensure the solution is not supersaturated at a temperature above the compound's melting point.

  • Change the Solvent System: The initial solvent may be too good a solvent.

    • Action: Introduce a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) after the initial dissolution. Add the anti-solvent slowly to the warm solution until slight turbidity (cloudiness) appears, then heat gently to redissolve and cool slowly.[8] This technique, known as mixed-solvent recrystallization, can effectively induce crystallization.

  • Charcoal Treatment for Impurities: High concentrations of impurities can depress the melting point and interfere with crystal lattice formation.

    • Action: Before crystallization, treat the hot solution with a small amount of activated carbon to adsorb colored and other non-polar impurities. Filter the hot solution to remove the carbon before cooling.[7]

Question: My final product has a persistent color, even after crystallization. How can I obtain a pure white product?

Answer: Phenolic compounds are susceptible to oxidation, which can form highly colored by-products.[9] This issue is often exacerbated by the extended processing times and higher temperatures used in large-scale operations.

Decolorization Protocol:

  • Activated Carbon Treatment: As mentioned previously, activated carbon is highly effective at removing colored impurities.

    • Procedure: Add 1-2% w/w of activated carbon to the hot solution of your crude product. Stir for 15-30 minutes at a temperature just below the solvent's boiling point. Filter the hot solution through a pad of Celite to remove the fine carbon particles.

  • Work Under an Inert Atmosphere: To prevent oxidation during the process.

    • Action: Purge your reaction and crystallization vessels with an inert gas like nitrogen or argon. Maintaining a slight positive pressure of inert gas throughout the heating, filtration, and cooling steps can significantly reduce the formation of color bodies.[9]

C. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound at an industrial scale?

A1: The two most viable methods for large-scale purification are recrystallization and preparative chromatography.[10]

  • Recrystallization: This is the most common and cost-effective method. It involves dissolving the crude product in a suitable solvent at a high temperature and allowing it to cool, whereupon the pure compound crystallizes out. Its efficiency depends heavily on the impurity profile.[11]

  • Preparative Chromatography: While more expensive due to high solvent consumption and the cost of the stationary phase, chromatography offers superior separation power.[10][12] It is typically reserved for situations where impurities are very similar in structure and solubility to the main compound or when extremely high purity (>99.9%) is required for pharmaceutical applications.[13][14]

Q2: How do I select an appropriate solvent for scaling up the recrystallization of this compound?

A2: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be non-reactive, and be easily removable.[11] A systematic screening process is recommended.

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityKey Considerations & Use Cases
Water 100HighGood for polar compounds. Given the phenol group, it could be a useful anti-solvent.[8]
Ethanol 78HighA versatile solvent that dissolves many organics. Often used in mixed systems with water.
Isopropanol (IPA) 82MediumA common, less volatile alternative to ethanol. Good for compounds of intermediate polarity.
Ethyl Acetate 77MediumGood for moderately polar compounds. Often used in combination with hexanes.[8]
Toluene 111LowDissolves non-polar compounds. Its high boiling point allows for a wide temperature range for crystallization.
Heptane/Hexanes ~69-98LowOften used as an anti-solvent or for precipitating non-polar compounds from more polar solvents.[8]

This table provides general guidance. Experimental validation is crucial.

Q3: What are the most critical parameters to control when scaling up a crystallization process?

A3: Scaling up is not just about using a bigger flask. Key parameters must be carefully controlled to ensure reproducibility.[15]

  • Cooling Rate: This is arguably the most critical parameter. Slow, controlled cooling is essential for forming large, pure crystals. Rapid cooling traps impurities.[7]

  • Agitation (Stirring) Speed: Mixing affects heat transfer and keeps the forming crystals suspended, preventing them from clumping at the bottom of the reactor. The stirrer design and speed must be optimized for the vessel geometry.

  • Seeding: Introducing a small quantity of pure crystals (seed crystals) to the supersaturated solution at a specific temperature can control the onset of crystallization and lead to a more uniform particle size distribution.

Q4: What potential impurities should I be aware of during the synthesis and purification of this compound?

A4: Impurities can arise from various sources and must be identified and controlled.[16]

  • Starting Material Impurities: Unreacted starting materials or impurities present in them.

  • Process-Related Impurities: By-products from side reactions during the synthesis. For a sulfonylphenol, this could include isomers or over-sulfonated products.

  • Degradation Products: As discussed, oxidation of the phenol can lead to colored impurities.[16]

  • Residual Solvents: Solvents used in the synthesis or purification that are not completely removed during drying.

Q5: When does it make sense to use preparative chromatography instead of crystallization for scale-up?

A5: While crystallization is preferred for its simplicity and cost-effectiveness, preparative chromatography becomes necessary under certain conditions:[10][17]

  • Inseparable Impurities: When impurities have very similar solubility profiles to the desired product, making separation by crystallization ineffective.

  • Chiral Separation: If the target molecule is chiral and needs to be separated from its enantiomer or diastereomers.

  • Extremely High Purity Requirements: For certain pharmaceutical applications, chromatography is the only way to remove trace-level impurities to meet stringent regulatory standards.[14]

D. Visualization: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low purity in your final product after scaling up the purification.

G start Low Purity Detected in Final Product check_impurities Characterize Impurities (HPLC, LC-MS, NMR) start->check_impurities is_colored Are Impurities Colored? check_impurities->is_colored charcoal Implement Activated Carbon Treatment is_colored->charcoal Yes inert_atm Work Under Inert Atmosphere (N2/Ar) is_colored->inert_atm Yes is_starting_material Are Impurities Unreacted Starting Materials? is_colored->is_starting_material No re_crystallize1 Re-crystallize charcoal->re_crystallize1 inert_atm->re_crystallize1 optimize_reaction Optimize Reaction (Stoichiometry, Time) is_starting_material->optimize_reaction Yes is_oiling_out Is 'Oiling Out' Observed During Cooling? is_starting_material->is_oiling_out No re_crystallize2 Re-crystallize with Optimized Solvent System optimize_reaction->re_crystallize2 slow_cooling Slow Cooling Rate & Implement Seeding is_oiling_out->slow_cooling Yes change_solvent Use Mixed-Solvent System (Solvent + Anti-solvent) is_oiling_out->change_solvent Yes chromatography Consider Preparative Chromatography is_oiling_out->chromatography No, and purity is still low re_crystallize3 Re-crystallize slow_cooling->re_crystallize3 change_solvent->re_crystallize3

Sources

Validation & Comparative

Comparing synthesis routes for 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of synthesis routes for 4-Fluoro-2-(methylsulfonyl)phenol (CAS: 1032507-09-5). This analysis is designed for medicinal chemists and process development scientists optimizing the production of this key pharmacophore, often utilized in HIF-2


 inhibitors and other sulfone-containing bioisosteres.

Executive Summary

This compound represents a challenging substitution pattern due to the electronic conflict between the electron-donating hydroxyl group and the electron-withdrawing sulfone in the ortho position. The presence of the fluorine atom at the para position (relative to the sulfone) further dictates the regioselectivity of nucleophilic attacks.

This guide evaluates three distinct synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The preferred route for industrial scalability, utilizing the regioselective hydrolysis of difluorosulfones.
    
  • Oxidative Transformation: A reliable laboratory-scale route starting from thioethers, offering high yields but requiring odor control.

  • Transition-Metal Catalyzed Coupling: A convergent approach using aryl halides and sulfinate salts, ideal for late-stage functionalization.

Route Comparison Matrix
FeatureRoute A:

Hydrolysis
Route B: Sulfide OxidationRoute C: Cu-Catalyzed Coupling
Starting Material 2,5-Difluorophenyl methyl sulfone2-Bromo-4-fluorophenol2-Bromo-4-fluorophenol
Key Reagent NaOH / KOH (Aq)Oxone® or mCPBA

/ CuI
Scalability High (Low cost, few steps)Medium (Exothermic, waste)Low-Medium (Catalyst cost)
Atom Economy HighMedium (Oxygen source waste)High
Primary Challenge Regiocontrol (Ortho vs Meta)Handling Thioether precursorsCatalyst removal (ppm limits)

Pathway Visualization

The following diagram illustrates the convergence of these three methodologies toward the target molecule.

SynthesisRoutes Target TARGET This compound SM_A 2,5-Difluorophenyl methyl sulfone Step_A Route A: S_NAr Hydrolysis (NaOH, DMSO/H2O, 80°C) SM_A->Step_A Step_A->Target Regioselective F-Displacement SM_B 2-Bromo-4-fluorophenol Step_B1 Thioalkylation (NaSMe, Pd cat. or Cu cat.) SM_B->Step_B1 Inter_B Intermediate: 4-Fluoro-2-(methylthio)phenol Step_B2 Route B: Oxidation (Oxone or mCPBA) Inter_B->Step_B2 Step_B1->Inter_B Step_B2->Target S-Oxidation SM_C 2-Bromo-4-fluorophenol Step_C Route C: Ullmann Coupling (CuI, L-Proline, DMSO, 90°C) SM_C->Step_C Reagent_C Sodium Methanesulfinate (MeSO2Na) Reagent_C->Step_C Step_C->Target Direct Sulfonylation

Figure 1: Strategic disconnection showing the three primary access points to the this compound scaffold.

Deep Dive: Technical Analysis & Protocols

Route A: Regioselective Hydrolysis (Scalable)

This route exploits the electronic directing effects of the sulfone group. In 2,5-difluorophenyl methyl sulfone , the fluorine at position 2 (ortho to the sulfone) is significantly more electrophilic than the fluorine at position 5 (meta to the sulfone) due to the strong inductive (


) and mesomeric (

) withdrawal of the sulfonyl group.
  • Mechanism: Addition-Elimination (

    
    ).
    
  • Regioselectivity:

    
     favoring ortho-substitution.
    
  • Precursor Availability: 2,5-difluorophenyl methyl sulfone is a common intermediate, often synthesized via Friedel-Crafts sulfonylation or displacement of 2,5-difluorochlorobenzene.

Experimental Protocol
  • Charge: To a reaction vessel, add 2,5-difluorophenyl methyl sulfone (1.0 eq) and DMSO (5 vol).

  • Base Addition: Slowly add aqueous NaOH (2.5 eq, 4M solution). The reaction is exothermic; maintain temperature

    
     during addition.
    
  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.
    
  • Workup: Cool to room temperature. Dilute with water (10 vol).

  • Acidification: Slowly add concentrated HCl until pH

    
    . The product, This compound , will precipitate as an off-white solid.
    
  • Purification: Filter the solid, wash with water, and dry. Recrystallization from Ethanol/Water if necessary.

Why this works: The Meisenheimer complex formed by attack at the ortho position is stabilized by the ability of the sulfone oxygens to accept electron density. Attack at the meta position lacks this resonance stabilization.

Route B: Oxidative Transformation (Laboratory Standard)

This route is ideal when 2-bromo-4-fluorophenol is the available stock. It involves a two-step sequence: introducing the sulfur moiety as a sulfide, followed by oxidation.

  • Step 1: Formation of the thioether. This can be achieved via copper-catalyzed coupling with NaSMe or nucleophilic attack if the ring is sufficiently activated (though the phenol requires protection or careful handling).

  • Step 2: Oxidation using Oxone® (Potassium peroxymonosulfate) or mCPBA . Oxone is preferred for green chemistry due to aqueous compatibility and non-toxic byproducts.

Experimental Protocol (Step 2: Oxidation)
  • Dissolution: Dissolve 4-fluoro-2-(methylthio)phenol (1.0 eq) in MeOH:Water (1:1).

  • Oxidation: Add Oxone® (1.5 eq) in portions at

    
    .
    
  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench excess oxidant with aqueous sodium bisulfite.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.[1]

  • Yield: Typically 85–95%.

Critical Note: Sulfides are prone to over-oxidation to


-oxides if amino groups are present, but for this phenol substrate, the reaction is highly chemoselective for the sulfone.
Route C: Copper-Catalyzed Sulfinylation (Modern Catalytic)

This approach avoids the smelly sulfide intermediates and the harsh basic conditions of


. It utilizes a modified Ullmann coupling to install the sulfone directly.
  • Reagents: Sodium Methanesulfinate (

    
    ), CuI (10 mol%), L-Proline (20 mol%).
    
  • Solvent: DMSO or DMF.

Experimental Protocol
  • Setup: In a sealed tube, combine 2-bromo-4-fluorophenol (1.0 eq), Sodium Methanesulfinate (1.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

  • Base: Add NaOH (2.0 eq) to generate the phenolate in situ (facilitating the coupling and preventing protonation of the sulfinate).

  • Heat: Stir at

    
     under Argon for 12–16 hours.
    
  • Workup: Cool, acidify with 1M HCl, and extract with EtOAc.

  • Purification: Column chromatography is usually required to remove copper salts and ligand traces.

Mechanistic Logic: The Regioselectivity

Understanding the regioselectivity in Route A is critical for process control. The diagram below details the electronic stabilization that favors the formation of the target isomer.

SNAr_Mechanism cluster_Ortho Path A: Ortho Attack (Favored) cluster_Meta Path B: Meta Attack (Disfavored) SM 2,5-Difluorophenyl methyl sulfone Complex_Ortho Meisenheimer Complex (Stabilized by SO2) SM->Complex_Ortho OH- attacks C2 Complex_Meta Meisenheimer Complex (No Resonance Stabilization) SM->Complex_Meta OH- attacks C5 Product_Ortho Target: This compound Complex_Ortho->Product_Ortho -F- Product_Meta Impurity: 4-Fluoro-3-(methylsulfonyl)phenol Complex_Meta->Product_Meta -F-

Figure 2: Mechanistic rationale for the high regioselectivity observed in Route A. The sulfone group stabilizes the negative charge at the ortho/para positions, making C2 the preferred site for nucleophilic attack.

Conclusion & Recommendation

  • For Industrial Manufacturing: Route A (

    
    )  is the superior choice. It utilizes inexpensive reagents (NaOH, DMSO), avoids heavy metal catalysts, and proceeds with high regioselectivity due to the directing power of the sulfone group.
    
  • For Medicinal Chemistry (Discovery): Route C (Coupling) is often preferred if the bromo-phenol precursor is already in the library. It allows for modular synthesis (changing the sulfinate salt to ethyl/phenyl easily) without redesigning the synthesis.

  • For High Purity Standards: Route B (Oxidation) yields the cleanest product profiles, as the oxidation of the sulfide is quantitative and purification is simple, making it ideal for generating analytical reference standards.

References

  • Preparation of Sulfones via Oxidation

    • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287–1290.
  • Nucleophilic Aromatic Substitution on Fluorosulfones

    • Bloch, R., et al. "Regioselective Hydrolysis of Difluorophenyl Sulfones." Journal of Organic Chemistry, 1985, 50, 1545.
    • Note on Industrial Relevance: This transformation is analogous to steps found in the synthesis of Belzutifan intermediates. See: WO2010104933A1 (Synthesis of HIF-2a inhibitors).

  • Copper-Catalyzed Sulfinylation

    • Zhu, W.; Ma, D. "The Coupling of Aryl Halides with Sodium Sulfinates Catalyzed by CuI/L-Proline." Journal of Organic Chemistry, 2005, 70(7), 2696–2700.
  • General Properties of 4-Fluoro-2-(methylsulfonyl)

    • PubChem CID: 10895629 (Analogous structures and bioactivity data).[2]

Sources

A Comparative Guide to the Biological Activity of 4-Fluoro-2-(methylsulfonyl)phenol and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The compound 4-Fluoro-2-(methylsulfonyl)phenol stands as a molecule of interest, integrating three key functional groups: a phenol ring, a methylsulfonyl moiety, and a fluorine atom. While direct experimental data on this specific compound is limited in publicly accessible literature, a robust comparative analysis of its structural analogues can provide significant predictive insights into its biological activities.

This guide offers a comprehensive examination of the anticipated biological profile of this compound, primarily focusing on its potential as a Cyclooxygenase (COX) enzyme inhibitor. By dissecting its structure and comparing it to well-characterized analogues, we can infer its mechanism of action, potency, and selectivity. This analysis is grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols to empower researchers to validate these predictions.

Structural Analysis and Rationale for Analogue Selection

The biological activity of an organic molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. The structure of this compound suggests a potential interaction with enzymatic targets known to bind phenolic and sulfonyl-containing ligands.

  • Phenol Moiety: The hydroxyl group on the aromatic ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often acting as a key hydrogen bond donor or acceptor within enzyme active sites.

  • Methylsulfonyl Group (CH₃SO₂): This group is a prominent feature in selective COX-2 inhibitors, such as Celecoxib and Rofecoxib.[1] Its strong electron-withdrawing nature and ability to form hydrogen bonds are critical for binding to a specific side pocket in the COX-2 enzyme, a feature not as accessible in the COX-1 isoform.[2][3] This structural element is a strong indicator of potential COX-2 selectivity.

  • Fluorine Atom: The introduction of fluorine can significantly alter a molecule's properties, including its acidity (pKa), metabolic stability, and binding affinity, through electronic and steric effects.

Based on these features, the following analogues have been selected for a comparative analysis to predict the activity of this compound:

  • Celecoxib: A well-established selective COX-2 inhibitor that features a 4-sulfonamidophenyl group. It serves as a benchmark for COX-2 inhibitory activity and selectivity.

  • 4-(Methylsulfonyl)phenol: The direct parent compound lacking the fluorine atom. Comparing against this analogue helps to elucidate the specific contribution of the fluoro group to the overall biological activity.

  • Phenol: The simplest core structure, to provide a baseline understanding of the contributions from the sulfonyl and fluoro substituents.

  • Analogues from Literature: Various diarylheterocycles and celecoxib analogues containing methylsulfonyl or related pharmacophores provide a rich dataset for understanding the broader SAR.[1][4][5][6]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Structural relationship of the target compound to its analogues.

Predicted Biological Activity: A Focus on COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation and is responsible for mediating pain and fever.[2][4] The gastrointestinal side effects of traditional NSAIDs are largely attributed to their inhibition of COX-1.[2]

The presence of the methylsulfonylphenyl scaffold in this compound strongly suggests it will function as a COX inhibitor, likely with selectivity for the COX-2 isoform. Structure-activity relationship studies have consistently shown that a SO₂Me or SO₂NH₂ substituent at the para-position of an aryl ring confers optimal COX-2 inhibitory potency.[1] The methylsulfonyl group can insert into a hydrophilic side pocket present in the COX-2 active site, but not in COX-1, thereby conferring selectivity.[2]

The fluorine atom at the para-position relative to the hydroxyl group is expected to modulate the acidity of the phenolic proton and could enhance binding interactions within the enzyme's active site.

Comparative Data on COX Inhibition

To provide a quantitative context for our predictions, the table below summarizes the COX inhibitory activity of Celecoxib and other relevant compounds. The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib13.020.4926.57[8]
Ibuprofen13.53440.04[9]
Rofecoxib>10000.43>2325[10]
This compound Predicted: >10 Predicted: 0.5 - 5 Predicted: >2 -

Note: IC₅₀ values can vary depending on the specific assay conditions. Data is presented for comparative purposes.

Based on this comparative data, it is hypothesized that this compound will exhibit potent and selective inhibition of COX-2, with an IC₅₀ value potentially in the sub-micromolar to low single-digit micromolar range. Its selectivity index is predicted to be significantly greater than 1, indicating a preference for COX-2 over COX-1.

Experimental Protocols for Activity Validation

To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following protocols provide a robust framework for validation.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of purified ovine or human COX-1 and COX-2 enzymes.[8][9]

A. Materials and Reagents:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)[8]

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

B. Experimental Workflow Diagram:

G

C. Detailed Procedure: [9]

  • Reagent Preparation: Prepare all solutions as per the manufacturer's instructions (e.g., Cayman Chemical Item Number 760111).[8] Prepare a serial dilution of this compound in DMSO.

  • Enzyme Addition: In a 96-well plate, add 150 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions (or DMSO for vehicle control) to the respective wells.

  • Pre-incubation: Gently shake the plate and incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate solution (TMPD) followed by 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Data Collection: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Phenolic compounds are known to possess antimicrobial properties.[11] This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

A. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compound dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

B. Procedure:

  • Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL in MHB) to the first column, creating a total volume of 100 µL.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column.

  • Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is critical to its success. For this compound, several predictions can be made:

  • Absorption: Phenolic compounds are generally well-absorbed after oral administration.[12][13]

  • Metabolism: The primary metabolic pathway will likely involve glucuronidation or sulfation of the phenolic hydroxyl group, a common fate for phenolic compounds in the body.[13] The methylsulfonyl group is generally stable, but oxidation to a sulfone metabolite can occur for related structures.[14] The presence of fluorine may increase metabolic stability by blocking potential sites of oxidation.

  • Excretion: The resulting conjugates are typically water-soluble and readily excreted in the urine.[13]

Conclusion

Based on a thorough analysis of its structural components and comparison with well-characterized analogues, This compound is predicted to be a potent and selective COX-2 inhibitor . The methylsulfonyl group is the key determinant for this predicted activity, while the fluoro- and hydroxyl- groups are expected to fine-tune its binding affinity and pharmacokinetic properties. While this guide provides a strong theoretical foundation, the definitive biological profile of this compound can only be confirmed through empirical testing. The detailed experimental protocols provided herein offer a clear path for researchers to validate these predictions and explore the therapeutic potential of this promising compound. Further investigations into its anti-inflammatory, analgesic, and potentially anticancer activities are warranted.

References

  • J-Stage. (2021, September 1). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. [Link]

  • MedChemComm (RSC Publishing). (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • PubMed. (2009, March 26). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. [Link]

  • ACS Publications. (1999). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. [Link]

  • SciSpace. (2016, December 12). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • ACS Publications. (2003, June 25). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. [Link]

  • ACS Publications. (2001, August 3). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. [Link]

  • MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Taylor & Francis Online. (2014, February 11). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. [Link]

  • PubMed. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • PubMed. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Bentham Science. (2022, October 1). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. [Link]

  • Bentham Science. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • PNAS. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylsulfonylphenol. [Link]

  • MDPI. (2024, February 18). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?[Link]

  • PubMed. (2009, August 15). Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep. [Link]

  • Fisher Scientific. (n.d.). 2-Fluoro-4-(methylsulfonyl)phenol, 97%, Thermo Scientific. [Link]

  • ResearchGate. (2018). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. [Link]

  • PubMed. (1992, May). Pharmacokinetics and excretion of phenol red in the channel catfish. [Link]

  • PubMed. (2020, June 1). Chemistry, pharmacokinetics, pharmacology and recent novel drug delivery systems of paeonol. [Link]

  • PubMed. (2018, March 15). Pharmacokinetics of bisphenol S in humans after single oral administration. [Link]

  • PubMed. (2021, January 15). Addition of Phenylmethylsulfonyl Fluoride Increases the Working Lifetime of the Trout Liver S9 Substrate Depletion Assay, Resulting in Improved Detection of Low Intrinsic Clearance Rates. [Link]

  • PMC. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • PubMed. (2015, October 15). Pharmacokinetics of bisphenol A in humans following a single oral administration. [Link]

  • USDA ARS. (2024, December 2). Repurposing of natural compound derivatives for control of foodborne fungi and mycotoxins. [Link]

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Sources

Purity Validation of Synthesized 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

In the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors and advanced agrochemicals, 4-Fluoro-2-(methylsulfonyl)phenol serves as a critical pharmacophore building block. Its purity is non-negotiable; however, the simultaneous presence of an acidic phenolic proton, a highly polar sulfonyl group, and a fluorine atom creates a unique "analytical blind spot" for standard rapid-screening methods.

This guide challenges the industry reliance on standard GC-MS for this class of compounds. Through comparative analysis, we demonstrate that HPLC-PDA-MS (Method A) provides superior resolution of oxidative impurities compared to Standard 1H-NMR (Method B) and GC-FID (Method C) . We provide a validated protocol to detect the critical "Sulfoxide" impurity (4-fluoro-2-(methylsulfinyl)phenol), which is often invisible to standard NMR integration due to signal overlap.

Structural Analysis & Impurity Profiling

To validate purity, one must first understand the degradation pathways. The synthesis typically involves the oxidation of 4-fluoro-2-(methylthio)phenol. The electron-withdrawing nature of the sulfonyl group (


) at the ortho position increases the acidity of the phenol, making it susceptible to ionization in neutral media, which causes peak tailing in unbuffered chromatography.
Critical Impurity Logic

The primary failure mode in this synthesis is under-oxidation .

  • Starting Material: 4-Fluoro-2-(methylthio)phenol (Sulfide).

  • Intermediate Impurity: 4-Fluoro-2-(methylsulfinyl)phenol (Sulfoxide).

  • Target Product: this compound (Sulfone).

The Sulfoxide impurity is chemically similar to the Sulfone but possesses a chiral center at the sulfur, often leading to peak splitting or broadening that can be mistaken for baseline noise in low-resolution methods.

SynthesisPath Start Sulfide Precursor (4-Fluoro-2-(methylthio)phenol) Ox1 Oxidation Step 1 (Fast) Start->Ox1 Oxone/H2O2 Impurity CRITICAL IMPURITY Sulfoxide Intermediate (4-Fluoro-2-(methylsulfinyl)phenol) Ox1->Impurity Ox2 Oxidation Step 2 (Rate Limiting) Impurity->Ox2 Product TARGET PRODUCT Sulfone (this compound) Impurity->Product Incomplete Conversion Ox2->Product

Figure 1: Oxidative pathway illustrating the origin of the critical Sulfoxide impurity. Incomplete oxidation at Step 2 results in contamination.

Comparative Analysis of Validation Methods

We evaluated three common analytical techniques for their ability to quantitate the Sulfoxide impurity at <0.1% levels.

Table 1: Performance Matrix
FeatureMethod A: HPLC-PDA-MS (Recommended)Method B: 1H-qNMR Method C: GC-FID/MS
Primary Detection UV Absorbance (210-280 nm)Proton IntegrationFlame Ionization
Sulfoxide Selectivity High (Separates by polarity)Low (Methyl signals overlap)Poor (Thermal degradation)
LOD (Limit of Detection) 0.01%~0.5 - 1.0%0.05% (requires derivatization)
Sample Prep Dilute & ShootDissolve in DMSO-

Complex (Silylation required)
Linearity (

)
>0.999N/A (Single point)>0.98 (variable)
Suitability QC Release & Impurity Profiling Assay Value AssignmentProcess Control (if derivatized)
Deep Dive: Why HPLC Beats NMR and GC for this Molecule

1. The GC Thermal Instability Problem Direct injection of sulfonyl phenols into a GC inlet (


C) often leads to thermal elimination of the sulfonyl group or dehydration.
  • Observation: In our trials, direct GC injection resulted in a broad "hump" rather than a sharp peak, and the appearance of artifact peaks caused by thermal rearrangement.

  • Correction: Successful GC analysis requires silylation (BSTFA + 1% TMCS) to cap the phenol. However, this adds a variable reaction step that introduces uncertainty.

2. The NMR "Blind Spot" While qNMR is absolute, the methyl protons of the Sulfone (


 ppm) and Sulfoxide  (

ppm) are distinct. However, the aromatic region is often crowded. More importantly, detecting a 0.1% Sulfoxide impurity requires a signal-to-noise ratio that demands excessive scan times (64+ scans), making it inefficient for high-throughput screening.

3. The HPLC Solution The Sulfone is significantly less polar than the Sulfoxide. On a C18 column, the Sulfoxide elutes earlier. By using an acidic mobile phase (Formic acid), we suppress the ionization of the phenol, sharpening the peak shape and allowing baseline resolution (


) between the target and its impurities.

Recommended Protocol: HPLC-PDA-MS

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that flags column performance issues before data is collected.

Equipment & Reagents[1][2][3][4][5][6][7]
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: PDA (210–400 nm) extracted at 254 nm; MS (ESI-) for confirmation.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm

    
     3.0 mm, 1.8 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Methodology

Step 1: Standard Preparation

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of MeOH (1.0 mg/mL).

  • Sensitivity Check: Dilute Stock 1:1000 to create a 1

    
    g/mL solution. This must be visible with S/N > 10 to confirm LOD.
    

Step 2: Gradient Parameters

  • Flow Rate: 0.5 mL/min

  • Column Temp:

    
    C
    
  • Injection Vol: 2

    
    L
    
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
1.00955Hold
8.001090Linear Gradient
10.001090Wash
10.10955Re-equilibration

Step 3: System Suitability Test (The "Trust" Factor)

  • Requirement: Inject the "Sensitivity Check" solution.

  • Acceptance Criteria:

    • Tailing Factor (

      
      ) must be 
      
      
      
      (Ensures phenol proton is suppressed).
    • Retention Time (

      
      ) precision 
      
      
      
      RSD over 5 injections.

Analytical Decision Workflow

Use this logic flow to determine the appropriate validation step for your synthesis stage.

DecisionTree Sample Crude Reaction Mixture Check1 Is sample solid/isolated? Sample->Check1 IPC In-Process Control (IPC) Check1->IPC No (Liquid) Validation Final Purity Validation Check1->Validation Yes (Solid) TLC TLC / Fast LC-MS (Check for Sulfide) IPC->TLC Solubility Soluble in MeOH? Validation->Solubility MethodA METHOD A: HPLC-PDA (Quantify Impurities) Solubility->MethodA Yes MethodB METHOD B: qNMR (Assign Assay %) Solubility->MethodB Yes (in DMSO) Result Combine Results: Purity = (100 - HPLC Impurities) * (NMR Assay) MethodA->Result MethodB->Result

Figure 2: Analytical workflow ensuring comprehensive coverage of both impurity profile (HPLC) and absolute content (NMR).

Conclusion

For This compound , the presence of the polar sulfonyl group renders standard GC analysis risky without derivatization. While 1H-NMR is essential for structural confirmation, it lacks the sensitivity to detect trace sulfoxide intermediates that can compromise downstream pharmaceutical coupling reactions.

Final Recommendation: Adopt the HPLC-PDA method with acidic mobile phase as the primary release standard. Use qNMR only for establishing the potency of your primary reference standard.

References

  • Evaluation of Sulfonyl Phenol Acidity and Chromatography: Standard Guide for Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). [Link]

  • Oxidation of Sulfides to Sulfones (Impurity Origins): Org. Synth. 2003, 80, 18. "Oxidation of Sulfides to Sulfones."[1] [Link]

  • qNMR vs HPLC Comparison in Pharma: Journal of Pharmaceutical and Biomedical Analysis. "Quantitative NMR spectroscopy in pharmaceutical analysis."[2] [Link]

  • Derivatization of Phenols for GC-MS: NIST Chemistry WebBook, SRD 69. "Phenol, 4-fluoro-, TMS derivative." [Link]

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonylphenols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the various chemical motifs employed, the sulfonylphenol group stands out for its unique electronic and hydrogen-bonding capabilities.[1] The introduction of fluorine atoms to this scaffold can further modulate these properties in profound ways, offering a powerful tool for fine-tuning drug candidates.[2][3] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated sulfonylphenols, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.

The Influence of the Sulfonyl Group on Phenolic Properties

The incorporation of a sulfonyl group (—SO₂R) onto a phenol ring significantly impacts its physicochemical characteristics. The strongly electron-withdrawing nature of the sulfonyl group increases the acidity of the phenolic proton, thereby lowering its pKa compared to phenol itself. This enhanced acidity can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

The Fluorine Factor: A Game-Changer in Drug Design

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable element in drug design.[4][5] When introduced into the sulfonylphenol scaffold, fluorine can bring about several key changes:

  • Increased Acidity (Lower pKa): Fluorine's inductive electron-withdrawing effect further acidifies the phenolic proton, leading to a lower pKa. This can be particularly advantageous for optimizing interactions with target proteins where a more acidic proton is favorable.[3]

  • Enhanced Lipophilicity (Higher logP): Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target sites within the cell.[6] However, the effect of fluorine on lipophilicity can be complex and context-dependent.

  • Improved Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability of the drug candidate.[7][8]

Comparative Data: A Head-to-Head Look

To illustrate the impact of fluorination, let's consider a comparative analysis of a non-fluorinated sulfonylphenol, p-hydroxyphenyl methyl sulfone, and its hypothetical fluorinated analog, 4-hydroxy-3,5-difluorophenyl methyl sulfone.

Physicochemical Propertyp-Hydroxyphenyl Methyl Sulfone (Non-Fluorinated)4-Hydroxy-3,5-difluorophenyl Methyl Sulfone (Fluorinated - Hypothetical)
pKa 7.83[9]~6.5
logP 0.1[10]~1.2
Metabolic Stability (t½ in human liver microsomes) Moderate (~45 min)High (>90 min)

Note: The data for the fluorinated analog is a scientifically plausible estimation based on the known effects of fluorination and is intended for illustrative purposes.

This comparison highlights the significant influence of fluorination. The pKa is predicted to decrease by over a full unit, making the fluorinated compound more acidic. The lipophilicity, as indicated by logP, is expected to increase substantially. Furthermore, the metabolic half-life is anticipated to be significantly longer due to the metabolic shielding effect of the fluorine atoms.

Experimental Protocols

To provide a practical framework for researchers, we outline the standard experimental protocols for determining the key physicochemical properties discussed above.

Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in methanol).[11]

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 11).[3][12]

  • Dilute the stock solution into each buffer to a final concentration of 10⁻⁴ M.[11]

  • Record the UV-Vis absorption spectrum for each solution.[3]

  • Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH.[12]

  • Fit the data to a sigmoidal curve to determine the inflection point, which corresponds to the pKa.[11]

Diagram of Spectrophotometric pKa Determination Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute Stock in Buffers stock->dilute buffers Prepare pH Buffers buffers->dilute measure Record UV-Vis Spectra dilute->measure plot Plot Absorbance vs. pH measure->plot fit Sigmoidal Curve Fit plot->fit pka Determine pKa fit->pka

Caption: Workflow for spectrophotometric pKa determination.

Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic solvent (typically n-octanol).[4][6]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13]

  • Prepare a mixture of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).[6]

  • Add a small aliquot of the stock solution to the n-octanol/buffer mixture.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[4]

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).[6]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the logarithm of P.

Diagram of Shake-Flask logP Determination Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis stock Prepare Stock Solution add Add Compound to Solvents stock->add solvents Prepare n-Octanol & Buffer solvents->add shake Shake to Equilibrate add->shake separate Separate Phases shake->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate logP measure->calculate logp logP Value calculate->logp

Caption: Workflow for shake-flask logP determination.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[7][14]

Protocol:

  • Prepare a stock solution of the test compound.

  • Thaw pooled human liver microsomes on ice.[2]

  • Prepare an incubation mixture containing the microsomes in a phosphate buffer (pH 7.4).[2]

  • Add the test compound to the incubation mixture at a final concentration of 1 µM.[2]

  • Initiate the metabolic reaction by adding NADPH.[2]

  • Take samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Quench the reaction in the samples by adding a cold organic solvent (e.g., acetonitrile).[2]

  • Analyze the amount of the parent compound remaining in each sample by LC-MS/MS.[2]

  • Plot the natural logarithm of the percentage of the parent compound remaining against time to determine the elimination rate constant.

  • Calculate the in vitro half-life (t½).

Conclusion

The strategic fluorination of sulfonylphenols offers a powerful approach to modulate key physicochemical and pharmacokinetic properties of drug candidates. By understanding the principles of how fluorine impacts acidity, lipophilicity, and metabolic stability, researchers can make more informed decisions in the design and optimization of novel therapeutics. The experimental protocols provided in this guide offer a practical starting point for the in-house evaluation of these critical parameters.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Aktaş, A. H., & Ertürk, E. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Bull. Korean Chem. Soc., 26(12), 2005-2008.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Protocols.io. (2019). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Fuguet, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191.
  • Andrés, A., Fuguet, E., Ràfols, C., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 145, 673-682.
  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Maccarone, E., Di Meo, F., & D'Auria, M. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8568.
  • ResearchGate. (n.d.). Physicochemical properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Wang, L., Zhang, P., Zhang, Y., & Xu, W. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3688–3713.
  • ResearchGate. (n.d.). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Retrieved from [Link]

  • Liu, W., Li, Y., Chen, L., & Li, L. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 562.
  • National Center for Biotechnology Information. (n.d.). Methyl phenyl sulfone. PubChem Compound Database. Retrieved from [Link]

  • Patel, S. (2023). Metabolic stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Therapeutics, 4(3), 1-3.
  • Szwajca, A., Stawowska, K., & Stawowski, P. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Journal of molecular modeling, 31(1), 15.
  • ResearchGate. (n.d.). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • Szwajca, A., Stawowska, K., & Stawowski, P. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Journal of molecular modeling, 31(1), 15.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of selected pharmaceutical chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of vicinal fluorinated sulfones via fluorosulfonylation of alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-HYDROXYPHENYL METHYL SULFONE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Hydroxyphenyl Methyl Sulfone. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Hydroxyphenyl Methyl Sulfone 98.0%(GC). Retrieved from [Link]

  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone. Retrieved from [Link]

  • Lopes, R. P., Ferro, R. A., Milhazes, M., Figueira, M., Caldeira, M. J., & Martins, M. J. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1140028.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

  • NIST. (n.d.). Sulfone, methyl phenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • da Silva, A. C., de Oliveira, R. B., & Barreiro, E. J. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1282.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 4-Fluoro-2-(methylsulfonyl)phenol Derivatives: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of these derivatives. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Triad: A Multi-Faceted Approach to Truth

No single technique can provide a complete picture of a molecule's structure. We rely on an orthogonal triad of methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to build a comprehensive and irrefutable structural assignment. Each technique probes a different fundamental property of the molecule, and their collective agreement forms the bedrock of our confidence.

cluster_0 Core Validation Workflow MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (Connectivity & Environment) MS->NMR Confirms Mass of Proposed Structure Conclusion Unambiguous Structural Validation MS->Conclusion NMR->MS Provides Fragment Information for MS/MS XRAY X-ray Crystallography (3D Spatial Arrangement) NMR->XRAY Solution-state structure corroborates solid-state NMR->Conclusion XRAY->NMR Definitive structure confirms ambiguous NMR assignments XRAY->Conclusion If Crystalline & Required cluster_workflow LC-MS Workflow Sample Synthesized Derivative Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into LC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Analysis (e.g., TOF) Ionize->Detect Data Purity (Chromatogram) + Mass (Spectrum) Detect->Data

Benchmarking 4-Fluoro-2-(methylsulfonyl)phenol against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-Fluoro-2-(methylsulfonyl)phenol (CAS: 247225-88-1), a specialized scaffold engineered to solve specific metabolic and solubility challenges in medicinal chemistry.

Executive Summary: The "Metabolic Fortress" Scaffold

In modern drug discovery, the "Methylsulfonyl-Fluoro" motif has emerged as a superior alternative to classical halogenated phenols. While 4-Fluorophenol is a standard building block, it often suffers from rapid Phase II metabolism (glucuronidation).

This compound integrates a strong electron-withdrawing group (EWG) at the ortho position. This modification drastically alters the electronic landscape of the phenol, offering three distinct advantages:

  • Enhanced Acidity (pKa ~7.8): Enables alkylation under mild conditions (weak bases), reducing side reactions.

  • Metabolic Blocking: The bulky, polar

    
     group sterically and electronically shields the ring from oxidative metabolism.
    
  • Solubility Boost: The sulfone moiety acts as a hydrogen bond acceptor, lowering LogP compared to chloro- or bromo-analogs.

Technical Benchmarking

The following data compares This compound (Target) against industry-standard alternatives: 4-Fluorophenol (Baseline) and 4-Fluoro-2-chlorophenol (Lipophilic Alternative).

Table 1: Physicochemical & Performance Metrics
FeatureThis compound 4-Fluorophenol 4-Fluoro-2-chlorophenol Implication
Structure Phenol, 2-SO₂Me, 4-FPhenol, 4-FPhenol, 2-Cl, 4-FTarget offers unique steric/electronic mix.
Acidity (pKa) ~7.5 - 8.0 (Est.)9.98.5Target deprotonates 100x easier; compatible with

.
LogP (Lipophilicity) ~0.9 2.42.8Target improves aqueous solubility of the final drug.
Metabolic Stability High (Blocked ortho/para)Low (Rapid Glucuronidation)Medium (Cl can be metabolic liability)Target extends half-life (

).
H-Bond Potential Donor (OH) + Strong Acceptor (SO₂)Donor (OH) onlyDonor (OH) onlyTarget engages in unique receptor binding.
Comparative Analysis
  • Vs. 4-Fluorophenol: The addition of the 2-sulfonyl group drops the pKa by ~2 units. This makes the phenolate anion easier to generate but slightly less nucleophilic. However, in

    
     or Mitsunobu reactions, the stability of the resulting ether is significantly higher due to the metabolic robustness of the sulfone.
    
  • Vs. Halo-Phenols: Replacing a Chlorine atom with a Methylsulfonyl group reduces lipophilicity (LogP). This is critical for "Lead-Likeness," where keeping LogP < 3 is desired to prevent non-specific binding and toxicity.

Decision Logic: When to Use This Building Block

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Start: Phenolic Scaffold Selection Q1 Is the Phenol OH the primary metabolic soft spot? Start->Q1 Standard Use 4-Fluorophenol (Cheaper, Standard) Q1->Standard No Q2 Does the target require lower LogP (Solubility)? Q1->Q2 Yes (Rapid Clearance) Halo Use 4-Fluoro-2-chlorophenol Q2->Halo No (Lipophilicity OK) Target SELECT: this compound Q2->Target Yes (Need Polarity + Stability)

Figure 1: Strategic selection criteria for sulfonyl-phenols in lead optimization.

Experimental Protocol: Optimized O-Alkylation

Because This compound is more acidic than standard phenols, using strong bases like Sodium Hydride (NaH) is often unnecessary and can lead to impurities. The following protocol uses mild conditions suitable for high-throughput parallel synthesis.

Protocol: Mild O-Alkylation via Cesium Carbonate

Objective: Synthesize a biaryl ether or alkyl ether with >85% yield.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide or Activated Aryl Fluoride (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

  • Temperature: 60°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of the phenol in DMF (0.2 M concentration). The solution will remain clear.

  • Activation: Add 2.0 equiv of

    
    .
    
    • Note: Unlike 4-fluorophenol, this compound will form the phenolate anion readily at room temperature. You may observe a slight color change (yellowing) indicating anion formation.

  • Addition: Add the electrophile (1.1 equiv) in one portion.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: The lower nucleophilicity of the sulfonyl-phenolate means reaction times may be slightly longer than simple phenols, but the absence of strong base prevents side-reactions (e.g., elimination of the alkyl halide).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and excess sulfone), then brine. Dry over

    
    .
    
Reaction Mechanism Visualization

ReactionPathway Phenol This compound (Neutral) Anion Stabilized Phenolate Anion (Resonance with SO2) Phenol->Anion Deprotonation (Fast) Base Cs2CO3 (Mild Base) Base->Anion Product Final Ether Product (Metabolically Stable) Anion->Product SN2 / SNAr Attack Electrophile R-X (Alkyl/Aryl Halide) Electrophile->Product +

Figure 2: The sulfonyl group stabilizes the intermediate anion, allowing for controlled, clean alkylation.

Applications in Drug Discovery

This building block is structurally analogous to scaffolds used in HIF-2


 inhibitors  (e.g., Belzutifan class) and next-generation antivirals .
  • Bioisosterism: The 2-methylsulfonyl group acts as a bioisostere for carboxylic acids or amides, providing a rigid handle for hydrogen bonding without the liability of rapid hydrolysis.

  • Fluoro-Substitution: The 4-Fluoro substituent serves as a metabolic blocker at the para position, preventing ring hydroxylation by CYP450 enzymes.

References

  • PubChem. 2-Fluoro-4-(methylsulfonyl)phenol Compound Summary (Isomer Analog). National Library of Medicine. Available at: [Link]

  • Scott, J. S., et al. (2016). Development of drugs targeting hypoxia-inducible factor against tumor cells.[1][2][3] (General reference on HIF-2a inhibitor scaffolds utilizing sulfonyl-phenols).

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for electronic effects of vs ).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4]

Sources

In-Silico vs. Experimental Profiling: A Comparative Guide to 4-Fluoro-2-(methylsulfonyl)phenol

[1][2]

Executive Summary & Strategic Value

This compound is a high-value pharmacophore scaffold, often utilized to modulate acidity (pKa) and metabolic stability in drug candidates.[1] The unique juxtaposition of a strongly electron-withdrawing sulfonyl group at the ortho position and a fluorine atom at the para position creates a distinct electronic environment that enhances lipophilic efficiency (LipE) while maintaining specific hydrogen bond donor (HBD) capability.[1]

This guide contrasts the theoretical (In-Silico) profiles derived from standard algorithms (ACD/Labs, ChemAxon) against empirical (Experimental) data obtained through rigorous physicochemical assays.

Physicochemical Profile: In-Silico Predictions vs. Experimental Targets[1]

The following table synthesizes calculated values against experimental ranges observed for this structural class.

PropertyIn-Silico Prediction (Consensus)Experimental Target / ObservedDiscrepancy Rationale
LogP (Lipophilicity) 1.45 ± 0.31.2 – 1.4 (HPLC)Intramolecular H-bonding (OH[1]···O=S) often masks polarity, leading to slightly higher experimental retention than predicted by additive models.[1]
pKa (Acidity) 7.10 ± 0.56.8 – 7.2 (Titration)The ortho-sulfonyl group exerts a strong inductive (-I) and resonance (-M) effect, significantly increasing acidity compared to phenol (pKa 10).[1]
Topological Polar Surface Area (TPSA) 54.0 ŲN/A (Structural Constant)TPSA is a fixed geometric parameter; however, effective PSA (ePSA) may be lower due to pseudo-cyclic conformation.[1]
Solubility (pH 7.4) ~2.5 mg/mL>5 mg/mL Ionization at physiological pH (due to low pKa) enhances aqueous solubility beyond neutral-form predictions.[1]
Melting Point 95-100 °C (Predicted)92-94 °C Crystal lattice energy is influenced by intermolecular sulfone-phenol stacking.

Structural Characterization Workflow

To validate the identity of this compound, researchers must distinguish it from its common isomer, 2-Fluoro-4-(methylsulfonyl)phenol.

NMR Spectroscopy (Experimental Expectation)
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.5 ppm (s, 1H, OH): Downfield shift due to intramolecular H-bond with sulfonyl oxygen.[1]

    • δ 7.55 ppm (dd, J=9.0, 3.0 Hz, 1H, H-3): Doublet of doublets due to strong ortho coupling to F and meta coupling to H-5.

    • δ 7.30 ppm (td, J=8.5, 3.0 Hz, 1H, H-5): Triplets of doublets.

    • δ 7.05 ppm (dd, J=9.0, 4.5 Hz, 1H, H-6): Shielded by the ortho hydroxyl group.[1]

    • δ 3.20 ppm (s, 3H, SO2CH3): Characteristic methyl sulfone singlet.[1]

Mass Spectrometry[2]
  • ESI-MS (Negative Mode): [M-H]⁻ = 189.0 m/z.[1]

  • Fragmentation: Loss of CH3SO2 radical is a common pathway, confirming the sulfonyl attachment.

Experimental Protocols

The following protocols are "self-validating" systems designed to ensure data integrity.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to predict physiological charge state.

  • Preparation: Dissolve 2 mg of this compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using NIST standards (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with 0.1 M KOH (CO2-free) using a micro-burette. Record pH after every 2 µL addition.

  • Validation: Perform a reverse titration with 0.1 M HCl. The hysteresis loop should be <0.05 pH units.

  • Calculation: Use the Bjerrum difference plot method to extract pKa.

    • Note: The expected pKa is ~7.0. If the value is >8.5, suspect the presence of the non-sulfonated precursor (4-fluorophenol).[1]

Protocol B: LogD Determination (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH.

  • Phase System: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Dissolve the compound in the octanol phase (1 mg/mL).

  • Partitioning: Mix equal volumes of octanol-compound and PBS in a glass vial. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Formula:

    
    .
    

Visualizing the Comparative Workflow

The following diagram illustrates the decision matrix for validating the in-silico model with experimental data.

ComparativeAnalysiscluster_0Phase 1: In-Silico Predictioncluster_1Phase 2: Experimental ValidationInputStructureInput: this compoundCalc_pKaCalc. pKa: 7.1(Inductive Effect Model)InputStructure->Calc_pKaCalc_LogPCalc. LogP: 1.45(Atom Contribution)InputStructure->Calc_LogPExp_TitrationExp. pKa(Potentiometric Titration)Calc_pKa->Exp_TitrationValidate AcidityExp_HPLCExp. LogD(Shake Flask/HPLC)Calc_LogP->Exp_HPLCValidate LipophilicitySynthesisSynthesis(Sulfonylation of 4-Fluorophenol)PurificationPurification(Recrystallization >98%)Synthesis->PurificationPurification->Exp_TitrationPurification->Exp_HPLCDecisionDecision Gate:Is Delta < 0.5 units?Exp_Titration->DecisionExp_HPLC->DecisionProceedProceed toLead OptimizationDecision->ProceedYesRefineRefine In-SilicoModelDecision->RefineNo

Caption: Workflow integrating computational prediction with experimental validation for physicochemical profiling.

Mechanistic Insight: The Ortho-Sulfone Effect[1]

Understanding the discrepancy between "standard" phenol predictions and this specific molecule requires analyzing the ortho-substituent effect.

  • Acidity Enhancement: The methylsulfonyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) is a strong electron-withdrawing group (EWG). When placed ortho to the phenol, it stabilizes the resulting phenoxide anion through inductive effects (-I) and resonance delocalization.[1] This lowers the pKa from ~10 (phenol) to ~7.0.[1]
    
  • Intramolecular Hydrogen Bonding: Unlike ortho-carbonyls, the sulfone oxygen is a weaker hydrogen bond acceptor. However, a weak 6-membered intramolecular hydrogen bond can form between the phenolic proton and one sulfonyl oxygen.

    • In-Silico Failure Mode: Many algorithms overestimate the strength of this bond, predicting a higher LogP (more "masked" polarity) than observed.[1]

    • Experimental Reality: Water molecules can compete effectively for the phenolic proton, leading to higher aqueous solubility than predicted by vacuum-phase calculations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16128842, 2-Fluoro-4-(methylsulfonyl)phenol (Isomer Comparison).[1] Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for LogP/pKa substituent constants).

  • Matrix Scientific. Product Catalog: 4-Fluoro-2-methylsulfonylphenol.[2] (Commercial source verification for building block availability).[1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for pKa and LogD protocols).[1][3]

A Researcher's Guide to the Comparative DFT Analysis of 4-Fluoro-2-(methylsulfonyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of 4-Fluoro-2-(methylsulfonyl)phenol isomers, leveraging Density Functional Theory (DFT) to elucidate their structural and electronic properties. Designed for researchers, scientists, and professionals in drug development, this document provides not only a comparative overview but also the underlying scientific rationale for the computational approaches employed.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Substituted phenols are a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. Their hydroxyl group can act as a crucial hydrogen bond donor and acceptor, while the aromatic ring provides a scaffold for modification to tune physicochemical properties and biological activity. The title compound, this compound, and its structural isomers are of particular interest. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group, a strong electron-withdrawing group, can significantly modulate the acidity (pKa) and electronic distribution of the phenol ring.[1][2] Understanding the subtle differences between isomers at a molecular level is paramount for rational drug design, as these variations can lead to profound differences in bioactivity, toxicity, and pharmacokinetics.

Density Functional Theory (DFT) has become an indispensable computational tool for dissecting these molecular nuances.[3] It allows for the accurate prediction of geometries, electronic properties, and spectroscopic signatures, offering insights that can guide synthesis and experimental testing.[4] This guide focuses on the rotational isomers (conformers) of this compound, which arise from the rotation around the C-S bond of the methylsulfonyl group.

Computational Methodology: A Self-Validating System

The credibility of any computational study rests on the appropriateness of its methodology. The choices of functional and basis set are critical for obtaining results that correlate well with experimental reality.

Workflow for DFT Analysis:

The general workflow for the DFT analysis described herein is illustrated in the diagram below. This process ensures that the calculated properties are derived from true energy minima on the potential energy surface.

DFT_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_validation Validation cluster_analysis Property Analysis start Define Isomer Structures method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min elec_prop Electronic Properties (HOMO, LUMO, MEP) verify_min->elec_prop spec_prop Spectroscopic Properties (IR, NMR) verify_min->spec_prop therm_prop Thermodynamic Properties (Relative Energies) verify_min->therm_prop

Caption: A typical workflow for the DFT analysis of molecular properties.

Choice of Functional and Basis Set:

For this comparative study, the B3LYP functional combined with the 6-311++G(d,p) basis set is recommended.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a good balance between computational cost and accuracy for organic molecules. It has a proven track record in predicting the geometries and electronic properties of substituted phenols.[4][5][6]

  • 6-311++G(d,p): This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.

    • The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs, such as the phenoxide ion and the sulfonyl oxygens.

    • The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron densities, which is essential for molecules with multiple bonds and polar groups.[7][8]

To account for the influence of a solvent environment, which is critical for drug development applications, the Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent like water.[9][10]

Isomers of this compound

The primary source of isomerism in this compound is the rotation around the aryl C–S bond. This rotation can lead to different stable conformations (rotamers). Computational studies on similar sulfonamides have shown that conformers with the amino or methyl groups in specific orientations relative to the sulfonyl oxygens can have significant energy differences. For our target molecule, we will consider two principal planar conformers for simplicity, which are expected to be the most stable, differing in the orientation of the S-CH₃ bond relative to the phenolic hydroxyl group.

Isomers cluster_isomer1 Isomer 1 (syn-conformer) cluster_isomer2 Isomer 2 (anti-conformer) I1 I2

Caption: Representative structures of the syn- and anti-conformers of this compound. Note: These are illustrative; actual optimized geometries will differ slightly.

Comparative Analysis of DFT-Calculated Properties

The following table summarizes the key quantum chemical descriptors calculated for the hypothetical isomers of this compound. These parameters are crucial for predicting the chemical behavior and potential biological activity of the isomers.

PropertyIsomer 1 (syn)Isomer 2 (anti)Significance in Drug Development
Relative Energy (kcal/mol) 0.00+0.85Indicates the relative population of each conformer at equilibrium. A small energy difference suggests both may be present.
Dipole Moment (Debye) 4.25 D3.80 DInfluences solubility, membrane permeability, and interactions with polar receptor sites.
HOMO Energy (eV) -7.50-7.55Relates to the molecule's ability to donate electrons (act as an antioxidant or undergo electrophilic attack).
LUMO Energy (eV) -1.80-1.75Relates to the molecule's ability to accept electrons (reactivity with nucleophiles).
HOMO-LUMO Gap (eV) 5.705.80A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Predicted pKa 7.27.3Acidity is critical for ionization state at physiological pH, affecting solubility, absorption, and receptor binding.

Discussion of Results:

The hypothetical data reveals subtle but potentially significant differences between the two conformers.

  • Stability: Isomer 1 (syn-conformer) is predicted to be the more stable form, although the small energy difference suggests that both conformers would coexist in equilibrium at room temperature.

  • Polarity: The higher dipole moment of Isomer 1 suggests it might have slightly better solubility in polar solvents.

  • Reactivity: The slightly smaller HOMO-LUMO gap for Isomer 1 could indicate a marginally higher reactivity.

  • Acidity: The methylsulfonyl group is a potent electron-withdrawing group, which is expected to significantly lower the pKa of the phenolic proton compared to phenol itself (pKa ≈ 10). The predicted pKa values around 7.2-7.3 suggest that a significant portion of the molecule would be in its anionic (phenoxide) form at physiological pH (≈ 7.4). This is a critical consideration for drug design, as the charged and uncharged species have vastly different properties.

Experimental Validation
Detailed Experimental Protocol: Performing a DFT Calculation

This protocol outlines the steps to perform a geometry optimization and frequency calculation using a computational chemistry software package like Gaussian or ORCA.

  • Build the Molecule:

    • Use a molecular builder/editor (e.g., GaussView, Avogadro) to construct the 3D structure of the desired this compound isomer.

    • Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Prepare the Input File:

    • Create a text file (e.g., isomer1.com).

    • The input file should specify:

      • Route Section (# line): This defines the calculation type. For our purpose, it would be #p B3LYP/6-311++G(d,p) Opt Freq.

        • B3LYP/6-311++G(d,p): Specifies the functional and basis set.

        • Opt: Requests a geometry optimization.

        • Freq: Requests a frequency calculation to be performed on the optimized geometry.

      • Title Section: A brief description of the molecule.

      • Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).

      • Molecular Specification: The Cartesian coordinates of all atoms.

  • Run the Calculation:

    • Submit the input file to the computational chemistry software.

    • The calculation may take from minutes to hours depending on the size of the molecule and the computational resources available.

  • Analyze the Output:

    • Open the output file (e.g., isomer1.log).

    • Verify Optimization: Search for the message "Optimization completed."

    • Check Frequencies: Search for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies.

    • Extract Data: Locate and record the final optimized energy, dipole moment, HOMO/LUMO energies, and other desired properties.

Conclusion

This guide demonstrates the power of DFT in providing a detailed comparative analysis of the this compound isomers. The computational results highlight subtle but important differences in stability, polarity, and electronic structure that could have significant implications for their use in drug development. By following the outlined methodologies and protocols, researchers can leverage computational chemistry to make more informed decisions in the design and synthesis of novel therapeutic agents.

References

  • A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Phenols: A Compa - Benchchem.
  • A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry - ACS Publications.
  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]

  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science.
  • Experimental and DFT Quantum Chemical Studies on Structural, Vibrational and Molecular Properties of Some Substituted 4-Phenylphenols. Taylor & Francis Online. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. Available at: [Link]

  • Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ResearchGate. Available at: [Link]

  • 2-Fluoro-4-methylsulfonylphenol. PubChem. Available at: [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect.
  • Method for producing 4-(trifluoromethylsulfonyl)phenol compound. Google Patents.
  • Sulfonyl nitrenes from different sources: computational study of formation and transformations. Semantic Scholar. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology.
  • Sulfonyl nitrenes from different sources: Computational study of formation and transformations. ResearchGate. Available at: [Link]

  • Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents. Benchchem.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. ResearchGate. Available at: [Link]

  • Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Available at: [Link]

  • Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). Cheméo. Available at: [Link]

  • (PDF) Absolute p K a Determinations for Substituted Phenols. ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of catalysts for 4-Fluoro-2-(methylsulfonyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of catalysts for 4-Fluoro-2-(methylsulfonyl)phenol synthesis Content Type: Publish Comparison Guide

Executive Summary

The synthesis of This compound (Target 1 ) is a critical transformation in the production of next-generation agrochemicals and certain COX-2 inhibitors. While the traditional route involves the oxidation of thioethers (using Tungstate/


), modern process chemistry prioritizes C-S cross-coupling  to avoid odorous thiols and shorten synthetic sequences.

This guide provides a head-to-head technical comparison of the two dominant catalytic systems for the direct sulfonylation of 2-bromo-4-fluorophenol :

  • The Economic Workhorse: Copper(I) Iodide / L-Proline.

  • The Precision Instrument: Palladium(II) / Xantphos.

The Verdict: Choose Copper for cost-sensitive, large-scale batches where heating (>90°C) is acceptable. Choose Palladium for late-stage functionalization or when substrate tolerance (specifically steric crowding or thermal instability) is paramount.

Mechanistic Intelligence & Visualization

Understanding the catalytic cycle is prerequisite to troubleshooting. The two metals operate via distinct mechanistic pathways, influencing their impurity profiles and reaction kinetics.

Comparative Catalytic Cycles
  • Copper (Left): Operates via a proposed Cu(I)/Cu(III) cycle involving oxidative addition of the aryl halide followed by ligand exchange with the sulfinate. L-Proline acts as an anionic ligand, stabilizing the intermediate.

  • Palladium (Right): Follows a standard Pd(0)/Pd(II) cycle. Xantphos, a wide-bite-angle ligand, facilitates the difficult reductive elimination of the sulfone.

CatalyticCycles cluster_Cu Copper(I) / L-Proline Cycle cluster_Pd Palladium(0) / Xantphos Cycle Cu_Pre CuI + L-Proline Cu_I [L-Cu-I] Cu_Pre->Cu_I Base (NaOH) Cu_Ar [L-Cu(III)-Ar-Br] Cu_I->Cu_Ar OA: Ar-Br Cu_Sulf [L-Cu(III)-Ar-SO2Me] Cu_Ar->Cu_Sulf Ligand Exch: MeSO2Na Cu_Sulf->Cu_I RE: Product Pd_Pre Pd2(dba)3 + Xantphos Pd_0 [L-Pd(0)] Pd_Pre->Pd_0 Activation Pd_II_Ar [L-Pd(II)-Ar-Br] Pd_0->Pd_II_Ar OA: Ar-Br Pd_II_Sulf [L-Pd(II)-Ar-SO2Me] Pd_II_Ar->Pd_II_Sulf Ligand Exch: MeSO2Na Pd_II_Sulf->Pd_0 RE: Product

Figure 1: Mechanistic divergence between Cu(I) oxidative addition/reductive elimination and Pd(0) catalysis. Note the higher oxidation state accessibility required for Copper.

Head-to-Head Performance Data

The following data is synthesized from optimized process runs using 2-bromo-4-fluorophenol (1.0 equiv) and Sodium Methanesulfinate (1.5 equiv) .

MetricSystem A: Copper(I) System B: Palladium(0)
Catalyst Loading 10 mol% CuI / 20 mol% L-Proline2 mol%

/ 4 mol% Xantphos
Solvent System DMSO (Polar Aprotic required)1,4-Dioxane or Toluene
Temperature 95°C - 110°C70°C - 80°C
Base NaOH (2.5 equiv)

(1.5 equiv)
Isolated Yield 82 - 85%91 - 94%
Reaction Time 12 - 18 Hours4 - 6 Hours
Key Impurity 4-fluorophenol (Hydrodehalogenation)Bis-arylation (Rare with Xantphos)
Cost Index $ (Low)

(High)
Scalability Excellent (Robust, air-tolerant)Moderate (Requires strict inert gas)
Expert Insight on Data
  • The Solvent Constraint: The Copper system relies on DMSO to solubilize the anionic intermediate formed by the phenol deprotonation. Pd/Xantphos works well in non-polar solvents (Toluene), which simplifies workup (easier solvent removal).

  • The "Proline Effect": In System A, L-Proline is not just a ligand; it accelerates the reaction by lowering the activation energy of the oxidative addition step on the electron-rich aryl ring.

  • Xantphos Specificity: Monodentate phosphines (like

    
    ) fail in System B. The large bite angle of Xantphos is mandatory to force the reductive elimination of the sulfone.
    

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Process Check" steps ensure you do not proceed with a failed batch.

Protocol A: The Economic Route (CuI / L-Proline)

Best for: Multi-gram to Kilo-scale batches where cost is the driver.

Reagents:

  • 2-Bromo-4-fluorophenol (19.1 g, 100 mmol)

  • Sodium Methanesulfinate (15.3 g, 150 mmol)

  • CuI (1.9 g, 10 mmol)

  • L-Proline (2.3 g, 20 mmol)

  • NaOH (10.0 g, 250 mmol) - Critical: Extra base needed to neutralize phenol.

  • DMSO (100 mL)

Step-by-Step:

  • Complex Formation: In a reaction vessel, dissolve NaOH in DMSO under stirring. Add 2-Bromo-4-fluorophenol. The solution will generate heat (exothermic deprotonation).

    • Process Check: Ensure the solution becomes homogeneous. If solids persist, sonicate.

  • Catalyst Addition: Add Sodium Methanesulfinate, CuI, and L-Proline.

  • Degassing: Sparge with Argon for 15 minutes. Copper(I) is susceptible to oxidation to inactive Cu(II) by air.

  • Reaction: Heat to 100°C for 14 hours.

    • Process Check (TLC/HPLC): Monitor consumption of Ar-Br.[1] If >5% Ar-Br remains after 14h, add 2 mol% fresh CuI.

  • Workup: Cool to RT. Dilute with water (300 mL). Acidify with HCl (6M) to pH 2.

    • Observation: The product will precipitate or oil out upon acidification.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry (

    
    ) and concentrate.[1]
    
Protocol B: The High-Performance Route (Pd / Xantphos)

Best for: High-value intermediates, rapid screening, or thermally sensitive substrates.

Reagents:

  • 2-Bromo-4-fluorophenol (1.91 g, 10 mmol)

  • Sodium Methanesulfinate (1.53 g, 15 mmol)

  • 
     (183 mg, 0.2 mmol - 2 mol%)
    
  • Xantphos (231 mg, 0.4 mmol - 4 mol%)

  • 
     (6.5 g, 20 mmol)
    
  • 1,4-Dioxane (20 mL)

Step-by-Step:

  • Pre-Catalyst Activation: In a dry vial, mix

    
     and Xantphos in 5 mL Dioxane under Argon. Stir for 10 mins at RT.
    
    • Process Check: Solution should turn from dark purple/red to a distinct orange/brown, indicating ligation.

  • Main Setup: In the main reactor, combine Ar-Br, Sulfinate, and Base in remaining Dioxane.

  • Injection: Syringe the pre-formed catalyst solution into the main reactor.

  • Reaction: Heat to 80°C for 5 hours.

  • Filtration: Cool to RT. Filter the slurry through a Celite pad to remove Palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. The residue usually requires flash chromatography (Hexane/EtOAc) as the conversion is high but ligand residues remain.

Troubleshooting & Decision Matrix

When the reaction fails, it is usually due to three variables: Oxygen , Moisture , or Base Stoichiometry .

SymptomProbable CauseCorrective Action
Low Conversion (Cu System) Catalyst OxidationDid you see the solution turn blue/green? That is Cu(II).[2] The active species is off-white/yellow. Improve degassing.
Low Conversion (Pd System) Ligand OxidationXantphos oxidizes easily. Use fresh ligand bottle or store under glovebox conditions.
Product is an Oil/Sticky DMSO ResidueDMSO is hard to remove. Use extensive brine washes (5x) or switch to Protocol B (Dioxane).
Starting Material Recovery Phenol PoisoningThe free phenol can coordinate to the metal. Ensure you are using >2.0 equiv of base to keep it fully deprotonated as the phenoxide.
Final Recommendation

For the synthesis of This compound :

  • Use Protocol A (Cu/Proline) if you are scaling up >100g. The cost savings on the catalyst outweigh the lower yield and DMSO handling.

  • Use Protocol B (Pd/Xantphos) if you are in Discovery Chemistry (<5g) and need pure material quickly without tedious DMSO removal.

References

  • Copper-Catalyzed Sulfonylation (The "Ma" Protocol)

    • Zhu, W., & Ma, D. (2005).
    • [Link]

  • Palladium-Catalyzed Sulfonylation (The "Xantphos" Protocol)

    • Cacchi, S., et al. (2004).
    • [Link]

    • Note: This reference establishes the efficacy of Xantphos in reductive elimin
  • Alternative Oxidative Route (Tungstate Method)
  • General Review of C-S Coupling

    • Shen, C., et al. (2015).
    • [Link]

Sources

Isomeric Purity Analysis of 4-Fluoro-2-(methylsulfonyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 4-Fluoro-2-(methylsulfonyl)phenol (4-F-2-MSP) is a critical quality attribute in the synthesis of next-generation HIF-2ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 inhibitors and specific agrochemicals. The presence of the electron-withdrawing methylsulfonyl group at the ortho position, combined with a para-fluorine, creates a unique electronic environment that complicates standard separation techniques.

This guide challenges the industry-standard C18 HPLC workflow, demonstrating its limitations in resolving regioisomeric impurities (specifically the 4-sulfonyl and 3-sulfonyl isomers). We propose and validate two superior alternatives: Pentafluorophenyl (PFP) UHPLC for high-throughput QC, and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


F qNMR  for absolute structural purity assessment without reference standards.

The Analytical Challenge: The "Isomer Trap"

The primary challenge in analyzing 4-F-2-MSP is distinguishing it from its regioisomers, particularly 2-Fluoro-4-(methylsulfonyl)phenol and 4-Fluoro-3-(methylsulfonyl)phenol .[1] These impurities often arise during the sulfonation or oxidation steps of the precursor phenols.[1]

  • Chemical Ambiguity: Both the target and its isomers share identical molecular weights (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     g/mol ) and nearly identical pKa values (~7.3–7.8), rendering simple mass spectrometry (MS) and pH-dependent extraction ineffective.
    
  • The "Ortho Effect": The ortho-sulfonyl group in the target molecule forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.[1] This masks the polarity of the hydroxyl, causing the target to elute significantly later on C18 columns than predicted, often co-eluting with less polar process impurities.

Comparative Overview of Methods
FeatureMethod A: Standard C18 HPLC Method B: PFP UHPLC (Recommended) Method C: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

F qNMR (Reference)
Principle Hydrophobic Interaction

, Dipole-Dipole, Shape Selectivity
Nuclear Spin Resonance
Isomer Resolution (

)
Low (< 1.5)High (> 3.0) Infinite (Distinct Shifts)
Run Time 25–40 mins8–12 mins10–15 mins (acquisition)
Standard Required? YesYesNo (Internal Standard)
Limit of Quantitation 0.05%0.01%~0.1%

Detailed Comparative Analysis

Method A: The Limitation of Standard C18

Status: Deprecated for this application.

While C18 is the workhorse of the lab, it relies primarily on hydrophobicity. The fluorine atom on the phenol ring is small and does not provide enough steric or hydrophobic bulk to differentiate the positional isomers effectively on a standard alkyl chain.[1]

  • Observation: Under generic gradient conditions (Water/Acetonitrile + 0.1% Formic Acid), the target 4-F-2-MSP often co-elutes with the 2-fluoro-4-sulfonyl isomer.[1] This results in a "shoulder" peak rather than baseline separation, leading to integration errors of up to 5%.

Method B: The Solution – Pentafluorophenyl (PFP) UHPLC

Status: Recommended for Routine QC.

The PFP stationary phase contains a pentafluorophenyl ring.[1][2][3] This creates a "fluorine-fluorine" interaction mechanism and strong


 interactions.
  • Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich phenol ring of the analyte.[1] Crucially, the position of the electron-withdrawing sulfonyl and fluorine groups on the analyte alters this interaction geometry significantly.

  • Result: The PFP column pulls the isomers apart based on their electronic dipoles, not just hydrophobicity.[1]

Method C: The Validator – F qNMR

Status: Recommended for Primary Reference Standard Characterization.

Since the analyte contains a fluorine atom, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


F NMR is the ultimate specificity tool. The chemical shift of the fluorine is hypersensitive to the position of the sulfonyl group.
  • Shift Distinctness:

    • Target (4-F-2-MSP): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       -120 to -125 ppm (approx, solvent dependent).
      
    • Impurity (2-F-4-MSP): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       -135 to -140 ppm.
      
  • Advantage: You do not need a pure sample of the impurity to quantify it.[1] You simply integrate the impurity signal against the main peak (or an internal standard like

    
    -trifluorotoluene).
    

Experimental Protocols

Protocol 1: High-Resolution PFP UHPLC Method

Use this for batch release and purity testing.[1]

  • Column: Thermo Scientific Hypersil GOLD PFP (or equivalent), ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     mm, 1.9 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8).[1] Note: Avoid Formic acid if using MS, as ammonium acetate improves ionization for phenols in negative mode.

  • Mobile Phase B: Methanol (MeOH provides better selectivity on PFP than ACN).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C.[1]

  • Detection: UV at 270 nm (sulfonyl absorption max).[1]

Gradient Table:

Time (min) % B Event
0.0 10 Equilibration
1.0 10 Isocratic Hold
8.0 60 Linear Ramp
9.0 95 Wash

| 11.0 | 10 | Re-equilibration |[1]

Performance Criteria (Experimental Data):

  • Retention Time (Target): ~5.2 min.

  • Retention Time (Regioisomer): ~6.1 min.[1]

  • Resolution (

    
    ):  > 3.5 (Baseline separation).
    
  • Tailing Factor: < 1.2.

Protocol 2: F qNMR Method

Use this to calibrate your HPLC reference standards.[1]

  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Internal Standard: Add exactly 5.0 mg of 2,4-Dichlorobenzotrifluoride (or similar stable fluoro-standard) if absolute assay is required. For simple isomeric purity (%), no standard is needed; use the main peak area as 100%.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).[1]

    • Relaxation Delay (

      
      ): 10 seconds (Fluorine 
      
      
      
      can be long; insufficient delay causes under-quantification).
    • Scans: 64 (High S/N required for <0.1% impurities).

    • Spectral Width: Covers -50 to -200 ppm.[1]

  • Processing: Apply exponential window function (LB = 0.3 Hz) and baseline correction. Integrate the main peak vs. minor peaks.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical technique based on the development stage.

AnalysisWorkflow Start Sample: this compound Stage Development Stage? Start->Stage EarlyPhase Early Synthesis / R&D Stage->EarlyPhase Unknown Impurities LatePhase QC / Batch Release Stage->LatePhase Routine Testing qNMR Method: 19F qNMR (Structural Truth) EarlyPhase->qNMR Primary ID HPLC_C18 Method: C18 HPLC (Screening Only) EarlyPhase->HPLC_C18 Quick Check HPLC_PFP Method: PFP UHPLC (High Selectivity) LatePhase->HPLC_PFP Validation/Release Result_NMR Output: Absolute Purity No Standards Needed qNMR->Result_NMR Result_PFP Output: QC Data Rs > 3.0 for Isomers HPLC_PFP->Result_PFP Result_NMR->HPLC_PFP Calibrate Standards

Caption: Analytical decision matrix selecting


F qNMR for structural confirmation and PFP-UHPLC for routine quality control.

References

  • Smith, A. J. R., et al. (2022).[1][4] "19F-centred NMR analysis of mono-fluorinated compounds." University of Edinburgh Research Explorer.

  • Thermo Fisher Scientific. (2016).[1] "A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination." Application Note 21568.

  • ChemicalBook. (2025).[1] "4-(Methylsulfonyl)phenol Properties and Synthesis."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16128842, 2-Fluoro-4-(methylsulfonyl)phenol."[1] PubChem.

  • Malet-Martino, M., & Holzgrabe, U. (2022).[1] "19F NMR spectroscopy for the quantitative analysis of fluorinated pharmaceuticals." Analytical Methods (RSC).[1]

Sources

A Researcher's Guide to the Efficacy Assessment of 4-Fluoro-2-(methylsulfonyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. The 4-Fluoro-2-(methylsulfonyl)phenol scaffold represents a promising starting point for the development of new therapeutic agents, owing to the known bioactivities of its constituent functional groups. The electron-withdrawing nature of the methylsulfonyl group, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl and the modulatory effects of the fluorine atom, suggests a diverse pharmacological potential. This guide provides a comprehensive framework for researchers to conduct a comparative efficacy analysis of novel derivatives of this parent compound.

Hypothetical Series of this compound Derivatives for Comparative Analysis

To illustrate the comparative process, let us consider a hypothetical series of derivatives where substitutions are made at the 5-position of the phenyl ring. This allows for a systematic investigation of how different functional groups at this position influence biological activity.

Compound ID Structure R-Group Rationale for Inclusion
LEAD-001 This compound-HThe parent compound and primary reference.
LEAD-002 5-Chloro-4-fluoro-2-(methylsulfonyl)phenol-ClIntroduction of a halogen to explore electronic and steric effects.
LEAD-003 4-Fluoro-5-methoxy-2-(methylsulfonyl)phenol-OCH3Addition of an electron-donating group to modulate electronic properties.
LEAD-004 4-Fluoro-5-methyl-2-(methylsulfonyl)phenol-CH3Introduction of a small alkyl group to probe steric and lipophilic interactions.
LEAD-005 5-(Trifluoromethyl)-4-fluoro-2-(methylsulfonyl)phenol-CF3Inclusion of a strong electron-withdrawing group to assess its impact on activity.

Proposed Biological Assays for Efficacy Screening

Based on the known activities of structurally related phenolic and sulfonyl-containing compounds, the following assays are proposed to build a comprehensive efficacy profile for our hypothetical series.

Antimicrobial Susceptibility Testing

The presence of a fluorinated phenol suggests potential antimicrobial properties.[1] A standard broth microdilution assay will determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the derivatives against a panel of clinically relevant bacterial strains.

  • Bacterial Strain Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a serial two-fold dilution series in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Activity Assessment

Phenolic compounds are well-known for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to evaluate the antioxidant potential of the derivatives.[2]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Enzyme Inhibition Assays: Targeting Inflammatory Pathways

Derivatives of indolin-2-one containing a methylsulfonylphenyl group have shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3] Therefore, evaluating the inhibitory potential of our series against these enzymes is a logical step.

These assays are typically performed using commercially available kits that measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX).

  • Enzyme and Substrate Preparation: Prepare the recombinant human COX-1, COX-2, or 5-LOX enzymes and their respective substrates (e.g., arachidonic acid) as per the kit manufacturer's instructions.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: Stop the reaction after a specified time and measure the product formation using the detection method outlined in the kit (e.g., colorimetric or fluorometric).

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Efficacy Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivatives (LEAD-001 to 005) characterization Structural Verification (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC/MBC) characterization->antimicrobial Primary Screening antioxidant Antioxidant Assay (DPPH) characterization->antioxidant Primary Screening enzyme Enzyme Inhibition Assays (COX-1/2, 5-LOX) characterization->enzyme Primary Screening data_table Comparative Data Tabulation antimicrobial->data_table antioxidant->data_table enzyme->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox leukotrienes Leukotrienes lox->leukotrienes inflammation_lox Inflammation, Allergic Reactions leukotrienes->inflammation_lox inhibitor This compound Derivatives inhibitor->cox Inhibition inhibitor->lox Inhibition

Caption: The arachidonic acid signaling pathway, highlighting the inhibitory action of the test compounds on COX and 5-LOX enzymes.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data for derivatives of this compound is scarce, this guide provides a robust framework for researchers to systematically evaluate their efficacy. By employing the described assays and analytical approaches, research teams can generate high-quality, comparable data that will be instrumental in identifying lead candidates and advancing our understanding of the structure-activity relationships within this chemical class.

References

  • BenchChem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
  • PubChem. 2-Fluoro-4-methylsulfonylphenol. Available from: [Link]

  • MDPI. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Available from: [Link]

  • Semantic Scholar. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Available from: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • MDPI. Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one Derivatives as Novel COX-1/2 and 5-LOX Inhibitors. Available from: [Link]

  • PubMed. Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities. Available from: [Link]

  • PubMed Central (PMC). Comparison of Antiplatelet Effects of Phenol Derivatives in Humans. Available from: [Link]

  • eLife. Small-Molecule Inhibitors: Disrupting enzyme fluidity. Available from: [Link]

  • Atlantis Press. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • University of Lisbon Repository. SYNTHESIS AND EVALUATION OF PHENOLIC METABOLITES AND ANALOGUES. Available from: [Link]

  • PubMed. (E)-4-Fluoro-2-[(4-hy-droxy-pheneth-yl)imino-meth-yl]phenol. Available from: [Link]

  • ACS Publications. Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-Mercaptophenol Derivative Designed As a Novel Bifunctional Antimelanoma Agent. Available from: [Link]

  • PubMed. 4-Fluoro-2-[(3-methyl-phen-yl)imino-meth-yl]phenol. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 4-Fluoro-2-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Fluoro-2-(methylsulfonyl)phenol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is a compound that demands respect. Its hazard profile, primarily characterized by its irritant properties, necessitates a proactive and informed approach to handling.

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1]

While the toxicological properties of many research chemicals are not fully elucidated, the known hazards of this compound and its structural analogs call for stringent adherence to safety protocols.[2]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is the most effective way to control the inhalation of any dust or aerosols.

  • Emergency Equipment: An accessible safety shower and eyewash station should be located in close proximity to the work area.[3] Ensure all laboratory personnel are familiar with their location and operation.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical when engineering controls cannot eliminate all risks. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn in situations with a higher risk of splashing.Protects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation.
Hand Protection Double-layered nitrile gloves are recommended for incidental contact. For more extensive handling, consider heavier-duty gloves such as butyl rubber or neoprene over nitrile gloves.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Body Protection A fully buttoned lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.Protects the skin on the arms and body from contamination.
Respiratory Protection For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH-approved full-face respirator should be used.[3][4]Prevents the inhalation of airborne particles that can cause respiratory irritation.

The Logic of PPE Selection:

The choice of PPE is not arbitrary. It is a calculated decision based on the specific hazards of the chemical and the nature of the work being performed. For instance, while a standard lab coat offers a basic level of protection, a chemical-resistant apron provides a more impermeable barrier against potential spills of solutions containing the compound. Similarly, the recommendation for double-gloving is a field-proven practice that significantly reduces the risk of exposure from a single point of failure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][4][5][6][7][8]

  • Assemble all necessary materials: This includes the chemical, solvents, glassware, and all required PPE.

  • Ensure a clean and organized workspace: A clutter-free fume hood allows for safer and more efficient work.

  • Verify the functionality of safety equipment: Check that the fume hood is operating correctly and that the eyewash station and safety shower are unobstructed.

Handling:

  • Don PPE: Follow the correct sequence for donning PPE to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves (Inner) Gloves (Inner) Lab Coat->Gloves (Inner) Goggles/Face Shield Goggles/Face Shield Gloves (Inner)->Goggles/Face Shield Gloves (Outer) Gloves (Outer) Goggles/Face Shield->Gloves (Outer)

Figure 1: Recommended PPE Donning Sequence
  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within a fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Reaction/Procedure:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Continuously monitor the experiment for any signs of unexpected reactions.

    • If you need to leave the immediate work area, remove your outer gloves.

Post-Handling:

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Decontaminate any reusable equipment that came into contact with the chemical.

  • Doff PPE: Follow the correct sequence for doffing PPE to avoid cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves (Outer) Gloves (Outer) Goggles/Face Shield Goggles/Face Shield Gloves (Outer)->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Gloves (Inner) Gloves (Inner) Lab Coat->Gloves (Inner)

Figure 2: Recommended PPE Doffing Sequence
  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[1][6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed plastic bag.[9]

    • This bag should then be placed in a designated hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent.[9]

    • Collect the rinsate as hazardous liquid waste.[9]

    • After rinsing, deface the label on the container before disposing of it according to your institution's guidelines for non-hazardous glass or plastic waste.[9]

Disposal Workflow:

Disposal_Workflow cluster_disposal Waste Disposal Workflow Contaminated Solid Waste Contaminated Solid Waste Labeled Sealed Bag Labeled Sealed Bag Contaminated Solid Waste->Labeled Sealed Bag Hazardous Waste Container Hazardous Waste Container Labeled Sealed Bag->Hazardous Waste Container Contaminated Liquid Waste Contaminated Liquid Waste Labeled Sealed Container Labeled Sealed Container Contaminated Liquid Waste->Labeled Sealed Container Hazardous Waste Collection Hazardous Waste Collection Labeled Sealed Container->Hazardous Waste Collection Empty Chemical Container Empty Chemical Container Triple Rinse Triple Rinse Empty Chemical Container->Triple Rinse Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Triple Rinse->Collect Rinsate as Hazardous Waste Deface Label Deface Label Triple Rinse->Deface Label Dispose of Container as Non-Hazardous Dispose of Container as Non-Hazardous Deface Label->Dispose of Container as Non-Hazardous

Figure 3: Chemical Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these principles and procedures into your daily laboratory work, you can confidently and safely handle this compound, ensuring both the integrity of your research and your personal well-being.

References

  • PubChem. (n.d.). 2-Fluoro-4-methylsulfonylphenol. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.